2-Bromo-4-methoxy-6-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
(2-bromo-6-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORQOWBPWLGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236086 | |
| Record name | B-(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315476-03-9 | |
| Record name | B-(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic acid
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids are indispensable tools. First synthesized in 1860, their application has grown exponentially, largely due to their versatile reactivity, stability, and relatively low toxicity.[1] A key advantage is that the boronic acid functional group is often degraded in vivo to boric acid, which can be considered a "green" byproduct, readily eliminated by the body.[1] Their utility is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon (C-C) bonds, which form the backbone of countless pharmaceutical agents.[1][2]
This guide focuses on a highly functionalized and strategically important member of this class: 2-Bromo-4-methoxy-6-fluorophenylboronic acid . The specific arrangement of the bromo, fluoro, and methoxy substituents on the phenyl ring is not arbitrary; it offers a unique combination of steric and electronic properties. These features provide medicinal chemists with precise control over molecular architecture, enabling the synthesis of complex and highly specific drug candidates. The presence of a fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive handle for further synthetic transformations, such as subsequent cross-coupling reactions.[3][4] This guide will provide an in-depth profile of this reagent, its core applications, and field-proven protocols for its effective use.
Compound Profile: this compound
The precise identity and properties of a chemical reagent are foundational to its successful application and the reproducibility of experimental results.
CAS Number: 1315476-03-9[5]
Physicochemical and Computational Data
The properties of this compound make it a stable and reliable reagent for synthetic applications. Its characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1315476-03-9 | ChemScene[5] |
| Molecular Formula | C₇H₇BBrFO₃ | ChemScene[5] |
| Molecular Weight | 248.84 g/mol | ChemScene[5] |
| Purity | ≥98% | ChemScene[5] |
| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | ChemScene[5] |
| LogP | 0.2766 | ChemScene[5] |
| Hydrogen Bond Donors | 2 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[5] |
Structural Rationale and Synthetic Value
The strategic value of this molecule lies in its unique substitution pattern:
-
Boronic Acid Group (-B(OH)₂): The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond where the boronic acid is located.
-
Bromo Group (-Br): Positioned ortho to the boronic acid, this halogen serves as a secondary reactive handle. It can be used in subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of complex biaryl or heteroaryl structures.
-
Fluoro Group (-F): Also ortho to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the boronic acid and, more importantly, can be a desirable feature in a final drug molecule, often improving metabolic stability and binding affinity to target proteins.[4]
-
Methoxy Group (-OCH₃): Positioned para to the bromo group, this electron-donating group modulates the electronic properties of the aromatic ring, influencing the overall reactivity and properties of molecules synthesized from this building block.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[1][2]
Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-bromo-4-methoxy-6-fluorophenyl moiety) to the Palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this transfer.[6]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are ejected as the final biaryl product, regenerating the Palladium(0) catalyst, which re-enters the cycle.[1]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.
Objective: To synthesize a substituted biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)
-
Solvent System (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Causality: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The palladium catalyst is the engine of the reaction; tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for many substrates.[7]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and achieving a high yield.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Causality: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base. The water is essential for dissolving the base and facilitating the formation of the boronate "ate" complex required for transmetalation.[6][8] Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]
-
Causality: Heat provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Causality: Chromatography is necessary to remove residual catalyst, unreacted boronic acid, and any side products, ensuring the high purity required for subsequent research or drug development steps.
-
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be unequivocally tracked by analytical techniques like TLC or LC-MS, confirming the consumption of starting materials and the formation of the product. The final structure and purity of the isolated compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the outcome of the synthesis.
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated building block designed for the challenges of modern organic synthesis. Its unique trifunctional substitution pattern provides chemists with a powerful tool for creating novel molecular architectures with high precision. A thorough understanding of its properties and the mechanistic underpinnings of its primary application, the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
-
2-Bromo-4-fluorophenylboronic acid | C6H5BBrFO2 | CID 53216314. PubChem. [Link]
-
(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | CAS N/A. Alchem.Pharmtech. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
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- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Introduction: Unveiling a Versatile Building Block in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. Phenylboronic acids, in particular, have emerged as indispensable precursors, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a uniquely substituted member of this class: 2-Bromo-4-methoxy-6-fluorophenylboronic acid. Its trifunctionalized aromatic ring, featuring a bromine atom, a methoxy group, and a fluorine atom, presents a rich tapestry of synthetic possibilities. The bromine offers a handle for cross-coupling reactions, the electron-donating methoxy group can modulate reactivity and solubility, and the strongly electron-withdrawing fluorine atom can impart desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity in medicinal chemistry contexts.[1]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven insights and detailed experimental protocols for its characterization and application.
Core Physicochemical Profile
While extensive experimental data for this compound is not yet prevalent in publicly accessible literature, a foundational understanding of its properties can be established through computational predictions and comparison with structurally similar molecules.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 1315476-03-9 | [2] |
| Molecular Formula | C₇H₇BBrFO₃ | [2] |
| Molecular Weight | 248.84 g/mol | [2] |
| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | [2] |
| Purity | ≥98% (Commercially Available) | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Computed Physicochemical Parameters
Computational models provide valuable initial estimates of a molecule's behavior. The following data has been calculated using established algorithms.
| Parameter | Value | Significance in Drug Discovery and Synthesis |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. |
| LogP (Octanol-Water Partition Coefficient) | 0.2766 | A measure of lipophilicity, which affects solubility, absorption, and distribution. This value suggests a relatively balanced hydrophilic-lipophilic character. |
| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. |
| Hydrogen Bond Donors | 2 | The number of atoms that can donate a hydrogen bond, also impacting solubility and biological interactions. |
| Rotatable Bonds | 2 | A measure of molecular flexibility, which can influence binding to a target protein. |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties of this compound. The causality behind each step is explained to ensure a thorough understanding of the methodology.
Workflow for Physicochemical Characterization of a Novel Boronic Acid
Caption: Workflow for the comprehensive physicochemical characterization of a novel arylboronic acid.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting point is approached, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various organic solvents is critical for its use in synthesis, purification, and formulation.[3] The "like dissolves like" principle suggests that this compound, with both polar (boronic acid, methoxy) and non-polar (bromofluorophenyl ring) features, will exhibit varied solubility.
Protocol (Shake-Flask Method): [3]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure complete separation of the solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution), dilute it with a suitable solvent, and determine the concentration of the boronic acid using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L.
pKa Determination
Rationale: The acidity of the boronic acid (Lewis acidity) influences its reactivity in cross-coupling reactions and its behavior in biological systems. Arylboronic acids are weak Lewis acids, and their pKa can be determined by titration.
Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility).[4]
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the data can be fitted to the Henderson-Hasselbalch equation.
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons will appear as doublets or doublets of doublets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants characteristic of their relative positions.
-
The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm.
-
The hydroxyl protons of the boronic acid will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
The aromatic carbons will show distinct signals in the region of 100-160 ppm. The carbons directly attached to the electron-withdrawing fluorine and bromine atoms will be significantly affected.
-
The methoxy carbon will appear around 55-60 ppm.
-
-
¹⁹F NMR:
-
A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
-
¹¹B NMR:
-
A broad signal is expected in the typical range for trigonal boronic acids.
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
Expected Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong band around 1350 cm⁻¹.
-
C-O Stretch (Methoxy): A band in the 1000-1300 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.[5]
-
C-Br Stretch: An absorption in the 500-700 cm⁻¹ region.[5]
Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7][8] This reaction is a powerful method for the formation of carbon-carbon bonds.[7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of an organic halide (the coupling partner for our boronic acid), forming a Pd(II) complex.[9]
-
Transmetalation: The organic group from the boronic acid (in this case, the 2-bromo-4-methoxy-6-fluorophenyl group) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
Rationale: This protocol provides a general procedure for coupling this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
Reaction Setup: To a dry reaction flask, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its unique substitution pattern offers a platform for the creation of complex molecules with potential applications in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are still emerging, this guide provides a robust framework for its characterization and utilization. The provided protocols, grounded in established scientific principles, empower researchers to confidently explore the full synthetic potential of this valuable compound.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki-Miyaura Couplings Is Not What You Think.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
-
MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Bromo-4-methoxy-6-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and critical safety considerations. Emphasis is placed on the widely employed lithiation-borylation strategy, with a detailed exploration of reaction mechanisms, optimization parameters, and the rationale behind procedural choices. This guide aims to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its trifunctionalized aromatic core, featuring bromine, fluorine, and methoxy substituents, offers multiple points for molecular elaboration, making it an attractive building block for the synthesis of complex organic molecules. The presence of the boronic acid moiety allows for the formation of new carbon-carbon bonds with a high degree of chemo- and regioselectivity. This compound and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.
The strategic placement of the substituents on the phenyl ring imparts specific electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxy group can modulate electronic properties and solubility. The bromine atom serves as a versatile handle for further functionalization, including additional cross-coupling reactions.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several synthetic strategies. The most common and efficient method involves the directed ortho-metalation of a suitable precursor, followed by quenching with a boron electrophile. This approach offers high regioselectivity, which is crucial for the synthesis of polysubstituted aromatic compounds.
The Lithiation-Borylation Pathway: A Method of Choice
The most logical and widely adopted synthetic route commences with the commercially available starting material, 3-bromo-5-fluoroanisole.[1][2][3][4][5] This pathway leverages the directing effect of the methoxy group in an ortho-lithiation reaction, followed by borylation to introduce the boronic acid functionality at the C2 position.
The causality behind this strategic choice lies in the ability of the methoxy group to coordinate with the lithium atom of an organolithium base, thereby directing deprotonation to the adjacent ortho position. The fluorine atom at the 5-position further acidifies the C6 proton, but the directing effect of the methoxy group generally favors lithiation at the C2 position. The bromine atom at the 3-position remains intact during this process, providing a handle for subsequent transformations.
In-Depth Experimental Protocol: Lithiation-Borylation of 3-Bromo-5-fluoroanisole
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the lithiation-borylation of 3-bromo-5-fluoroanisole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-5-fluoroanisole | ≥98% | Commercially Available | Starting material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Strong base |
| Triisopropyl borate | ≥98% | Commercially Available | Boron electrophile |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Reaction solvent |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Reagent Grade | For workup |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |
| Brine (saturated NaCl solution) | Prepared in-house | For washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |
Step-by-Step Methodology
Step 1: Reaction Setup and Inert Atmosphere
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture and oxygen, which can quench the organolithium reagent and react with the boronic acid product.
Step 2: Lithiation
-
To the reaction flask, add 3-bromo-5-fluoroanisole (1.0 eq.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate.
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The slow addition helps to control the exothermicity of the reaction.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.
Step 3: Borylation
-
While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture. This reagent serves as the boron source.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). This extended stirring ensures complete reaction of the lithiated intermediate with the borate ester.
Step 4: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2). This hydrolyzes the borate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Mechanistic Insights and Rationale
The success of this synthesis hinges on a deep understanding of the underlying reaction mechanisms.
Directed ortho-Metalation
The key to the regioselectivity of this synthesis is the directed ortho-metalation (DoM) step. The methoxy group on the starting material acts as a directed metalation group (DMG). The lone pair of electrons on the oxygen atom of the methoxy group coordinates with the lithium ion of n-butyllithium, bringing the base in close proximity to the ortho-proton at the C2 position. This chelation-assisted deprotonation is kinetically favored over deprotonation at other positions on the aromatic ring.
Borylation and Hydrolysis
The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate borate complex. Subsequent acidic workup protonates the oxygen atoms of the borate ester, leading to the elimination of isopropanol and the formation of the final boronic acid product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling Considerations
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Cryogenic Temperatures: Use caution when handling dry ice and acetone. Wear cryogenic gloves and safety glasses.
-
Corrosive Reagents: Hydrochloric acid is corrosive. Handle in a fume hood with appropriate PPE.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The lithiation-borylation of 3-bromo-5-fluoroanisole is a robust strategy that provides the desired product with high regioselectivity. By understanding the underlying mechanisms and adhering to the detailed experimental protocol, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science.
References
-
Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]
- Aggarwal, V. K., & O'Brien, C. J. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.
-
PubChem. (n.d.). 3-Bromo-5-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-bromo-3-fluoro-5-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-5-fluoroanisole. Retrieved from [Link]
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
- Suzuki, A. (1999). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides as new reagents for the synthesis of polysubstituted aromatic compounds. Chemical Reviews, 90(6), 879-933.
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An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic Acid: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Potential of a Unique Phenylboronic Acid Derivative
In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics and advanced materials. Among the vast arsenal of chemical tools available, arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly intriguing derivative: 2-Bromo-4-methoxy-6-fluorophenylboronic acid. Its unique substitution pattern—a bromine atom, a methoxy group, and a fluorine atom—offers a trifecta of reactive and modulating sites, making it a highly versatile reagent for the synthesis of complex molecular architectures.
This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple cataloging of properties to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are not just a series of steps but a self-validating system for success. By grounding key claims in authoritative sources, this guide aims to be a trustworthy and expert companion in the laboratory.
Section 1: Core Structural and Physicochemical Profile
This compound is a white to off-white solid that is a valuable asset in the synthetic chemist's toolbox. A thorough understanding of its fundamental properties is the first step toward its effective utilization.
Molecular and Physical Data
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1315476-03-9 | [1] |
| Molecular Formula | C₇H₇BBrFO₃ | [1] |
| Molecular Weight | 248.84 g/mol | [1] |
| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | [1] |
| Purity | ≥98% | [1] |
Spectral Data for Structural Elucidation
While specific, publicly available, detailed spectra for this compound are not readily found in the searched literature, the expected spectral characteristics can be inferred from the analysis of similar compounds. Researchers should always confirm the structure of their materials using their own analytical data.
Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and with each other. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents, sometimes not being observed.
Expected ¹³C NMR Spectral Characteristics: The carbon NMR spectrum will provide valuable information on the carbon framework. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic shifts and coupling. The carbon of the methoxy group will appear in the typical upfield region for such functionalities.
Section 2: Synthesis and Purification Strategies
The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted benzene derivative. A plausible and commonly employed synthetic route is outlined below.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic disconnection of the target molecule points towards 1-bromo-3-fluoro-5-methoxybenzene as a key starting material. The boronic acid functionality can be introduced via a lithium-halogen exchange followed by quenching with a trialkyl borate.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Lithiation of 1-Bromo-3-fluoro-5-methoxybenzene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the THF.
-
To this cooled solution, add a solution of 1-bromo-3-fluoro-5-methoxybenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared aryllithium species, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.
Purification of the Final Product
Purification of arylboronic acids can sometimes be challenging. A common and effective method is recrystallization.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Section 3: Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective introduction of different aryl or vinyl groups.
The Suzuki-Miyaura Reaction: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a robust and versatile method for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the solvent mixture (e.g., toluene:water 4:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Relevance in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through the use of this compound are of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target protein. The methoxy group can also influence the pharmacokinetic properties of a molecule.
While specific examples of marketed drugs synthesized directly from this particular boronic acid were not found in the initial search, the core scaffold is present in numerous biologically active compounds. For instance, substituted biaryl structures are key components of various kinase inhibitors used in cancer therapy. The ability to sequentially functionalize the aromatic ring makes this reagent a powerful tool for building libraries of compounds for high-throughput screening.
Section 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
Hazard Identification
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Recommended Handling Procedures
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container in a dry and well-ventilated place.[1]
-
For long-term storage, it is recommended to keep the compound at 2-8 °C.[1]
Conclusion: A Versatile Reagent for Future Discoveries
This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for the strategic and regioselective construction of complex molecular architectures. This guide has provided a comprehensive overview of its structural properties, synthesis, applications in Suzuki-Miyaura cross-coupling, and safe handling procedures. By understanding the principles and protocols outlined herein, researchers can effectively harness the potential of this reagent to drive innovation in drug discovery and materials science.
References
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stability and storage of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a key building block in modern synthetic chemistry, valued for its utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form complex organic molecules. The presence of bromine, fluorine, and a methoxy group on the phenyl ring provides multiple points for synthetic diversification, making it a valuable reagent for drug discovery and materials science. However, the efficacy and reproducibility of reactions employing this and other arylboronic acids are critically dependent on their purity and stability. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity over time.
The Chemical Nature and Inherent Instabilities of Arylboronic Acids
Arylboronic acids are generally crystalline solids that are relatively stable to air and moisture compared to many other organometallic reagents. However, they are susceptible to several degradation pathways that can compromise their purity and reactivity. The primary modes of degradation are oxidative deboronation, protodeboronation, and the formation of anhydrides (boroxines).
Oxidative Deboronation: The Primary Degradation Pathway
The most significant degradation pathway for arylboronic acids is oxidative deboronation, which converts the boronic acid to the corresponding phenol.[1][2] This process is often initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air and light.[1] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[1] Subsequent hydrolysis of the resulting borate ester yields the phenol and boric acid.[1]
For this compound, the electronic effects of the substituents play a role in its susceptibility to oxidation. The methoxy group is electron-donating, which can increase the electron density at the boron-bearing carbon, potentially influencing the rate of the aryl migration step. Conversely, the electron-withdrawing fluorine atom can diminish electron density on the boron, which has been shown in some systems to enhance oxidative stability.[3]
Protodeboronation: A Slower Degradation in Aqueous Environments
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, to yield the corresponding arene. While generally a slower process than oxidative deboronation for many arylboronic acids, it can become significant under certain conditions, such as in aqueous solutions or in the presence of acids or bases.[4][5]
Boroxine Formation: The Reversible Dehydration
Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This is an equilibrium process that is favored by the removal of water. While boroxine formation is a reversible process and boroxines are often competent in cross-coupling reactions, the presence of both the boronic acid and its boroxine in a sample can lead to inconsistencies in stoichiometry and reaction kinetics. The equilibrium can be shifted back towards the boronic acid by the addition of water.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, a set of stringent storage and handling protocols should be implemented.
Optimal Storage Conditions
The primary goal of storage is to protect the compound from oxygen, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[8] | Refrigeration slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[9] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. |
| Container | Tightly sealed, opaque vial | Prevents exposure to light, which can accelerate oxidative degradation. A tight seal is crucial to maintain an inert atmosphere and prevent moisture ingress.[10][11] |
| Environment | Dry, in a desiccator[10] | Further protects against moisture, which can lead to hydrolysis and protodeboronation. |
Step-by-Step Protocol for Long-Term Storage
-
Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is advisable to aliquot the this compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the laboratory atmosphere.
-
Inerting: Place the aliquots in a vacuum desiccator. Evacuate and backfill with a dry, inert gas such as argon or nitrogen at least three times to ensure a completely inert atmosphere.
-
Sealing: Tightly cap the vials. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, CAS number (1315476-03-9), date of receipt/aliquotting, and any relevant safety information.
-
Refrigeration: Place the sealed and labeled vials inside a secondary container (e.g., a small box) and store them in a refrigerator at 2-8°C.[8] The secondary container provides an additional barrier and helps to organize the samples.
Handling Procedures
Proper handling is as crucial as correct storage to maintain the integrity of the compound.
-
Equilibration: Before opening a refrigerated vial, always allow it to warm to room temperature in a desiccator.[12] This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[10] If weighing out material, do so in a well-ventilated area or a chemical fume hood.
Visualizing Stability Factors and Degradation Pathways
The following diagrams illustrate the key factors influencing the stability of this compound and its primary degradation pathways.
Caption: Key Factors Influencing Stability.
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A Senior Application Scientist's Guide to the Safe Handling and Application of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound's Role and Inherent Properties
2-Bromo-4-methoxy-6-fluorophenylboronic acid (CAS No. 1315476-03-9) is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile building block for constructing complex molecular architectures.[2] Professionals in drug discovery and materials science frequently utilize such reagents to forge new carbon-carbon bonds, making them foundational to innovation.[3][4]
However, the very reactivity that makes this compound valuable necessitates a thorough and proactive approach to its handling. The boronic acid functional group, while generally stable, is susceptible to specific degradation pathways, and the halogenated, substituted aromatic ring presents its own set of toxicological considerations.[5][6] This guide provides a holistic framework for the safe and effective use of this compound, grounding every recommendation in the chemical principles that govern its behavior. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, ensuring the integrity of your research and the well-being of laboratory personnel.
Section 1: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for CAS No. 1315476-03-9 is not publicly available, a comprehensive hazard assessment can be constructed based on the data for its structural isomer, 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid (CAS No. 957035-32-4), and the general properties of the arylboronic acid class.[7] The toxicological profiles of such closely related isomers are typically considered analogous for risk assessment purposes.
1.1 GHS Hazard Classification (Anticipated)
Based on available data for structural analogues, this compound should be handled as a hazardous substance with the following classifications under the Globally Harmonized System (GHS).[7]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |
Signal Word: Warning [7]
Hazard Pictograms:
1.2 Primary Routes of Exposure and Symptoms
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[7][8]
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[7]
-
Eye Contact: The compound is a serious eye irritant. Contact can cause pain, redness, and watering.[7]
-
Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful.[9]
1.3 Chemical Stability and Reactivity Profile
Arylboronic acids are susceptible to several degradation pathways that must be understood to ensure both reagent integrity and safety.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by aqueous acidic or basic conditions.[5]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents, which can lead to the formation of phenol derivatives.[10]
-
Trimerization (Boroxine Formation): Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, but the presence of water will favor the monomeric acid form.[11]
Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions and degradation.[9][12]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach combining engineering controls and appropriate PPE is essential.
2.1 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For weighing and transferring the solid, a certified chemical fume hood is mandatory to prevent inhalation of dust particles.[7][13]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[12][13]
2.2 Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be worn at all times when handling the compound.[7][8]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[13] | Protects eyes from dust particles and potential splashes.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | Prevents skin contact. Gloves must be inspected before use and replaced immediately if contaminated or damaged. |
| Body Protection | A fully buttoned laboratory coat.[7] | Protects skin and personal clothing from accidental spills. |
| Respiratory | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[7] | Prevents inhalation of irritant dust particles. |
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to a strict operational protocol is the cornerstone of safe laboratory practice.
3.1 Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.[13]
-
Donning PPE: Put on all required PPE as specified in Section 2.2.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Use spatulas and other tools carefully to avoid generating airborne dust.[7]
-
Inert Atmosphere: For reactions sensitive to moisture or oxidation, which can degrade the boronic acid, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[7] Clean all contaminated surfaces. Contaminated clothing should be laundered separately before reuse.[7]
3.2 Storage Requirements
Proper storage is critical for maintaining the chemical's purity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]
-
Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended to prevent gradual degradation via oxidation and hydrolysis.[9]
-
Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration (2-8°C).
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][12]
3.3 Spill and Waste Disposal
-
Spill Response:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7][8]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Waste Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, filter paper) as hazardous chemical waste. All waste must be collected in properly sealed and clearly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Section 4: Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[7][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Logical Workflow for Safe Handling
The following diagram illustrates the lifecycle of handling this compound in a research environment, emphasizing critical safety checkpoints.
Caption: Logical workflow for the safe handling of this compound.
References
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid.
- Combi-Blocks. (2023, January 2). Safety Data Sheet: 2-Bromo-6-fluorophenylboronic acid.
- Fisher Scientific. (2010, August 30). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-fluorophenol.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- MedChemExpress. (2025, October 11). Safety Data Sheet: 2-Bromo-4'-fluoroacetophenone.
- O'Donovan, M. R., Mee, C. D., Fenner, S., & Teasdale, A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1104-1107.
- Patterson, D. E., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. Retrieved from [Link]
- St. Jean, D. J., et al. (2012). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 45(9), 1575-1586.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Westcott, S. A. (2010). Boronic Acids in Drug Discovery. Topics in Current Chemistry, 294, 1-39.
-
Wikipedia contributors. (2023, December 28). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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A Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic Acid: Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxy-6-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a sterically encumbered boronic acid moiety flanked by bromine and fluorine atoms, and activated by a methoxy group, makes it a valuable reagent for the construction of complex biaryl and heteroaryl structures. This guide provides an in-depth overview of its commercial availability, key synthetic applications with a focus on palladium-catalyzed cross-coupling reactions, and essential safety and handling protocols.
Commercial Availability and Specifications
This compound is readily available from a range of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both academic research and process development needs.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |
| ChemScene[1] | ≥98%[1] | 1315476-03-9[1] | C₇H₇BBrFO₃[1] | 248.84[1] | Sealed in dry, 2-8°C[1] |
| CymitQuimica[2] | Research Grade | 1315476-03-9[2] | C₇H₇BBrFO₃ | 248.84 | 2-8°C |
| Hunan Huateng Pharmaceutical Co., Ltd. | ≥98% | 1315476-03-9 | C₇H₇BBrFO₃ | 248.85 | 2-8°C, dry |
It is crucial for researchers to obtain and consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for detailed information on purity, impurities, and handling procedures. The compound is typically supplied as a stable, crystalline solid.
Synthetic Utility: A Focus on Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.
The Rationale Behind Experimental Design
The ortho-bromo and ortho-fluoro substituents introduce significant steric hindrance around the boronic acid moiety. This steric bulk necessitates careful optimization of reaction conditions to achieve efficient coupling.
-
Choice of Catalyst: Highly active palladium catalysts are generally required. Systems employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in promoting the coupling of sterically hindered substrates. These ligands facilitate the reductive elimination step of the catalytic cycle, which can be challenging with sterically demanding partners.
-
Base Selection: The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate (Na₂CO₃) to promote the formation of the reactive boronate species.
-
Solvent System: Aprotic polar solvents, such as 1,4-dioxane, dimethylformamide (DMF), or toluene, often in combination with water, are commonly employed to ensure the solubility of all reaction components, including the inorganic base.
The following diagram illustrates the key steps in a typical Suzuki-Miyaura catalytic cycle:
(2-Bromo-4-methoxy-6-fluorophenyl)boronic acid + Heteroaryl-Br --[Pd catalyst, Base]--> 2-(Heteroaryl)-3-fluoro-5-methoxy-bromobenzene
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific SDS for this exact compound is not publicly available, data from structurally similar compounds, such as 4-bromo-2-fluoro-6-methoxybenzeneboronic acid and 2-bromo-4-fluorophenol, can provide guidance. [3][4] Potential Hazards:
-
May cause skin and serious eye irritation. [3]* May cause respiratory irritation. [3]* Harmful if swallowed. [4][5] Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [3][6]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [3][6]Avoid breathing dust. [3]Wash hands thoroughly after handling. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place. [5]Recommended storage temperature is often between 2-8°C. [1]* Spills: In case of a spill, avoid generating dust. [3]Sweep up the solid material and place it in a suitable container for disposal. [5] Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the construction of complex molecular architectures. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a key reagent for medicinal chemists and drug development professionals. A thorough understanding of the reaction parameters required to overcome its inherent steric hindrance, coupled with strict adherence to safety protocols, will enable researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
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Brown, A. D. et al. (2001). Discovery and SAR of org 24598-a selective glycine uptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(15), 2007–2009. Available at: [Link]
- Google Patents. (1999). Process for preparing biaryl compounds. US5922898A.
-
Grokipedia. (n.d.). ORG-24598. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15083. Available at: [Link]
- Google Patents. (1993). Synthesis of bromobiphenyls. US5254776A.
- Google Patents. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. CN103724206A.
- Google Patents. (2010). A method for preparing fluorinated biaryl compounds in pure aqueous solution. CN101857517A.
-
El-Shishtawy, R. M. et al. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 289-303. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
- Google Patents. (2020). Preparation method of 2-bromo-4-fluoro-6-methylphenol. CN111825531B.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. Available at: [Link]
-
Dreher, S. D. et al. (2010). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 12(4), 776–779. Available at: [Link]
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The Ortho Conundrum: An In-depth Technical Guide to the Reactivity of Ortho-Substituted Phenylboronic Acids
Abstract
For researchers, scientists, and professionals in drug development, ortho-substituted phenylboronic acids represent a unique and often challenging class of reagents. Their distinct reactivity, governed by a complex interplay of steric and electronic effects, sets them apart from their meta and para isomers. This guide provides a comprehensive exploration of the factors influencing the reactivity of ortho-substituted phenylboronic acids, with a particular focus on their application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the "ortho effect," discuss the role of intramolecular interactions, and provide practical guidance on overcoming synthetic hurdles. Through a combination of theoretical explanation, experimental protocols, and data-driven insights, this document aims to equip the reader with the knowledge to effectively harness the synthetic potential of these valuable building blocks.
Introduction: The Significance of Ortho-Substitution
Ortho-substituted biaryl motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of these C-C bonds, offering a versatile and functional group tolerant methodology.[1] However, the introduction of substituents at the ortho position of the phenylboronic acid coupling partner often leads to a dramatic decrease in reaction efficiency. This "ortho effect" is a multifaceted phenomenon that can frustrate synthetic efforts if not properly understood and addressed.[2] This guide will dissect the contributing factors to this effect and present strategies to mitigate its negative impact, thereby enabling the reliable synthesis of sterically hindered biaryls.
The Dichotomy of Reactivity: Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic nature and steric environment of the boronic acid moiety. In ortho-substituted systems, these two factors are intimately linked and often exert opposing influences.
Steric Hindrance: The Dominant Challenge
The primary obstacle in reactions involving ortho-substituted phenylboronic acids is steric hindrance. The sheer bulk of a substituent proximal to the boronic acid group can impede the approach of the palladium catalyst, thereby hindering the crucial transmetalation step of the catalytic cycle.[1] This steric clash is often the principal reason for the commonly observed reactivity trend in Suzuki-Miyaura couplings: para > meta >> ortho.[3]
For instance, in the coupling of nitrophenylboronic acid isomers with a common aryl halide, the ortho-isomer exhibits significantly lower yields, even under more forcing conditions, highlighting the profound impact of steric hindrance.[3] This effect becomes even more pronounced with larger ortho-substituents, as illustrated by the decreasing yield of the ortho-product in the nitration of a series of alkylbenzenes with increasing alkyl group size.[4]
Electronic Effects: A More Nuanced Influence
The electronic nature of the ortho-substituent also plays a critical role, primarily by modulating the acidity of the boronic acid and the nucleophilicity of the aryl group.
-
Inductive and Mesomeric Effects: Electron-withdrawing groups (EWGs), such as a nitro group, increase the acidity (decrease the pKa) of the phenylboronic acid by stabilizing the resulting boronate anion.[1] This effect is most pronounced at the ortho and para positions due to the combined influence of negative inductive (-I) and negative mesomeric (-M) effects.[1] Conversely, electron-donating groups (EDGs) decrease the acidity. While increased acidity can be beneficial for solubility and boronate formation, strong EWGs can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[1][3]
-
The "Ortho Effect" on Acidity: A fascinating anomaly, often termed the "ortho effect," is the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[2] This is attributed to steric hindrance forcing the carboxyl group out of the plane of the benzene ring, which inhibits resonance and increases the acidity of the carboxyl group.[2] A similar, though more complex, interplay of steric and electronic factors influences the pKa of ortho-substituted phenylboronic acids.[1][5]
The following diagram illustrates the steric hindrance at the ortho position impeding the approach of the palladium catalyst.
Caption: Steric hindrance from an ortho-substituent (R) impeding catalyst approach.
Intramolecular Interactions: A Double-Edged Sword
Ortho-substituents possessing heteroatoms with lone pairs of electrons (e.g., -OCH₃, -NH₂, -OH) can engage in intramolecular interactions with the boronic acid moiety or the palladium center. These interactions can either be beneficial, promoting reactivity through favorable pre-transmetalation geometries, or detrimental, leading to catalyst inhibition.
Intramolecular Coordination and Chelation
In some cases, an ortho-substituent can coordinate to the palladium center, forming a stable chelate complex. This can have a profound impact on the regioselectivity and atropselectivity of the reaction. For example, in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid, an O-chelation effect in the transition state was proposed to govern the observed selectivity.[6][7] This beneficial chelation can stabilize the transition state and facilitate the coupling.
Conversely, strong coordination of an ortho-functional group to the palladium center can also lead to catalyst inhibition by forming an overly stable complex that is reluctant to undergo subsequent steps in the catalytic cycle.[8]
Intramolecular Hydrogen Bonding
The presence of an ortho-hydroxyl or -amino group can lead to the formation of an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid. This can influence the conformation and acidity of the boronic acid. Studies on 2-fluorophenylboronic acid have shown that an intramolecular OH···F hydrogen bond contributes to its conformational stability.[9][10]
The following diagram depicts a generalized Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step where ortho-substituents exert their most significant influence.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Overcoming the Challenges: Practical Strategies and Catalyst Systems
Given the inherent difficulties associated with the coupling of ortho-substituted phenylboronic acids, significant research has been dedicated to developing robust catalyst systems and optimized reaction conditions.
Advanced Catalyst Systems
The development of bulky, electron-rich phosphine ligands has been a game-changer for challenging Suzuki-Miyaura couplings. Ligands such as SPhos and XPhos have demonstrated remarkable efficacy in promoting the coupling of sterically hindered substrates, including those with ortho-substituents on both coupling partners.[11][12] These ligands facilitate the oxidative addition and reductive elimination steps and can stabilize the catalytically active palladium species. Palladium precatalysts, which provide a stable source of the active Pd(0) catalyst, can also offer improved reproducibility for difficult couplings.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
The following is a representative protocol for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl halide, employing a modern catalyst system.
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a precatalyst like XPhos Pd G3) (0.1-2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, t-AmOH)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: The optimal catalyst, ligand, base, solvent, and temperature will vary depending on the specific substrates and should be determined empirically.
Data Summary: Reactivity of Nitrophenylboronic Acid Isomers
The following table summarizes the general reactivity trend observed for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling reactions, as compiled from literature data.[3]
| Isomer | Relative Reactivity | Typical Yield | Key Influencing Factor |
| para | High | Excellent | Favorable electronics, minimal steric hindrance |
| meta | Moderate | Good | Primarily electronic effects |
| ortho | Low | Poor to moderate | Severe steric hindrance |
Applications in Drug Discovery and Development
The ability to efficiently synthesize biaryls with ortho-substitution is of paramount importance in drug discovery. These motifs can be found in numerous approved drugs and clinical candidates. The steric bulk introduced by ortho-substituents can be crucial for modulating the conformation of a molecule, thereby influencing its binding affinity and selectivity for a biological target. Furthermore, the introduction of boronic acid functionalities into drug molecules is an active area of research, with applications in areas such as targeted drug delivery and diagnostics.[13][14][15] The unique ability of phenylboronic acids to form reversible complexes with diols has been exploited in the development of sensors and stimuli-responsive materials.[13]
Conclusion and Future Outlook
Ortho-substituted phenylboronic acids present a formidable yet surmountable challenge in organic synthesis. A thorough understanding of the interplay between steric and electronic effects, coupled with the rational selection of advanced catalyst systems, is key to unlocking their synthetic potential. As the demand for structurally complex molecules continues to grow, particularly in the life sciences, the development of even more efficient and general methods for the coupling of these sterically encumbered building blocks will remain an active and important area of research. Future advancements will likely focus on the design of novel catalysts with enhanced activity and selectivity, as well as the exploration of alternative coupling strategies that can bypass the limitations of traditional methods.
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid. Benchchem.
- A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. ACS Publications.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed.
- Ortho effect. Wikipedia.
- Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
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- 9. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
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The Subtle Language of Electrons: A Technical Guide to Substituent Effects on Phenylboronic Acid
For researchers, medicinal chemists, and materials scientists, phenylboronic acid and its derivatives are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and as therapeutic agents is fundamentally governed by the electronic properties of the boronic acid moiety. The ability to rationally tune these properties through the strategic placement of substituents on the phenyl ring is paramount to designing novel catalysts, highly selective sensors, and potent drug candidates. This guide provides an in-depth exploration of the electronic effects of substituents on phenylboronic acid, offering both a theoretical framework and practical, field-proven methodologies for their characterization and application.
The Boron Center: A Tale of Two Hybridizations
The chemical behavior of a phenylboronic acid is dominated by the Lewis acidic nature of its boron atom. This acidity arises from the vacant p-orbital on the sp²-hybridized boron. The interplay between this trigonal planar form and its sp³-hybridized tetrahedral boronate adduct with a Lewis base (such as a hydroxide ion or a diol) is at the heart of its reactivity and functionality. The electron density at the boron center, and thus its Lewis acidity, is exquisitely sensitive to the electronic influence of substituents on the attached phenyl ring.
PBA_sp2 [label=<
sp²-hybridized (trigonal planar)
];
PBA_sp3 [label=<
sp³-hybridized (tetrahedral)
];
PBA_sp2 -> PBA_sp3 [label="+ OH⁻\n- H₂O", fontcolor="#202124"]; PBA_sp3 -> PBA_sp2 [label="- OH⁻\n+ H₂O", fontcolor="#202124"]; } Caption: Equilibrium between the sp² and sp³ hybridization states of phenylboronic acid.
Quantifying Electronic Influence: The Hammett Relationship
The electronic effect of a substituent can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (I): This is a through-sigma-bond effect, where electron density is either withdrawn (-I) or donated (+I) based on the electronegativity of the substituent relative to carbon. This effect attenuates with distance.
-
Resonance Effect (R or M): This is a through-pi-system effect, involving the delocalization of π-electrons. Electron-withdrawing groups by resonance (-R) pull electron density from the ring, while electron-donating groups by resonance (+R) push electron density into the ring.
The overall electronic influence of a substituent is a combination of these two effects, and its impact on the acidity (pKa) of the phenylboronic acid can be quantitatively described by the Hammett equation[1]:
log(K/K₀) = σρ
Where:
-
K is the acid dissociation constant of the substituted phenylboronic acid.
-
K₀ is the acid dissociation constant of the unsubstituted phenylboronic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, deprotonation) to substituent effects.
A positive ρ value, as is the case for the ionization of phenylboronic acids, indicates that the reaction is favored by electron-withdrawing groups.[2]
A Data-Driven Look at Substituent Effects on pKa
The following table presents the Hammett constants (σ) for a range of common substituents and the corresponding experimentally determined pKa values for the substituted phenylboronic acids. A higher σ value generally correlates with a lower pKa, indicating a stronger acid.
| Substituent (X) | Position | Hammett Constant (σ) | pKa of X-C₆H₄B(OH)₂ |
| -H | - | 0.00 | 8.86[2] |
| -CH₃ | para | -0.17 | 9.05[3] |
| -CH₃ | meta | -0.07 | 8.95[3] |
| -OCH₃ | para | -0.27 | 9.25[4] |
| -OCH₃ | meta | 0.12 | 8.65[3] |
| -F | para | 0.06 | 8.77[2] |
| -F | meta | 0.34 | 8.25[3] |
| -Cl | para | 0.23 | 8.55[3] |
| -Cl | meta | 0.37 | 8.15[3] |
| -Br | para | 0.23 | 8.50[3] |
| -Br | meta | 0.39 | 8.12[3] |
| -CN | para | 0.66 | 7.85[3] |
| -CN | meta | 0.56 | 7.95[3] |
| -NO₂ | para | 0.78 | 7.14[3] |
| -NO₂ | meta | 0.71 | 7.35[3] |
Note: pKa values can vary slightly depending on the experimental conditions.
The "Ortho" Effect: A Case of Steric and Electronic Complexity
Substituents in the ortho position often deviate from the linear free-energy relationship described by the Hammett equation. This "ortho effect" is a combination of steric hindrance and direct electronic interactions between the substituent and the boronic acid group.[5][6] For example, an ortho-fluoro substituent can form an intramolecular hydrogen bond with a hydroxyl group of the boronic acid, which can increase its acidity more than predicted by its electronic effect alone.[7] Conversely, bulky ortho substituents can sterically hinder the approach of a base, making deprotonation more difficult and thus increasing the pKa.[8]
Experimental Protocols for Characterization
A thorough understanding of the electronic effects of substituents necessitates robust experimental characterization. The following protocols are field-proven methods for determining key parameters of substituted phenylboronic acids.
Determination of pKa by Potentiometric Titration
This method provides a precise measurement of the acid dissociation constant.
Materials:
-
Potentiometer with a calibrated pH electrode
-
25 mL burette
-
100 mL beaker
-
Magnetic stirrer and stir bar
-
Substituted phenylboronic acid (approx. 1 mM solution)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[6]
-
Sample Preparation: Prepare a 20 mL solution of the phenylboronic acid (approx. 1 mM) in water containing 0.15 M KCl.[9]
-
Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with the 0.1 M HCl solution.[9]
-
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[6]
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment.[10]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of Diol Binding Constants using UV-Vis Spectroscopy with Alizarin Red S (ARS)
This competitive binding assay is a reliable method for quantifying the affinity of a phenylboronic acid for a diol.[1][11][12]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solution of Alizarin Red S (ARS) in a suitable buffer (e.g., phosphate buffer at physiological pH)
-
Stock solution of the substituted phenylboronic acid in the same buffer
-
Stock solution of the diol of interest (e.g., glucose, fructose) in the same buffer
Procedure:
-
ARS-Boronic Acid Complex Formation: In a cuvette, mix a known concentration of ARS with an excess of the phenylboronic acid. Record the UV-Vis spectrum. The formation of the boronate ester with ARS will result in a spectral shift.[11]
-
Competitive Titration: To the cuvette containing the ARS-boronic acid complex, add increasing concentrations of the diol of interest. Record the UV-Vis spectrum after each addition.
-
Data Analysis: The diol will competitively bind to the boronic acid, displacing ARS and causing a reversal of the initial spectral shift.[11] By monitoring the change in absorbance at a specific wavelength, the binding constant between the phenylboronic acid and the diol can be calculated using appropriate binding models.
Impact of Electronic Effects on Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the electronic nature of the phenylboronic acid plays a critical role in its efficiency. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
-
Oxidative Addition: The electronic properties of the aryl halide are the dominant factor in this step. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.[14][15]
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the electronic nature of the phenylboronic acid. Electron-donating groups on the phenylboronic acid increase the nucleophilicity of the aryl group being transferred, thereby accelerating the transmetalation step.[16][17] Conversely, electron-withdrawing groups decrease the rate of transmetalation.
-
Reductive Elimination: This step is also influenced by electronic effects. Electron-donating groups on the palladium-bound aryl moieties can facilitate reductive elimination, leading to faster product formation.[15]
Therefore, a judicious choice of substituents on both the aryl halide and the phenylboronic acid is crucial for optimizing the Suzuki-Miyaura reaction.
Practical Applications: Synthesis of Substituted Phenylboronic Acids
The ability to synthesize a diverse array of substituted phenylboronic acids is fundamental to harnessing their potential. The following are representative protocols for the synthesis of an electron-rich and an electron-poor phenylboronic acid.
Synthesis of 4-Methoxyphenylboronic Acid (Electron-Donating Group)
This protocol is adapted from a common method involving a Grignard reagent.[18]
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Borane-dimethylamine complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Grignard Reagent Formation: In a dry, nitrogen-flushed flask, react 4-bromoanisole with magnesium turnings in anhydrous THF to form the Grignard reagent, 4-methoxyphenylmagnesium bromide.
-
Borylation: To a stirred solution of borane-dimethylamine complex and magnesium in THF, add the prepared Grignard reagent. The reaction is typically stirred at an elevated temperature (e.g., 70°C).[18]
-
Quenching and Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture to 0°C and quench with methanol. Remove the volatile components under reduced pressure. Dissolve the resulting solid in a mixture of 1N HCl and methanol and stir to hydrolyze the boronate ester.[18]
-
Work-up and Purification: Extract the product into ethyl acetate. Wash the organic layer with 1N HCl and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and recrystallize the crude product from water to obtain pure 4-methoxyphenylboronic acid.[18]
Synthesis of 4-Nitrophenylboronic Acid (Electron-Withdrawing Group)
This protocol utilizes a diazotization reaction followed by a borylation step.[19]
Materials:
-
4-Nitroaniline
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Dichloromethane
Procedure:
-
Diazotization: Dissolve 4-nitroaniline in a mixture of methanol and hydrochloric acid. Cool the solution to 0-5°C and add an aqueous solution of sodium nitrite dropwise to form the diazonium salt.[19]
-
Borylation: After stirring the diazonium salt solution, add a solution of hydrochloric acid in methanol. Continue stirring for an extended period (e.g., 60 minutes).[19]
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitrophenylboronic acid.[19]
Conclusion
The electronic effects of substituents on phenylboronic acid are a powerful determinant of their chemical and physical properties. A deep understanding of these effects, grounded in the principles of physical organic chemistry and supported by robust experimental characterization, empowers researchers to design and synthesize novel molecules with tailored reactivity and function. From fine-tuning the pKa for optimal sensor performance to accelerating the rate-limiting step in a catalytic cycle, the ability to rationally manipulate the electron density at the boron center is a key enabling technology in modern chemistry and drug development.
References
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Stenutz, R. Hammett substituent constants. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Available at: [Link]
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- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
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Organic Syntheses Procedure. 4. Available at: [Link]
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Molbase. 4-nitrophenylboronic acid. Available at: [Link]
- Bakherad, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
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- Krasnokutskaya, E. A., et al. (2025). Preparation of 4‐nitrophenylboronic acid (4).
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713.
- Springsteen, G., & Wang, B. (2002).
- Pérez-Temprano, M. H., et al. (2012). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. The Journal of Organic Chemistry, 77(17), 7247-7255.
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The Boronic Acid Renaissance: A Technical Guide for the Modern Medicinal Chemist
Abstract
Once relegated to the periphery of drug discovery, primarily due to early misconceptions about toxicity, boronic acids have undergone a remarkable renaissance.[1][2] The landmark approval of bortezomib in 2003 shattered preconceived notions and unveiled the vast therapeutic potential locked within the carbon-boron bond.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple overview to provide a deep, mechanistic understanding of why boronic acids are not just another functional group, but a versatile and powerful platform for modern medicinal chemistry. We will dissect their unique mode of action, explore their application in clinically approved drugs, provide actionable experimental protocols, and venture into the cutting-edge applications that are defining the future of the field.
The Boron Atom: Deconstructing the Mechanism of Action
The therapeutic efficacy of boronic acids stems from the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the boron atom in a boronic acid, R-B(OH)₂, acts as a mild Lewis acid.[3][4] This allows it to engage in a rapid and reversible covalent interaction with biological nucleophiles, a feature that medicinal chemists have masterfully exploited.
The Serine/Threonine Interaction: A Reversible Covalent Warhead
The most critical interaction in the context of drug design is the formation of a stable, tetrahedral boronate adduct with the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes, particularly proteases.[5][6]
-
Causality: Unlike peptide aldehydes, which were early predecessors in protease inhibition, boronic acids form a more stable adduct.[1] The replacement of the aldehyde moiety with boronic acid resolved issues of rapid dissociation and lack of specificity, leading to a significant increase in inhibitor potency.[1] This covalent yet reversible bond is key; it provides the high affinity and residence time of a covalent inhibitor while minimizing the potential for permanent, off-target toxicities associated with irreversible inhibitors.[7][8]
The Diol Interaction: A Gateway to Sensing and Delivery
Boronic acids readily form reversible cyclic esters with cis-1,2- or 1,3-diols.[4][9] This interaction is the foundation for their use in diagnostics and drug delivery. Since sugars and glycoproteins are rich in diol functionalities, boronic acids can be used to target them. This binding event can be transduced into a measurable signal (e.g., fluorescence or color change) for sensing applications or used to target drug-loaded nanoparticles to specific cell surfaces, such as cancer cells that overexpress sialic acid.[10][11][12]
Boronic Acids in Approved Therapeutics: From Concept to Clinic
The clinical success of boronic acid-based drugs validates their utility and provides a blueprint for future drug design. Five such drugs have received FDA approval, demonstrating their impact across different therapeutic areas.[5][13][14]
| Drug Name (Brand) | Target | Therapeutic Area | Key Attribute | Oral Bioavailability (%) |
| Bortezomib (Velcade®) | 20S Proteasome (β5 subunit) | Multiple Myeloma | First-in-class proteasome inhibitor | N/A (IV administration) |
| Ixazomib (Ninlaro®) | 20S Proteasome (β5 subunit) | Multiple Myeloma | First oral proteasome inhibitor | ~58% |
| Vaborbactam (Vabomere®) | Serine β-Lactamases (Class A & C) | Complicated UTI | Broad-spectrum β-lactamase inhibitor | ~45-60% (as part of meropenem-vaborbactam) |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase | Onychomycosis (Fungal Nail Infection) | Topical antifungal | N/A (Topical) |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | Topical anti-inflammatory | N/A (Topical) |
| Table 1: FDA-Approved Boron-Containing Drugs. This table summarizes the key characteristics of boronic acid and benzoxaborole drugs that have reached the market, highlighting their diverse targets and applications. |
The Medicinal Chemist's Toolkit: Synthesis and Assay Protocols
Bringing a boronic acid candidate from the bench to preclinical studies requires robust synthetic and analytical methodologies.
Synthesis Protocol: Solid-Phase Synthesis of a Dipeptide Boronic Acid
This protocol provides a generalized workflow for synthesizing peptide-boronic acids using a versatile building-block approach on solid phase, which is amenable to creating diverse compound libraries.[15][16]
Step 1: Preparation of N-Fmoc-α-aminoboronic Acid Building Blocks
-
Starting Material: 20 standard Fmoc-protected natural amino acids with orthogonal side-chain protection.
-
Activation: Convert the amino acid to its corresponding N-hydroxyphthalimide (NHPI) ester.
-
Decarboxylative Borylation: Perform a Ni-catalyzed reaction between the NHPI ester and a diboron reagent (e.g., B₂pin₂) to yield the N-Fmoc-α-aminopinacolyl boronate.[15]
-
Deprotection: The pinacol protecting group is removed via transesterification with a volatile boronic acid (e.g., methylboronic acid) in a mixture of acetonitrile and dilute aqueous HCl, followed by lyophilization to yield the free boronic acid building block.[15][17]
Step 2: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable resin (e.g., commercially available 1-glycerol polystyrene resin) in an appropriate solvent like Dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first N-Fmoc-α-aminoboronic acid building block to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a 20% piperidine in DMF solution.
-
Chain Elongation: Repeat the coupling and deprotection steps for subsequent standard Fmoc-amino acids to build the desired peptide sequence.
Step 3: Cleavage and Purification
-
Cleavage: Cleave the final peptide-boronic acid from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final compound using LC-MS and NMR.
Biological Assay Protocol: 20S Proteasome Inhibition Assay
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome, the primary target of bortezomib and ixazomib.[1][18][19]
Materials:
-
Purified human 20S proteasome.
-
Fluorogenic substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
Test inhibitor (boronic acid compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., Bortezomib or MG132).
-
Black 96-well microplate.
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~440 nm).
Procedure:
-
Reagent Preparation: Prepare working solutions of the 20S proteasome, substrate, and inhibitors in Assay Buffer.
-
Inhibitor Pre-incubation: To the wells of the 96-well plate, add 2 µL of test inhibitor dilutions (in DMSO) or controls. Add 88 µL of the 20S proteasome solution (e.g., final concentration 2.5-20 nM).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate solution (e.g., final concentration 10-100 µM).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). The rate of AMC release is proportional to proteasome activity.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Navigating the Obstacles: ADME, Toxicity, and Prodrug Strategies
Despite their successes, boronic acids present unique challenges in drug development. Understanding their absorption, distribution, metabolism, and excretion (ADME) profile is critical.
-
Metabolism & Stability: The C-B bond can be susceptible to oxidative cleavage, particularly by reactive oxygen species (ROS), which can be a liability or an asset.[20] While this can lead to metabolic instability, it has also been cleverly exploited to design prodrugs that are selectively activated in the high-ROS tumor microenvironment.[7][21]
-
Toxicity: Early concerns about boron toxicity have been largely demystified, as the final metabolic product, boric acid, is generally considered non-toxic and is readily eliminated by the body.[2][22] However, careful toxicological assessment of any new chemical entity is paramount.
-
Improving Pharmacokinetics: Low oral bioavailability can be a hurdle. Prodrug strategies are a key tool to overcome this. Masking the boronic acid as a boronate ester (e.g., with diethanolamine or as a pinacol ester) can improve stability, solubility, and cell permeability.[2][5] These masking groups are designed to be cleaved in vivo to release the active boronic acid. For example, the use of a boronic acid as a bioisostere for a phenolic hydroxyl group has been shown to significantly reduce first-pass metabolism (glucuronidation and sulfation), thereby enhancing oral bioavailability.[23]
The Frontier: Advanced and Emerging Applications
The unique chemistry of boronic acids continues to open new doors in medicinal chemistry and chemical biology.
Reversible Covalent PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The formation of a reversible boronate ester bond between a target ligand equipped with a boronic acid and an E3 ligase ligand functionalized with a catechol has been used to drive the in-situ self-assembly of active PROTACs.[24]
-
Causality: A key challenge in PROTAC design is achieving favorable pharmacokinetics. By using two smaller, more drug-like fragments that assemble into the active PROTAC only inside the cell, it may be possible to overcome the permeability issues often associated with large, "beyond Rule of 5" molecules. The reversible nature of the boronate ester bond (with a Kᴅ of ~1 mM) is sufficient to support the formation of the ternary complex required for protein degradation.[24][25]
Diagnostics and Drug Delivery
The diol-binding property makes boronic acids exceptional tools for targeting and sensing.
-
Biosensors: Boronic acid-functionalized materials are used in non-enzymatic glucose sensors.[9][26][27] The binding of glucose to the boronic acid receptor causes a change in the electronic properties of an attached fluorophore or electrochemical reporter, allowing for quantitative detection.[10][28] This approach avoids the stability issues of enzyme-based sensors.[27]
-
Targeted Drug Delivery: Nanoparticles functionalized with phenylboronic acid (PBA) can be used to deliver drugs. These nanoparticles can be designed to be pH-responsive; the boronic ester linkages holding the nanoparticle together or linking the drug are stable at physiological pH (7.4) but dissociate in the acidic tumor microenvironment (pH ~5.5-6.5), triggering localized drug release.[3][29]
Conclusion and Future Outlook
The journey of boronic acids in medicinal chemistry is a testament to scientific persistence and ingenuity. From being viewed with suspicion to becoming the cornerstone of multiple FDA-approved drugs, their role has been firmly established.[13][14] The principles of reversible covalent inhibition, diol recognition, and tunable reactivity are now being applied to increasingly sophisticated challenges, from targeted protein degradation to smart drug delivery systems. For the modern medicinal chemist, the boronic acid is not merely a functional group but a strategic element, offering a unique and powerful approach to designing the next generation of therapeutics. The continued exploration of its chemistry promises to unlock even more innovative solutions to complex medical problems.
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Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. [Link]
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Papp-Wallace, K. M., & Bonomo, R. A. (2020). 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. ACS Infectious Diseases. [Link]
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Wikeley, S., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst. [Link]
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Powers, R. A., & Shoichet, B. K. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of the American Chemical Society. [Link]
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Papp-Wallace, K. M., & Bonomo, R. A. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]
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Romon, R., & Pu, F. (2021). Boronic acid/boronate prodrugs for cancer treatment: current status and perspectives. Expert Opinion on Drug Delivery. [Link]
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Egawa, Y., Miki, R., & Seki, T. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Materials. [Link]
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Weston, G. S., et al. (1998). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Journal of Medicinal Chemistry. [Link]
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Pu, F., et al. (2022). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online. [Link]
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Zhang, Y., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
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University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath News. [Link]
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Yamamoto, H., & Muramatsu, W. (2021). Synthesis of Dipeptides by Boronic Acid Catalysis. ResearchGate. [Link]
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Lawrence, H. R., & Seeliger, M. A. (2021). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. [Link]
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Dr.Oracle. (2025). What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. Dr.Oracle. [Link]
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Boston Biochem. (n.d.). 20S Proteasome Assay Kit (SDS Activation Format). Product Manual. [Link]
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An, R., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]
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An, R., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. PMC. [Link]
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Al-Majdoub, Z. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]
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Al-Majdoub, Z. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed. [Link]
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Li, J., et al. (2019). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]
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Adam, M. (2016). How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?. ResearchGate. [Link]
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Kumar, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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Li, M., & Fossey, J. S. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [Link]
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Methodological & Application
2-Bromo-4-methoxy-6-fluorophenylboronic acid Suzuki coupling protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[2][3]
This guide focuses on a uniquely functionalized substrate: This compound . This molecule is of particular interest as it serves as the organoboron partner in the coupling, a role less commonly explored than its use as an organohalide. The strategic placement of three distinct functional groups—a bromine atom, a methoxy group, and a fluorine atom—on the phenylboronic acid ring presents both unique opportunities and challenges. The resulting biaryl structures, incorporating fluorine and a methoxy group, are highly sought after in drug discovery. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the methoxy group can be a key pharmacophoric element or a precursor for a phenol.[4]
This document provides a comprehensive overview of the mechanistic principles, field-proven experimental protocols, and practical troubleshooting advice for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The power of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which masterfully orchestrates the formation of a new C-C bond through three fundamental steps centered around a palladium catalyst.[5] The catalyst cycles between its Pd(0) and Pd(II) oxidation states to facilitate the reaction.[6]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organohalide (Ar¹-X). This is often the rate-determining step of the reaction and results in the formation of a square-planar Pd(II) complex.[2] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation : This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as [Ar²-B(OH)₃]⁻.[8][9][10] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The exact mechanism of this ligand transfer is still a subject of detailed study but is undeniably critical for the reaction's success.[2]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[11]
Protocol I: General Procedure for Coupling with Aryl Bromides
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. The conditions have been selected for broad applicability and high efficiency.
Materials & Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Silica Gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[4]
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[12]
-
Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Isolation : Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Optimization and Parameter Selection
The success of a Suzuki coupling can be highly dependent on the specific substrates. The following table provides guidance on adjusting parameters to optimize the reaction for different types of aryl halides.
| Parameter | Standard Condition (Aryl Bromide) | Modification for Aryl Chloride | Modification for Sterically Hindered Substrate | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ with a Buchwald ligand (e.g., XPhos, SPhos) or an NHC-Pd catalyst (e.g., PEPPSI-IPr) (1-3 mol%)[9] | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., tBu₃P, RuPhos)[14] | Aryl chlorides are less reactive, requiring a more electron-rich and active catalyst to facilitate the difficult oxidative addition step.[7] Bulky ligands accelerate the reductive elimination step, which is crucial for sterically demanding substrates.[15] |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) or Cs₂CO₃ | Cs₂CO₃ or K₃PO₄ (anhydrous) | Stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ can enhance the rate of transmetalation, which is beneficial for less reactive partners. Anhydrous conditions can prevent protodeboronation side reactions.[14] |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene, 2-MeTHF, or DMF (often anhydrous)[11] | Toluene or DMF | Higher boiling point solvents like toluene or DMF allow for higher reaction temperatures, which can overcome the activation energy barrier for challenging substrates.[16] |
| Temperature | 90-100 °C | 100-120 °C | 110-140 °C | Increased thermal energy is often required to drive the oxidative addition of less reactive chlorides or to overcome steric hindrance.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvent/reagents. 3. Aryl chloride partner is too unreactive for the chosen conditions. | 1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst. 2. Ensure thorough degassing of solvents by sparging with inert gas or using freeze-pump-thaw cycles. 3. Switch to a more active catalytic system (e.g., Buchwald ligand/precatalyst) and a stronger base as outlined in the table above.[14] |
| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is often exacerbated by high temperatures and prolonged reaction times in aqueous base. | 1. Use a stronger, non-aqueous base like K₃PO₄ in an anhydrous solvent (e.g., toluene, DMF). 2. Use a slight excess (1.1-1.2 equiv) of the boronic acid. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[11] |
| Homocoupling (Glaser-Hay type) | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve the degassing procedure. Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas throughout the reaction.[14] |
| Difficult Purification | Product has similar polarity to byproducts or unreacted starting material. | Adjust the stoichiometry to ensure one reagent is fully consumed. If byproducts from the boronic acid are the issue, use it as the limiting reagent. Optimize chromatography conditions (try different solvent systems). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing highly functionalized biaryl compounds that are of significant interest in medicinal chemistry and materials science.[16][17] By understanding the core reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome the challenges posed by this unique substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and high-yielding syntheses, enabling the rapid construction of valuable molecular architectures.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Publications. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Das, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]
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Jensen, C. F., & Skrydstrup, T. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
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Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
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Wang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. [Link]
-
ResearchGate. Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. [Link]
-
El-Boraey, H. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
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ACS Publications. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. [Link]
-
Ullah, F., et al. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and Electronically-Rich Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that form the core of many drug candidates.[1][3] However, the successful application of this reaction is not without its challenges, particularly when dealing with sterically hindered or electronically demanding substrates.
2-Bromo-4-methoxy-6-fluorophenylboronic acid presents a unique set of challenges for the synthetic chemist. The presence of three substituents on the aromatic ring, including a bulky bromine atom and a fluorine atom ortho to the boronic acid, introduces significant steric hindrance around the reaction center. Furthermore, the electron-donating methoxy group increases the electron density of the aromatic ring, which can impact the kinetics of the catalytic cycle.[4] This application note provides a comprehensive guide to selecting the optimal palladium catalyst system and reaction conditions for the successful Suzuki-Miyaura coupling of this challenging substrate. We will delve into the mechanistic rationale behind these choices, offer detailed experimental protocols, and provide troubleshooting strategies to ensure reliable and high-yielding transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][5] Understanding this mechanism is crucial for rationally selecting catalysts and optimizing reaction conditions. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide coupling partner), forming a Pd(II) intermediate.[3][5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organoboron species (this compound) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium catalyst and, more importantly, the supporting ligand is paramount for overcoming the challenges posed by this compound. The ligand plays a critical role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.[6][7][8]
The Importance of Bulky, Electron-Rich Ligands
For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally the preferred choice.[7][9][10]
-
Steric Bulk: Bulky ligands promote the formation of monoligated palladium species (L-Pd), which are highly reactive in the oxidative addition step.[9] They also facilitate the final reductive elimination step to release the sterically congested biaryl product.[5]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition, the often rate-limiting step of the reaction.[5][7][9]
Recommended Catalyst Systems
Based on literature precedent for sterically demanding and electron-rich coupling partners, the following palladium precatalysts and ligands are recommended for initial screening:
| Catalyst/Precatalyst | Ligand | Key Features & Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | A bulky, electron-rich biaryl phosphine ligand known for its high activity in coupling sterically hindered aryl chlorides and bromides.[11] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Another highly effective biaryl phosphine ligand with a good balance of steric bulk and electron-donating ability, often successful for challenging couplings.[12] |
| XPhos Pd G3 | (Preformed Precatalyst) | An air- and moisture-stable precatalyst that rapidly generates the active monoligated Pd(0) species, which can be beneficial for sensitive boronic acids.[13] |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | A dialkylbiaryl phosphine ligand that has demonstrated excellent performance in sterically demanding Suzuki-Miyaura couplings.[14] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.
Reagents and Materials
-
This compound
-
Aryl bromide (coupling partner)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Reaction Setup and Execution
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Step 1: Preparation and Inerting
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the base (e.g., K₃PO₄, 2.0 - 3.0 equivalents).
-
Seal the flask/vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligand.[13]
Step 2: Solvent Addition and Degassing
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).
Step 3: Catalyst Addition
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
If using a preformed precatalyst like XPhos Pd G3 (1-2 mol%), add it directly to the reaction mixture.
Step 4: Reaction and Monitoring
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).[13]
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
Step 5: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting and Optimization
Even with a well-designed protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently degassed reaction mixture.- Poor quality reagents. | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent and reaction mixture.[13]- Verify the purity of starting materials. |
| Protodeboronation | - The boronic acid group is replaced by a hydrogen atom, a common side reaction with electron-rich boronic acids.[13][15] | - Use a milder base (e.g., K₂CO₃ or KF).- Employ anhydrous reaction conditions.[13]- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[16] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[17] | - Rigorously exclude oxygen by maintaining a positive inert gas pressure.[13]- Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst designed for rapid generation of Pd(0). |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is essential to incorporate self-validating systems into your experimental design.
-
Internal Standard: For accurate monitoring of reaction conversion and yield by GC-MS or LC-MS, add a known amount of an inert internal standard to the reaction mixture before analysis.
-
Control Experiments: In case of reaction failure, running control experiments can help identify the problematic component. For example, a reaction without the palladium catalyst should show no product formation.
-
Characterization: Thoroughly characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of coupling sterically hindered and electronically rich substrates like this compound, paving the way for the efficient synthesis of novel and valuable molecules.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024, October 10). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo . Retrieved from [Link]
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Suzuki reaction - Wikipedia . Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025, March 29). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH . Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides . Retrieved from [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications . (2009, April 24). Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central . Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H . (2025, January 22). Retrieved from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH . Retrieved from [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Retrieved from [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed . (2015, March 16). Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed . (2010, October 13). Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society . Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry . (2014, February 6). Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate . Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH . Retrieved from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate . Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . (2017, February 28). Retrieved from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit . (2025, May 7). Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI . (2017, February 28). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . (2021, July 9). Retrieved from [Link]
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base selection for Suzuki reaction with 2-Bromo-4-methoxy-6-fluorophenylboronic acid
An Application Guide for the Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid: A Focus on Rational Base Selection
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A critical parameter governing the success of the Suzuki-Miyaura coupling is the choice of base. The base is not a mere spectator; it plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[2][5][6]
This application note provides a specialized guide for selecting an optimal base for the Suzuki-Miyaura coupling of a particularly challenging substrate: This compound . This molecule's unique substitution pattern—featuring significant steric hindrance from two ortho-substituents and competing electronic effects from methoxy and fluoro groups—presents distinct challenges that demand a carefully considered approach to reaction optimization. We will explore the mechanistic role of the base, analyze the substrate's specific electronic and steric properties, and provide a systematic protocol for empirical base screening to achieve optimal reaction outcomes.
The Decisive Role of the Base in the Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The base is essential for the transmetalation step to proceed efficiently.[7] Its primary function is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species, such as a trihydroxyborate [R-B(OH)₃]⁻.[2][8] This "ate" complex possesses a higher electron density on the organic moiety, which significantly accelerates its transfer from boron to the palladium(II) center.[7][9]
There are two predominant mechanistic proposals for this activation:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the boronate anion, which then engages in transmetalation with the trans-[ArPd(X)L₂] complex.[10]
-
The Oxo-Palladium Pathway: The base first reacts with the palladium complex to form a palladium hydroxide or alkoxide species (trans-[ArPd(OR)L₂]), which is then more susceptible to reaction with the neutral boronic acid.[1][10]
Regardless of the precise pathway, which can be influenced by the specific reaction conditions, the formation of a more reactive, electron-rich intermediate is a common theme, underscoring the base's indispensable role.
Substrate Analysis: Key Considerations for this compound
The unique structure of this boronic acid dictates a specific set of challenges that must be addressed through careful selection of the base and other reaction parameters.
-
Electronic Effects : The substrate features a powerful electron-donating methoxy group and an electron-withdrawing fluoro group.
-
p-Methoxy Group : As a strong electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. While this can enhance the nucleophilicity of the boronic acid, it also significantly increases the risk of a common side reaction: protodeboronation .[8][11] This is the undesired cleavage of the C–B bond by a proton source (often water, facilitated by the base), which quenches the boronic acid.
-
o-Fluoro Group : The highly electronegative fluorine atom acts as a strong electron-withdrawing group via induction, which increases the Lewis acidity of the adjacent boron atom.[12][13] This enhanced acidity can facilitate the initial formation of the boronate complex with the base, potentially lowering the energy barrier for activation.
-
-
Steric Hindrance : The presence of two bulky substituents, bromo and fluoro, ortho to the boronic acid group creates substantial steric congestion around the reaction center. This steric shield can impede the approach of the boronic acid to the palladium complex during the transmetalation step.[14] Consequently, overcoming this hindrance may require more forcing conditions, such as higher temperatures, or the use of highly active catalyst systems featuring bulky, electron-rich phosphine ligands.
Comparative Guide to Bases for Challenging Suzuki-Miyaura Couplings
The choice of base requires a careful balance between ensuring efficient boronic acid activation and minimizing side reactions like protodeboronation and degradation of sensitive functional groups.[8] For the sterically hindered and electronically complex substrate , the following bases should be considered.
| Base | Formula | Typical Strength | Key Characteristics & Suitability |
| Potassium Carbonate | K₂CO₃ | Moderate | A common and cost-effective choice. Often used in aqueous solvent mixtures. May be a good starting point, but could be too weak if steric hindrance is severe.[15][16] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Similar to K₂CO₃ but with lower solubility in many organic solvents. Generally a reliable choice for standard couplings.[6] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective for challenging couplings due to its greater solubility in organic solvents and the "cesium effect," which can promote catalytic turnover. An excellent candidate for this substrate.[6][16] |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base often used in anhydrous or low-water conditions. Its use can significantly suppress the competing protodeboronation reaction, making it a prime candidate for the electron-rich substrate.[6][15] |
| Potassium Fluoride | KF | Mild | A milder base that can be effective in activating boronic acids, particularly for substrates containing base-labile functional groups.[5] |
| Organic Amines | e.g., Et₃N, DIPEA | Weak | Generally not effective for activating boronic acids in Suzuki couplings and typically result in lower yields compared to inorganic bases under standard conditions.[6] |
Recommendation for Initial Screening: For this compound, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended as starting points due to their strength and, in the case of K₃PO₄, its suitability for minimizing protodeboronation.
Experimental Protocol for Base Screening
To determine the optimal base empirically, a parallel screening experiment is the most rigorous approach. This protocol outlines a general procedure for testing a panel of bases for the coupling of this compound with a model aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide partner (e.g., 4-Iodotoluene, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Bases for screening: K₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.0 equiv each)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 5:1 mixture), degassed
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To each of four separate, dry reaction vials, add this compound, 4-iodotoluene, and the palladium catalyst.
-
Base Addition: To each vial, add one of the selected bases (K₂CO₃ to vial 1, Cs₂CO₃ to vial 2, etc.).
-
Inerting: Seal the vials with septa caps. Evacuate and backfill each vial with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Add the degassed solvent mixture to each vial via syringe to a final concentration of approximately 0.1 M with respect to the boronic acid.
-
Reaction: Place the vials in a preheated reaction block or oil bath (e.g., at 100 °C) and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the consumption of starting materials and the formation of the desired product.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute each mixture with ethyl acetate, wash with water and then brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS with an internal standard to determine the relative conversion and yield, allowing for direct comparison of the effectiveness of each base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Base: The chosen base is too weak to activate the sterically hindered boronic acid. 2. Catalyst Deactivation: The catalyst system is not robust enough for the substrate. 3. Steric Hindrance: The reaction barrier is too high at the set temperature. | 1. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ . 2. Use a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃. 3. Increase the reaction temperature in increments of 10-20 °C. |
| Significant Protodeboronation | 1. Base is too strong/hydroxide concentration is too high. 2. Excess water in the solvent system. | 1. Switch to a non-nucleophilic base like K₃PO₄ . 2. Use an anhydrous solvent system (e.g., dry dioxane or toluene) with K₃PO₄. Ensure all reagents and solvents are properly dried.[8][15] |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction vessel. 2. The chosen catalyst system favors homocoupling. | 1. Ensure thorough degassing of the solvent and proper inerting of the reaction vessel.[15] 2. Screen alternative palladium catalysts and ligands. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of a base capable of overcoming significant steric and electronic challenges. While theoretical principles point towards strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and highly soluble bases like cesium carbonate (Cs₂CO₃) as prime candidates, a systematic experimental screening remains the most definitive method for optimization. By understanding the mechanistic role of the base and anticipating potential side reactions such as protodeboronation, researchers can rationally design experiments to unlock the synthetic potential of this complex building block, enabling the efficient construction of valuable molecular architectures.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 108-114. [Link]
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Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]
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Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Muthipeedika, N. J., et al. (2021). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]
-
Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(4), 3146–3151. [Link]
-
Mitchell, E. A., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(35), 6819-6823. [Link]
-
Kilinc, E., et al. (2018). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and Their Employment in Fluoride Determination. ResearchGate. [Link]
-
Lima, C., et al. (2023). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. ResearchGate. [Link]
-
Kilinc, E., et al. (2018). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation... Journal of Applied Spectroscopy. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Singh, A., & Singh, P. P. (2021). Screening of reaction conditions for Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Shields, J. D., et al. (2020). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions... Organic Process Research & Development, 24(10), 2214–2225. [Link]
-
Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids... Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
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Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
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Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction... ResearchGate. [Link]
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Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
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Wang, L., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chen, Y.-C., et al. (2021). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 23(1), 132-137. [Link]
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Fiol-Petit, C., & Fiol, J.-J. (2012). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Sensors, 12(8), 10544-10563. [Link]
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Application Notes and Protocols: Solvent Effects in the Suzuki Coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis of the critical role of the solvent in the Suzuki coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid, a sterically hindered and electronically complex substrate. Understanding and optimizing solvent choice is paramount to achieving high yields and purity, particularly with challenging substrates encountered in pharmaceutical and materials science research. This document offers detailed experimental protocols, mechanistic insights, and troubleshooting strategies to empower researchers in this area.
Introduction: The Challenge of a Substituted Arylboronic Acid
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[4][5] While the reaction is broadly applicable, its efficiency with substrates like this compound can be highly dependent on reaction conditions. The ortho-bromo substituent introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle.[6][7] Furthermore, the electronic nature of the methoxy and fluoro groups can influence the reactivity of the boronic acid and the aryl halide.
The choice of solvent is a critical parameter that can profoundly impact the reaction's outcome.[8][9] Solvents influence the solubility of reagents, the stability of catalytic intermediates, and the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][10] For a sterically demanding substrate, a judicious selection of solvent can be the difference between a high-yielding transformation and a failed reaction.
The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent's influence extends to every stage of the Suzuki coupling.[8] A simplified catalytic cycle is depicted below to illustrate the key steps where the solvent plays a role.
Caption: General workflow for the solvent screening protocol.
Protocol 1: Screening of Anhydrous Aprotic Solvents
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times. [11]3. Solvent Addition: Add 5 mL of the anhydrous aprotic solvent to be tested (e.g., Dioxane, Toluene, DMF, THF, 2-MeTHF) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing by GC-MS or LC-MS after a mini-workup (dilution with ethyl acetate, filtration through a small plug of silica).
-
Work-up: After 24 hours, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [11][12]7. Analysis: Determine the product yield by GC analysis using an internal standard.
Protocol 2: Evaluation of Aqueous Solvent Systems
-
Reaction Setup: Follow the same procedure as in Protocol 1 for adding the solid reagents and establishing an inert atmosphere.
-
Solvent Addition: Add a mixture of the organic solvent and water (e.g., 4:1 or 9:1 v/v) to the reaction tube. A variety of organic solvents can be tested in combination with water, including Dioxane, Toluene, THF, and IPA. [13]3. Reaction and Monitoring: Proceed as described in Protocol 1.
-
Work-up and Analysis: Follow the work-up and analysis procedures outlined in Protocol 1.
Expected Outcomes and Data Presentation
The results of the solvent screen should be tabulated for easy comparison. The table should include the solvent system, reaction time, and product yield.
| Entry | Solvent System (v/v) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Dioxane | 24 | Homogeneous, dark solution | |
| 2 | Toluene | 24 | Biphasic, dark solution | |
| 3 | DMF | 24 | Homogeneous, dark solution | |
| 4 | Acetonitrile | 24 | Homogeneous, light brown solution | |
| 5 | THF | 24 | Homogeneous, dark solution | |
| 6 | 2-MeTHF | 24 | Homogeneous, dark solution | |
| 7 | Dioxane / H₂O (4:1) | 24 | Biphasic, dark solution | |
| 8 | Toluene / H₂O (9:1) | 24 | Biphasic, dark solution | |
| 9 | IPA / H₂O (4:1) | 24 | Biphasic, dark solution |
Yields to be determined by GC analysis with an internal standard.
Troubleshooting and Optimization
Common issues encountered during Suzuki couplings, particularly with challenging substrates, can often be traced back to the reaction conditions. [14]
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | - Inefficient catalyst activation- Poor solubility of reagents- Catalyst deactivation | - Screen alternative ligands (e.g., bulky, electron-rich phosphines).- Try a more polar solvent or an aqueous mixture to improve solubility.- Ensure rigorous degassing of solvents to remove oxygen. [15] |
| Protodeboronation | - Presence of excess water or protic impurities- Harsh reaction conditions (high temperature, strong base) | - Use anhydrous solvents or reduce the amount of water in aqueous systems.- Screen milder bases (e.g., K₃PO₄, CsF).- Lower the reaction temperature. |
| Homocoupling | - Presence of oxygen- Catalyst system promotes homocoupling | - Thoroughly degas all solvents and reagents.- Screen different palladium sources and ligands. [14]|
Conclusion
The choice of solvent is a powerful lever for optimizing the Suzuki-Miyaura coupling of sterically and electronically demanding substrates like this compound. A systematic screening of both anhydrous and aqueous solvent systems is essential to identify conditions that promote high yields and minimize side reactions. By understanding the fundamental role of the solvent in the catalytic cycle and employing a logical approach to troubleshooting, researchers can successfully apply this versatile C-C bond-forming reaction to the synthesis of complex molecules.
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Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
-
Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
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-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1] These motifs, characterized by two directly connected aromatic rings, are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. Their conformational flexibility and ability to engage in crucial π-stacking interactions make them privileged scaffolds in drug design. The venerable Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these vital carbon-carbon bonds, a testament to its discovery which was awarded the Nobel Prize in Chemistry in 2010.[2] This palladium-catalyzed reaction offers a powerful tool for chemists due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-4-methoxy-6-fluorophenylboronic acid in the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. We will delve into the unique properties of this reagent, provide detailed experimental protocols, and discuss the underlying mechanistic principles to empower users to confidently and successfully employ this versatile building block in their synthetic endeavors.
Reagent Profile: this compound
This compound is a trifunctionalized aromatic building block that offers a unique combination of reactive handles for organic synthesis. Its utility is underscored by the presence of a boronic acid for Suzuki-Miyaura coupling, a bromine atom for subsequent cross-coupling or other transformations, and fluorine and methoxy substituents that can modulate the electronic properties and metabolic stability of the resulting biaryl compounds.
| Property | Value | Source |
| CAS Number | 1315476-03-9 | [4] |
| Molecular Formula | C₇H₇BBrFO₃ | [4] |
| Molecular Weight | 248.84 g/mol | [4] |
| Appearance | White to off-white solid | Generic |
| Storage | Sealed in dry, 2-8°C | [4] |
The strategic placement of the bromine and fluorine atoms ortho to the boronic acid introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product, a critical parameter in atropisomerism and the modulation of biological activity. The methoxy group, a common bioisostere in medicinal chemistry, can enhance solubility and provide a site for metabolic O-demethylation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a palladium(0) complex, forming a Pd(II) species. This is often the rate-limiting step of the reaction.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its aryl group to the palladium(II) complex. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the palladium center couple to form the desired biaryl product (Ar¹-Ar²), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical small-scale Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 2: Representative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the biaryl product. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | The choice of catalyst and ligand can influence reaction rate and efficiency, especially with sterically hindered substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base are critical for the transmetalation step. Cesium carbonate is often effective for challenging couplings. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. |
| Reaction Time | 2 - 24 hours | Reaction time should be determined by monitoring the consumption of the limiting reagent. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong or soluble base; Low reaction temperature. | Use a fresh batch of catalyst; Switch to a stronger or more soluble base (e.g., Cs₂CO₃); Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | High reaction temperature; High catalyst loading. | Lower the reaction temperature; Reduce the catalyst loading. |
| Protodeborylation of Boronic Acid | Presence of excess water or protic solvents; Prolonged reaction times at high temperatures. | Use anhydrous solvents; Minimize reaction time once the starting material is consumed. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling reaction provides a reliable and efficient method for its incorporation into a wide range of molecular scaffolds. By understanding the underlying principles of the reaction and carefully selecting the reaction conditions, researchers can successfully leverage this reagent to advance their synthetic programs in drug discovery and materials science.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central.
- Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles.
- Two alternative routes towards the synthesis of biaryls 3a–c.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2022).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- This compound. ChemScene.
- This compound.
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central.
- Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temper
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temper
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
- 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid. Apollo Scientific.
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-
Sources
Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid in Modern Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: A Multifunctional Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and highly functionalized building blocks. 2-Bromo-4-methoxy-6-fluorophenylboronic acid emerges as a preeminent reagent in this context. Its unique trifecta of substituents—a bromine atom, a fluorine atom, and a methoxy group—on a boronic acid-functionalized phenyl ring provides a powerful platform for constructing complex molecular architectures.
The strategic placement of these groups offers distinct advantages:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its utility, serving as the key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3]
-
The Bromine Atom: Positioned ortho to the boronic acid, the bromine atom acts as a versatile synthetic handle. It is the primary leaving group in cross-coupling reactions, enabling the formation of bi-aryl or heteroaryl-aryl linkages.[4]
-
The Fluorine Atom: The inclusion of fluorine is a well-established strategy in drug design. It can significantly enhance a molecule's metabolic stability, improve its lipophilicity and cell permeability, and modulate its binding affinity to biological targets by altering electronic properties.[4]
-
The Methoxy Group: This electron-donating group influences the electronic nature of the aromatic ring, which can affect reaction kinetics and serve as a key pharmacophoric element for target engagement.
This application note provides a comprehensive overview of the application of this compound, focusing on its pivotal role in Suzuki-Miyaura cross-coupling reactions to generate key pharmaceutical intermediates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier application for this boronic acid, enabling the synthesis of complex biaryl structures that are prevalent in a wide range of therapeutic agents, including kinase inhibitors and central nervous system (CNS) drugs.[5] The reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.[2][3][6]
Reaction Principle: The Catalytic Cycle
The mechanism is a well-understood catalytic cycle involving a Pd(0)/Pd(II) species. Understanding this cycle is crucial for reaction optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Synthesis of a Biaryl Intermediate
This section provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide (e.g., 2-bromopyridine), a common transformation in pharmaceutical synthesis.
Workflow Overview
Detailed Step-by-Step Methodology
Reaction: Synthesis of 2-(2-Fluoro-4-methoxy-6-biphenylyl)pyridine
Materials:
-
This compound (1.0 equiv.)
-
2-Bromopyridine (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard oven-dried glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.49 g, 10.0 mmol, 1.0 equiv.), 2-bromopyridine (e.g., 1.74 g, 11.0 mmol, 1.1 equiv.), potassium carbonate (e.g., 3.45 g, 25.0 mmol, 2.5 equiv.), and Pd(dppf)Cl₂ (e.g., 245 mg, 0.3 mmol, 0.03 equiv.).
-
Causality Note: Using an oven-dried flask under an inert atmosphere is critical to prevent the ingress of oxygen and moisture, which can lead to catalyst deactivation and undesirable side reactions like homocoupling of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is completely free of oxygen.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen. The aqueous component is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[7]
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Data Presentation and Expected Outcomes
For the protocol described above, a researcher can expect the following representative results. The precise yield and purity are substrate-dependent and may require optimization.
| Parameter | Expected Result |
| Product | 2-(2-Fluoro-4-methoxy-6-biphenylyl)pyridine |
| Appearance | Off-white to pale yellow solid |
| Yield | 75–90% |
| Purity (LC-MS) | >95% |
| Characterization | Conclusive data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, & HRMS |
Conclusion: An Enabling Tool for Pharmaceutical Innovation
This compound is more than a mere chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly access novel and complex chemical matter. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the beneficial physicochemical properties imparted by its unique substitution pattern, makes it an invaluable asset in the synthesis of next-generation therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers to leverage the full potential of this powerful building block in their drug discovery programs.
References
-
Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]
-
Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Application in medicinal chemistry and comparison studies. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-4-methoxy-6-fluorophenylboronic acid (CAS No. 1315476-03-9) in the synthesis of potentially bioactive molecules. While direct literature examples of its incorporation into named pharmaceutical agents are sparse, its structural motifs—a sterically encumbered aryl bromide, a fluorine atom, and a methoxy group—are hallmarks of modern medicinal chemistry. This guide elucidates the intrinsic value of this reagent, provides robust, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and offers a prospective analysis of its utility in constructing complex molecular architectures, particularly in the realm of kinase inhibitors.
Introduction: A Building Block of Strategic Importance
This compound is a trifunctionalized aromatic building block poised for significant utility in contemporary drug discovery. Its value is derived from the unique interplay of its constituent functional groups:
-
The Boronic Acid Moiety: This functional group is the cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1] The reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for the complex scaffolds found in medicinal chemistry.[2]
-
The Ortho-Bromo and Ortho-Fluoro Substituents: The presence of two ortho substituents renders this a sterically hindered coupling partner. While this can present synthetic challenges, it also imparts significant advantages. The steric bulk can be leveraged to create atropisomers or to lock a desired conformation in the final molecule, potentially enhancing binding affinity and selectivity for a biological target. The fluorine atom, in particular, is a celebrated substituent in medicinal chemistry. Its introduction can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functionalities, thereby improving pharmacokinetic properties.[3][4][5]
-
The Para-Methoxy Group: The methoxy group is a common feature in many bioactive molecules, including numerous approved kinase inhibitors. It can act as a hydrogen bond acceptor and its electronic properties can modulate the reactivity of the aromatic ring.
Given these features, this compound is an exemplary reagent for generating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this boronic acid is the construction of biaryl and heteroaryl-aryl scaffolds. The key to successfully coupling this sterically hindered reagent is the careful selection of the palladium catalyst, ligand, and base.
Mechanistic Rationale for Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For sterically hindered substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination from the Pd(II) intermediate are often the rate-limiting steps. To overcome these hurdles, the use of electron-rich and bulky phosphine ligands is critical. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the final reductive elimination step.[6][7]
Caption: Fig. 1: Catalytic cycle for sterically hindered Suzuki-Miyaura coupling.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: SPhos or XPhos (6 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Experimental Workflow:
Caption: Fig. 2: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling with different classes of aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Aryl Iodide | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-95% |
| Aryl Bromide | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 70-90% |
| Aryl Chloride | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3.0) | n-Butanol | 100 | 50-80% |
| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 90 | 65-85% |
Note: Yields are predictive and based on literature for structurally similar sterically hindered boronic acids. Actual yields will be substrate-dependent.[6][7][8]
Potential Applications in Bioactive Molecule Synthesis
The structural features of this compound make it a highly attractive building block for synthesizing molecules targeting various biological pathways.
Kinase Inhibitors
A significant number of FDA-approved kinase inhibitors feature fluorinated and methoxylated phenyl rings. These groups often engage in critical interactions within the ATP-binding pocket of the kinase. The fluorine atom can form favorable interactions with the protein backbone and enhance binding affinity, while the methoxy group can occupy hydrophobic pockets or form hydrogen bonds.[9][10] The 2-bromo-4-methoxy-6-fluorophenyl moiety can be envisioned as a key component of Type I or Type II kinase inhibitors, where it could be coupled to a heterocyclic core (e.g., pyrimidine, pyrazine, pyrrolo[2,3-d]pyrimidine).[8][11]
Sources
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- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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purification of products from 2-Bromo-4-methoxy-6-fluorophenylboronic acid reactions
An Application Guide to the Purification of Synthetic Products from 2-Bromo-4-methoxy-6-fluorophenylboronic Acid Reactions
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly valued in the fields of drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex biaryl and heteroaryl structures. However, the successful synthesis of the target molecule is only half the battle; rigorous purification is paramount to isolate the desired product from a complex mixture of starting materials, byproducts, and catalyst residues. This document provides an in-depth guide to understanding the typical impurity profile of reactions involving this reagent and offers detailed, field-proven protocols for the effective purification and validation of the final products.
The Synthetic Landscape: Understanding the Reaction and Its Impurities
The primary application of this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] A successful purification strategy begins with a thorough understanding of not just the desired product, but also the potential impurities that can form.
Common Impurities in Suzuki-Miyaura Reactions:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the aryl halide coupling partner.
-
Homocoupling Product: A significant byproduct can be the symmetrical biaryl formed from the coupling of two molecules of the boronic acid.[6] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[7][8]
-
Protodeborylation Product: The boronic acid functional group (-B(OH)₂) can be replaced by a hydrogen atom, particularly if the reaction conditions are too harsh or involve excessive water or protic solvents.[9]
-
Palladium Residues: Trace amounts of the palladium catalyst can remain in the product, often causing discoloration (typically black or grey). Removal is critical for pharmaceutical applications, as residual heavy metals are strictly regulated.[10][11]
-
Boroxine: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines. While often in equilibrium with the monomeric acid, they can present as a distinct impurity.
The following diagram illustrates the desired reaction pathway alongside the formation of major byproducts.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. nbinno.com [nbinno.com]
Introduction: The Strategic Value of a Multifunctional Building Block
An In-Depth Guide to the Scale-Up of Suzuki-Miyaura Couplings Utilizing 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures remains a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for forging C(sp²)–C(sp²) bonds, valued for its high functional group tolerance, mild conditions, and operational simplicity.[1][2] Within this context, this compound (CAS No. 1315476-03-9) has emerged as a particularly valuable building block. Its unique substitution pattern—an ortho-bromo group for coupling, an electron-donating para-methoxy group, and a metabolically significant ortho-fluoro group—offers a trifecta of strategic advantages for designing molecules with tailored electronic and pharmacokinetic properties.[3][4]
This document serves as a comprehensive application guide for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for successfully scaling the Suzuki-Miyaura coupling from the bench to production. We will explore critical process parameters, provide a detailed, scalable protocol, and offer insights into process monitoring and purification, ensuring a robust and reproducible synthetic route.
Reagent Profile: this compound
A thorough understanding of the starting material is the foundation of any successful scale-up campaign. The physical and chemical properties of the boronic acid dictate its handling, storage, and reactivity.
Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 1315476-03-9 | [5][6] |
| Molecular Formula | C₇H₇BBrFO₃ | [5] |
| Molecular Weight | 248.84 g/mol | [5] |
| Typical Purity | ≥98% | [5] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
| Hazard Profile | Irritant. May cause skin, eye, and respiratory irritation. | [7][8] |
Handling and Storage Protocols
Proper handling is crucial to maintain the integrity of the reagent and ensure operator safety. Boronic acids can be susceptible to dehydration to form boroxines and protodeboronation under certain conditions.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] For large-scale operations involving dust generation, respiratory protection should be used.[11]
-
Handling: Handle the solid in a well-ventilated area or a fume hood to minimize inhalation of dust.[12] Avoid all personal contact.[12] After handling, always wash hands thoroughly with soap and water.[11]
-
Storage: To prevent degradation, store the reagent in its original, tightly sealed container in a refrigerated (2-8°C), dry environment.[5][7] Inert atmosphere is recommended for long-term storage to minimize oxidative degradation and moisture exposure.
Mechanistic Insights for a Robust Process
The Suzuki-Miyaura reaction's catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[13] A nuanced understanding of this mechanism is vital for troubleshooting and optimizing the process during scale-up.
The specific substituents on this compound exert significant electronic and steric influences. The ortho-fluoro and ortho-bromo groups create a sterically hindered environment around the boronic acid moiety. This can slow the rate of transmetalation, the step where the aryl group is transferred from boron to the palladium center.[14] Consequently, selecting a catalyst system with bulky, electron-rich ligands is often necessary to facilitate this step and achieve efficient turnover.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with 2-Bromo-4-methoxy-6-fluorophenylboronic acid
Welcome to the technical support hub for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically and electronically complex substrates. Our focus today is on a particularly challenging reagent: 2-Bromo-4-methoxy-6-fluorophenylboronic acid .
The unique substitution pattern of this boronic acid—featuring a bulky bromo group and a deactivating fluoro group ortho to the boronic acid, along with an electron-donating methoxy group—presents a confluence of steric hindrance and electronic effects that can significantly impede the Suzuki-Miyaura coupling, often leading to frustratingly low yields. This guide provides in-depth, experience-driven troubleshooting strategies and optimized protocols to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple?
A1: The difficulty arises from a combination of factors inherent to its structure:
-
Steric Hindrance: The bromine and fluorine atoms positioned ortho to the boronic acid create significant steric bulk. This bulkiness can hinder the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.[1][2][3]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. Conversely, the electron-donating methoxy group can make the initial oxidative addition of the palladium catalyst to the coupling partner (if it's an electron-rich aryl halide) more challenging.[4]
-
Propensity for Protodeboronation: Arylboronic acids, especially those with electron-donating groups, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This decomposition pathway consumes the starting material and reduces the yield of the desired cross-coupled product.[5][6]
Q2: My reaction has stalled, and I'm only seeing starting materials. What's the most likely cause?
A2: A stalled reaction with this substrate often points to an issue with one of the initial steps of the catalytic cycle. The most common culprits are:
-
Inefficient Oxidative Addition: If your aryl halide coupling partner is electron-rich, the oxidative addition of the Pd(0) catalyst can be slow and may become the rate-determining step.[7][8][9] This is often the case when using less active palladium catalysts.
-
Failure of Transmetalation: Due to the steric hindrance around the boronic acid, the transfer of the aryl group from boron to the palladium complex may be too slow or fail to occur altogether.[8][10] This is a very common issue with ortho-substituted boronic acids.
Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. It's often exacerbated by:
-
Presence of Oxygen: Inadequate degassing of your reaction mixture can lead to the oxidative homocoupling of the boronic acid.[11]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others.
-
Reaction Conditions: High temperatures and certain bases can also favor this side reaction.
To mitigate homocoupling, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[11] Switching to a more selective catalyst system can also be beneficial.
Troubleshooting Low Yield: A Step-by-Step Guide
When faced with low yields, a systematic approach to troubleshooting is essential. The following sections detail key experimental parameters to investigate.
The Catalytic System: Your First Point of Intervention
The choice of palladium catalyst and ligand is paramount for coupling sterically hindered substrates.[12][13] Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates like this compound.
Problem: Ineffective Catalyst or Ligand
Solution 1: Employ Modern, Bulky, Electron-Rich Ligands. For sterically demanding couplings, ligands that are both bulky and electron-rich are often required to promote the challenging oxidative addition and reductive elimination steps.[12][13] Consider screening a panel of Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][12][14]
Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings
| Catalyst/Ligand System | Key Features | Recommended Application |
| XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. | Excellent for coupling sterically hindered aryl chlorides and bromides.[12][14] |
| BrettPhos, CPhos | Highly active for forming tetra-ortho-substituted biaryls. | Use when both coupling partners are sterically demanding. |
| IMes, IPr (NHC Ligands) | Strong σ-donors, promote high catalytic activity. | Effective for sterically hindered substrates and can be used at low catalyst loadings.[1] |
| [Pd(IPr)(cin)Cl] | A highly active and air-stable Pd-NHC pre-catalyst. | A good starting point for screening NHC-based systems. |
Solution 2: Utilize Palladium Pre-catalysts. Modern palladium pre-catalysts (e.g., G2, G3, G4 Buchwald pre-catalysts) are often more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts are designed for facile generation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.
The Role of the Base and Solvent System
The base and solvent are not merely reaction media; they play active roles in the catalytic cycle, particularly in the transmetalation step.[15][16]
Problem: Inappropriate Base or Solvent Choice
Solution 1: Screen a Range of Bases. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[10] For hindered substrates, a stronger, non-nucleophilic base may be required.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often insufficient for hindered couplings.
-
Phosphate Bases (e.g., K₃PO₄): A good starting point, often effective in anhydrous conditions.
-
Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu): Stronger bases that can be effective but may promote side reactions if not used carefully.
-
Fluoride Sources (e.g., CsF, KF): Can be particularly effective in activating boronic acids for transmetalation.
Solution 2: Optimize the Solvent System. The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents or mixtures are often preferred for Suzuki couplings.
-
Ethereal Solvents (e.g., Dioxane, THF): Commonly used, often with a small amount of water to aid in dissolving the base.[17][18]
-
Aromatic Solvents (e.g., Toluene): Can be effective, especially at higher temperatures.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): Can be beneficial in some cases but may lead to catalyst decomposition at high temperatures.[19]
A common and effective starting point is a mixture of dioxane and water (e.g., 4:1 or 10:1 ratio).[17][18]
Advanced Optimization Strategies
If initial troubleshooting steps do not yield satisfactory results, consider these advanced strategies.
Problem: Protodeboronation and Boronic Acid Instability
Solution: Convert the Boronic Acid to a More Stable Derivative. Boronic acids can be prone to decomposition, especially under prolonged heating.[5][6] Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly improve reaction outcomes. These esters are generally more robust and slowly release the boronic acid under the reaction conditions, minimizing decomposition.[20][21]
Workflow for MIDA Boronate Ester Formation
Caption: Formation of a stable MIDA boronate ester.
Problem: Slow or Incomplete Reaction at Elevated Temperatures
Solution: Consider Microwave-Assisted Synthesis. Microwave irradiation can significantly accelerate sluggish reactions by rapidly and efficiently heating the reaction mixture.[1] This can lead to shorter reaction times, often with improved yields and fewer side products. When transitioning to microwave synthesis, it's crucial to use sealed microwave vials and to carefully monitor the temperature and pressure.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Base Screening
This protocol is designed for the parallel screening of different conditions in small-scale reactions.
-
Preparation: To an array of oven-dried reaction vials, add a magnetic stir bar to each.
-
Reagent Addition:
-
Add the aryl halide coupling partner (1.0 equiv.).
-
Add this compound (1.2-1.5 equiv.).
-
Add the chosen base (2.0-3.0 equiv., e.g., K₃PO₄).
-
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand in the desired ratio (e.g., 1-3 mol% Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and relative yield for each condition.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki couplings with this challenging substrate.
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
preventing protodeboronation of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
<_ _>
Welcome to the technical support center for 2-Bromo-4-methoxy-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable yet sensitive reagent. The inherent electronic and steric properties of this molecule make it particularly susceptible to protodeboronation, a common side reaction that can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve successful outcomes in your synthetic endeavors.
Understanding the Challenge: The Nature of this compound
This compound is a highly functionalized building block. Its utility is derived from the orthogonal reactivity of its aryl bromide and boronic acid moieties, allowing for sequential cross-coupling reactions. However, the very features that make it synthetically attractive also contribute to its instability. The phenyl ring is substituted with two electron-donating groups (methoxy and the ortho-fluoro group, which can act as a weak electron-donating group through resonance) and a bulky bromine atom ortho to the boronic acid. This combination of electron-richness and steric hindrance accelerates the rate of protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond.[1][2][3]
This process is particularly problematic in Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions that promote the formation of the more reactive boronate anion, thereby increasing the rate of protodeboronation.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My Suzuki-Miyaura reaction with this compound has a low yield, and I've isolated the protodeboronated byproduct, 3-bromo-5-fluoroanisole. What went wrong?
Answer: The presence of the protodeboronated byproduct is a clear indication that the rate of protodeboronation is competing with, or even exceeding, the rate of your desired cross-coupling reaction. Several factors could be at play:
-
Base Selection and Concentration: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases and high concentrations can significantly accelerate protodeboronation.[4][6] The choice of base is critical. Strong inorganic bases like sodium hydroxide or potassium hydroxide in aqueous solutions create a high pH environment where the boronic acid is rapidly converted to the boronate, which is more susceptible to protonolysis.[1][2]
-
Solution: Consider using a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective in promoting the catalytic cycle but can result in a lower rate of protodeboronation compared to stronger bases.[4] Additionally, using the minimum effective amount of base can help to suppress this side reaction.
-
-
Solvent and Water Content: The presence of water, especially in combination with a base, is a primary driver of protodeboronation.[5] While some water is often necessary for the dissolution of inorganic bases and to facilitate the formation of the active boronate species, excessive water will favor the undesired protonolysis.
-
Solution: Employ anhydrous reaction conditions.[7][8] Use thoroughly dried solvents (e.g., toluene, dioxane, THF) and reagents. If an inorganic base is necessary, consider using an organic-soluble base like potassium trimethylsilanolate (TMSOK) to maintain a homogeneous, anhydrous environment.[7][9] If aqueous conditions are unavoidable, minimize the amount of water used.
-
-
Reaction Temperature and Time: Elevated temperatures can increase the rate of both the desired reaction and the undesired protodeboronation. Prolonged reaction times expose the sensitive boronic acid to these conditions for longer, increasing the likelihood of degradation.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable rate of cross-coupling. Monitor the reaction progress closely by TLC, GC, or LC-MS to avoid unnecessarily long reaction times.
-
Question 2: I am observing significant decomposition of my this compound even before the reaction begins. How can I improve its stability during handling and storage?
Answer: The stability of this boronic acid is a known issue, and proper handling and storage are paramount to its successful use.
-
Storage: To maximize shelf-life, store this compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[10] A refrigerator (2-8 °C) or freezer (-20 °C) is recommended.[10]
-
Handling: Minimize exposure to atmospheric moisture and oxygen.[10] Weigh the reagent quickly and in a dry environment. For highly sensitive applications, use a glovebox.
-
Use of Boronic Esters: A highly effective strategy to enhance stability is to convert the boronic acid to a more robust boronic ester derivative.
-
Pinacol Esters: These are commonly used and offer increased stability towards protodeboronation.[11]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, and can be purified by chromatography.[12][13][14][15] They are stable to many reaction conditions and can be used in a "slow-release" strategy where the active boronic acid is generated in situ under the reaction conditions, keeping its concentration low and minimizing side reactions.[12][16][17]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to protodeboronation?
A1: The susceptibility to protodeboronation is due to a combination of electronic and steric factors. The methoxy group is strongly electron-donating, increasing the electron density on the aromatic ring and making the carbon atom of the C-B bond more susceptible to electrophilic attack by a proton. The ortho-fluoro and ortho-bromo substituents create significant steric hindrance around the boronic acid moiety, which can also influence the rate of protodeboronation.[1][2]
Q2: What is the mechanism of protodeboronation?
A2: Protodeboronation can proceed through several pathways depending on the reaction conditions.[5] Under the basic conditions of a Suzuki-Miyaura reaction, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form (ArB(OH)₃⁻). This boronate can then react with a proton source (typically water or an alcohol) to cleave the C-B bond and form the corresponding arene (Ar-H).[2][5]
Q3: Are there any additives that can help suppress protodeboronation?
A3: While not a universal solution, the addition of certain reagents can sometimes mitigate protodeboronation. For instance, in some systems, the use of silver or copper co-catalysts has been shown to accelerate the desired cross-coupling, thereby outcompeting the protodeboronation pathway.[5] However, the effectiveness of such additives is highly substrate-dependent. A more reliable approach is the use of anhydrous conditions or the slow-release strategy with MIDA boronates.[7][18]
Q4: Can I use spectroscopic methods to monitor protodeboronation?
A4: Yes, several NMR techniques can be employed. ¹H NMR can be used to track the appearance of the proton that replaces the boronic acid group and the disappearance of the starting material. ¹⁹F NMR is also a powerful tool for this specific molecule, as the fluorine signal will likely have a different chemical shift in the starting material versus the protodeboronated product. ¹¹B NMR can also be used to monitor the consumption of the boronic acid.[4]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is designed to minimize protodeboronation of this compound.
Reagents and Equipment:
-
This compound (or its pinacol or MIDA ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Potassium trimethylsilanolate (TMSOK)
-
Anhydrous toluene or dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard glassware, dried in an oven overnight
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation: Assemble the reaction glassware hot from the oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask, add the this compound (1.1 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Base Addition: In a separate flask, dissolve potassium trimethylsilanolate (2.0-3.0 eq.) in anhydrous toluene or dioxane. Add the base solution to the reaction mixture dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Base (eq.) | Solvent System | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Protodeboronated Byproduct (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 45 | 35 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 55 | 25 |
| 3 | TMSOK (2.5) | Anhydrous Toluene | 90 | 4 | 85 | <5 |
| 4 | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 90 | 8 | 60 | 20 |
Note: The data presented in this table are illustrative and intended to demonstrate the general trends observed when varying reaction conditions. Actual results may vary depending on the specific substrates and catalyst used.
Visualizations
Mechanism of Base-Catalyzed Protodeboronation
Caption: Base-catalyzed protodeboronation pathway.
Recommended Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for minimizing protodeboronation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting protodeboronation.
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
- Cheon, C. H., et al. (2016).
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.
-
Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Thomas, A. A., et al. (2018).
- Delaney, C. P., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Coombs, J. R., et al. (2015).
- Aydin, J., et al. (2019). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a...
- Jana, S., & Studer, A. (2019). Protodeboronation and its application in synthesis. Chemical Society Reviews.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Mullin, J. L., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A.
- LaPorte, A. J., et al. (2023). MIDA and TIDA Boronates Stabilize α-Radicals Through B-N Hyperconjugation.
- Thomas, A. A., et al. (2018).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wust, P. A. C., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry.
- Zhang, G., et al. (2017).
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Wang, D., et al. (2018). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Organic Letters.
- Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.
- Aggarwal, V. K., et al. (2011). ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
- Reddit. (2023). HELP: Purifying boronic acids sucks. r/chemistry.
- Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
-
Alchem.Pharmtech. (n.d.). (2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid. [Link]
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PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. [Link]
-
AOBChem. (n.d.). (2-Bromo-4-methoxy-5-methylphenyl)boronic acid. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-4-methoxy-6-fluorophenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this unique and challenging building block. Our goal is to provide you with a deep understanding of the inherent reactivity challenges posed by this substrate and to offer practical, field-proven solutions to overcome them.
The structure of this compound presents a significant synthetic hurdle: severe steric congestion around the boronic acid moiety. The presence of two ortho-substituents, bromine and fluorine, dramatically hinders the approach of coupling partners and catalysts. This guide provides a systematic approach to troubleshooting common issues, particularly in palladium-catalyzed cross-coupling reactions, and offers optimized protocols to ensure your success.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses fundamental questions regarding the properties and handling of this compound, focusing on the root cause of its difficult reactivity.
Q1: Why are cross-coupling reactions with this boronic acid so difficult?
A: The primary challenge is severe steric hindrance. The boronic acid group is flanked by a bromine atom and a fluorine atom in the ortho positions. This crowding impedes key steps in catalytic cycles, such as the transmetalation step in Suzuki-Miyaura coupling, where the boron-containing substrate must coordinate to the palladium center.[1][2] This steric shield slows down the reaction rate and can prevent the reaction from proceeding altogether under standard conditions.[3]
Q2: Beyond steric hindrance, are there any electronic effects I should be aware of?
A: Yes. The fluorine atom is highly electron-withdrawing, which increases the acidity of the boronic acid.[1] While this can sometimes be beneficial, the combination of electronic and steric effects can be complex. The primary consequence remains the physical blockade created by the ortho groups, which is the main factor to address in reaction optimization.
Q3: What are the most common side reactions observed when using this substrate?
A: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excessive water, prolonged heating, or the use of certain bases.
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is almost always caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[4] Rigorous degassing of solvents and reagents is critical to prevent this.[4]
Q4: How should I properly store and handle this compound?
A: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (argon or nitrogen), sealed tightly, and refrigerated (2-8°C) to minimize degradation over time.[5] When weighing and adding to a reaction, minimize its exposure to the atmosphere.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
Low or no yield is the most common complaint when using this substrate. This guide provides a systematic approach to diagnosing and solving the problem.
Visual Workflow: Diagnosing a Failed Reaction
The following flowchart illustrates a logical progression for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with our target boronic acid.
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.
In-Depth Solutions
Problem: My reaction yield is low or zero.
-
Cause A: Inefficient Catalytic System.
-
Explanation: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates because the ligands are not bulky enough to promote the crucial reductive elimination step, and the catalyst can be prone to decomposition at the high temperatures required.[4]
-
Solution: Employ a more robust catalyst system featuring bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium center, leading to higher turnover numbers.[4][7] Modern pre-catalysts (G2, G3, G4) are often air-stable, simplifying reaction setup.[8]
-
-
Cause B: Suboptimal Base and Solvent Combination.
-
Explanation: The base plays a critical role in activating the boronic acid for transmetalation.[9] Weak bases like sodium carbonate are often insufficient for hindered substrates. The solvent must be aprotic and capable of solubilizing the reagents at elevated temperatures.
-
Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective choices.[3][4] Pair the base with an anhydrous aprotic solvent such as Toluene, Dioxane, or 2-MeTHF.[8]
-
Data Table: Recommended Catalyst Systems for Hindered Coupling
| Catalyst/Ligand System | Generation/Type | Key Advantage | Recommended Loading (mol%) |
| XPhos Pd G3 | 3rd Gen Precatalyst | High activity, air-stable, excellent for hindered substrates. | 1 - 3 |
| SPhos Pd G2 | 2nd Gen Precatalyst | Very effective, common choice for challenging couplings. | 2 - 5 |
| PEPPSI™-IPr | NHC Precatalyst | Highly stable and active, often allows for lower temperatures. | 1 - 3 |
| Pd₂(dba)₃ + tBu₃P | In-situ generation | Powerful system for very hindered couplings, but requires careful handling. | 1-2 (Pd), 2-4 (Ligand) |
Part 3: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme Visualization
Caption: General protocol for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), your aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Through the septum, add degassed solvent (e.g., Toluene, to a concentration of 0.1 M relative to the aryl bromide). To ensure adequate degassing, the solvent should be sparged with argon for at least 30 minutes prior to use.[4]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the final product.
References
-
ResearchGate. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]
-
Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. Retrieved from [Link]
-
Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(19), 8107-8112. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Request PDF. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Organic Letters. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Organic Letters. (2022). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
ResearchGate. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hunan Hwatn Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Chemical Communications. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Retrieved from [Link]
-
PubMed Central. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Retrieved from [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Bromo-4-methoxy-6-fluorophenylboronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-methoxy-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven insights. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results.
Understanding the System: Key Considerations for a Substituted Aryl Coupling
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, widely used in the synthesis of complex organic molecules.[1][2] The specific coupling of this compound with an aryl halide presents a unique set of considerations due to the electronic and steric nature of the substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the boronic acid, along with potential steric hindrance, can significantly influence the reaction kinetics and overall efficiency. This guide will walk you through a logical, step-by-step approach to optimizing your reaction conditions, with a primary focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a good starting point for the reaction temperature when coupling this compound?
A general recommendation for Suzuki-Miyaura reactions is to start with a moderately elevated temperature, typically in the range of 60-80 °C.[3][4] This temperature range often provides a good balance between reaction rate and catalyst stability. For your specific substrate, which is somewhat sterically hindered and possesses both electron-donating and electron-withdrawing groups, starting at 80 °C is a scientifically sound initial setpoint.[5]
It's crucial to understand that the optimal temperature is highly dependent on the other reaction components, including the palladium catalyst, ligand, base, and solvent system. Therefore, a systematic optimization is always recommended.
Q2: My reaction is sluggish or not going to completion at 80 °C. What is the logical next step?
If you observe a slow or incomplete reaction, a methodical increase in temperature is a primary troubleshooting step.[6] Before significantly elevating the temperature, however, ensure other factors are not limiting the reaction:
-
Catalyst and Ligand Choice: Are you using an appropriate catalyst system? For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Nolan groups, can be highly effective.[7][8] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base Selection: The choice of base is critical for the transmetalation step.[8] If you are using a mild base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]
-
Solvent System: The solvent must fully solubilize your reactants at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[11] A mixture of an organic solvent with water is often used to facilitate the dissolution of the base.[2]
If these parameters are appropriately set, a stepwise increase in temperature to 90-100 °C should be explored.[6] Monitor the reaction progress by TLC or LC-MS to determine the effect of the temperature increase. In some cases, temperatures as high as 110-120 °C may be necessary, particularly if using less reactive aryl chlorides as coupling partners.[3][12]
Q3: I'm observing significant side product formation, particularly debromination of my starting material. How can I mitigate this?
The formation of a debrominated side product (dehalogenation) is a common issue in Suzuki-Miyaura reactions and can be exacerbated by elevated temperatures.[11] This side reaction occurs when the aryl-palladium intermediate undergoes reductive elimination with a hydride source in the reaction mixture.[11]
Here’s a systematic approach to address this issue:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of dehalogenation. If you are running the reaction at 100 °C, try decreasing it to 80 °C or even 70 °C and monitor for an improvement in the product-to-side-product ratio.[13]
-
Scrutinize Your Reagents and Solvents: Ensure your solvents and bases are free of impurities that could act as hydride donors. For example, some grades of amine bases or alcoholic solvents can contribute to this side reaction.[11]
-
Optimize the Base: A very strong base can sometimes promote side reactions. If you are using a strong base, consider switching to a milder one like potassium carbonate or potassium phosphate.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination and the undesired dehalogenation. Experimenting with different phosphine ligands can sometimes suppress this side reaction.
Experimental Protocol: A Self-Validating System for Temperature Optimization
This protocol provides a structured workflow to systematically determine the optimal reaction temperature for your specific coupling partner with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or round-bottom flasks
-
Heating block or oil bath with precise temperature control
-
TLC plates or LC-MS for reaction monitoring
Workflow Diagram:
Caption: A systematic workflow for optimizing reaction temperature.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a reaction vial, add this compound (1.2 mmol), your aryl halide (1.0 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.[2]
-
Add the degassed solvent mixture (e.g., 8 mL Toluene and 2 mL Water).[2]
-
Seal the vial and ensure the atmosphere is inert.
-
-
Temperature Screening:
-
Prepare multiple reaction vials with the same composition.
-
Place each vial in a pre-heated block or oil bath set to a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C).
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at their respective temperatures for a set period (e.g., 12-24 hours).[2]
-
Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature.[6]
-
Work up the reactions by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure.[6]
-
Analyze the crude product from each reaction to determine the conversion of starting material, yield of the desired product, and the presence of any side products.
-
Data Interpretation Table:
| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Key Side Products | Observations |
| 70 | 12 | 45 | 40 | Unreacted SM | Reaction is slow. |
| 80 | 12 | 90 | 85 | Trace Debromination | Good conversion and yield. |
| 90 | 12 | >95 | 92 | Minor Debromination | Excellent yield. |
| 100 | 12 | >95 | 88 | Increased Debromination | Higher temperature leads to more side products. |
This is an example data table. Your results will vary based on your specific coupling partners.
The Underlying Science: Temperature's Role in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][14] Temperature influences the rate of each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst is often the rate-determining step.[7] Increasing the temperature generally accelerates this step.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by the base.[8] While temperature plays a role, the choice of base is often more critical for this step.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also temperature-dependent.
The key is to find a temperature that is high enough to drive all steps of the catalytic cycle efficiently without promoting catalyst decomposition or undesirable side reactions.
Concluding Remarks
Optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound is a critical step in achieving a successful outcome. By adopting a systematic and data-driven approach, researchers can navigate the complexities of this powerful reaction and confidently synthesize their target molecules with high efficiency and purity.
References
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]
-
Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. Chemistry NRO. Available from: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/C6RE00153J. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Room-Temperature Aqueous Suzuki–Miyaura Cross-Coupling Reactions Catalyzed via a Recyclable Palladium@Halloysite Nanocomposite. Organic Letters (ACS Publications). Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Deactivation in Suzuki Reactions with Fluorinated Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Introduction: The Challenge of Fluorinated Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds with high functional group tolerance. However, the introduction of fluorinated boronic acids, while crucial for accessing a vast chemical space of novel drug candidates, presents a unique set of challenges that can lead to low yields, stalled reactions, and catalyst deactivation. This guide will walk you through the common failure modes and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a fluorinated boronic acid is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Here are the primary parameters to investigate:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle.
-
Oxygen Contamination: The presence of oxygen is a common culprit in failed Suzuki reactions. It can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the fluorinated boronic acid. Fluorinated boronic acids, particularly those with electron-withdrawing fluorine atoms, can be prone to degradation over time, primarily through protodeboronation.[2]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so harsh that it promotes degradation of your starting materials or the desired product. For biphasic reactions (e.g., toluene/water), vigorous stirring is necessary to maximize the interfacial area where the reaction occurs.
Q2: I'm observing significant protodeboronation of my fluorinated boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a prevalent issue with many boronic acids, and its rate can be influenced by the electronic properties of the substituents. Here’s how to address it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or CsF.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.
-
Use Boronic Esters or Trifluoroborate Salts: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids.[2] Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit enhanced stability and can be a reliable alternative for challenging couplings.
Troubleshooting Guide: Deactivation Pathways and Solutions
Issue 1: Catalyst Inhibition by Fluoride Ions
Fluoride ions, often introduced as a base (e.g., CsF, KF), have a dual and often misunderstood role in Suzuki reactions. While they can promote the reaction, they can also be a source of catalyst deactivation.
The Dual Role of Fluoride:
-
Promotional Effect: Fluoride can facilitate the transmetalation step, which is often rate-limiting. It can react with the palladium(II) intermediate to form a more reactive trans-[ArPdF(L)2] complex. This fluoride complex can then undergo a more facile transmetalation with the boronic acid.[3]
-
Inhibitory Effect: Conversely, fluoride can react with the boronic acid to form an unreactive anionic fluoroborate species (e.g., [Ar'BF(OH)2]⁻). This sequesters the boronic acid, preventing it from participating in the catalytic cycle.
Troubleshooting Strategy:
The key is to maintain an optimal concentration of fluoride. If using a fluoride base, carefully screen the stoichiometry. In some cases, using a non-fluoride base in combination with a catalytic amount of a fluoride additive can provide the promotional effect without significant inhibition.
Issue 2: Instability of Electron-Deficient Fluorinated Boronic Acids
Polyfluorinated arylboronic acids are highly electron-deficient, which can lead to several complications:
-
Slow Transmetalation: The reduced nucleophilicity of the aryl group on the boron atom slows down the transmetalation step.
-
Increased Susceptibility to Decomposition: These boronic acids are often more prone to decomposition pathways, including protodeboronation, especially under basic conditions.[4]
Troubleshooting Strategy:
For these challenging substrates, a combination of strategies is often necessary:
| Parameter | Recommendation for Electron-Deficient Fluorinated Boronic Acids | Rationale |
| Catalyst | Use a high-activity precatalyst (e.g., Buchwald G3 or G4 precatalysts).[4] | These precatalysts rapidly generate the active Pd(0) species, which can outcompete the boronic acid decomposition.[4] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] | These ligands accelerate both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward. |
| Base | Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). | A stronger base is often required to facilitate the challenging transmetalation of electron-deficient boronic acids. |
| Temperature | Increase the reaction temperature. | Higher temperatures can help overcome the activation energy barrier for the slow transmetalation step. |
Issue 3: Formation of Inactive Palladium-Fluoride Species
Under certain conditions, fluoride can lead to the formation of stable, off-cycle palladium-fluoride complexes that are catalytically inactive. While trans-[ArPdF(L)2] can be a reactive intermediate, other palladium fluoride species may be less prone to subsequent reaction steps, effectively sequestering the catalyst. The stability of Pd-F bonds is higher than previously thought, and certain ligand environments can favor the formation of these stable complexes.[5]
Troubleshooting Strategy:
-
Ligand Choice: The choice of ligand can influence the stability and reactivity of palladium-fluoride intermediates. Experiment with different classes of ligands (e.g., bidentate vs. monodentate, phosphines vs. N-heterocyclic carbenes) to find a system that discourages the formation of inactive species.
-
Water Content: In some cases, the presence of water can influence the equilibrium between different palladium species. Carefully controlling the water content in the reaction can be beneficial.
Visualizing the Process: Diagrams and Workflows
To aid in understanding the complexities of the Suzuki reaction and the associated deactivation pathways, the following diagrams are provided.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Boronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. For fluorinated compounds, ¹⁹F NMR can be a powerful tool (see Protocol 2).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress with ¹⁹F NMR Spectroscopy
¹⁹F NMR is an excellent quantitative technique for monitoring reactions involving fluorinated compounds due to its high sensitivity and the wide chemical shift dispersion.[6]
-
Sample Preparation: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere. Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient. Note that no deuterated solvent is strictly necessary if an external lock is used, allowing for direct analysis of the reaction mixture.[6]
-
Data Interpretation:
-
Identify the signals corresponding to your fluorinated starting material and the fluorinated product.
-
Integrate the respective signals to determine the relative concentrations of the starting material and product.
-
The conversion can be calculated from the integral values.
-
The appearance of new, unexpected signals may indicate the formation of byproducts or degradation of your compounds.
-
Conclusion
Successfully navigating Suzuki-Miyaura reactions with fluorinated boronic acids requires a nuanced understanding of the potential pitfalls, from reagent instability to the complex role of fluoride ions. By systematically addressing catalyst activity, reaction conditions, and potential deactivation pathways, researchers can unlock the full potential of these valuable building blocks in the synthesis of novel molecules. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to consult the cited literature for a deeper dive into the fascinating chemistry of these transformations.
References
- [Reference to a general Suzuki reaction review]
- [Reference to a review on fluorin
- Jutand, A., & Grimaud, L. (2017). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 49(15), 3251-3263.
-
Grushin, V. V. (2010). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 43(12), 1619–1630. [Link]
- Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- [Reference to a paper on trifluorobor
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492–2503.
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- [Reference to a paper on catalyst deactiv
- [Reference to a paper on ligand effects]
-
Grushin, V. V. (2010). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 43(12), 1619–1630. [Link]
- [Reference to a paper on N-heterocyclic carbene ligands]
- [Reference to a paper on solvent effects]
- [Reference to a paper on base effects]
- [Reference to a paper on protodeboron
- [Reference to a paper comparing boronic acids and trifluorobor
- [Reference to a paper on monitoring Suzuki reactions]
- [Reference to a specific troubleshooting example]
- [Reference to a specific protocol for a challenging coupling]
- [Reference to a review on modern Suzuki coupling]
- [Reference to a paper on c
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
Technical Support Center: 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Welcome to the technical support center for 2-Bromo-4-methoxy-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically rich building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its use, particularly in Suzuki-Miyaura cross-coupling reactions, and to mitigate common side reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent for the synthesis of complex biaryl and heterobiaryl structures. Its utility is derived from the orthogonal reactivity of the bromo and boronic acid functionalities, allowing for selective, stepwise cross-coupling reactions. However, the substitution pattern of this molecule—with a bromine and a fluorine atom ortho to the boronic acid—introduces significant steric hindrance. This, combined with the electron-donating methoxy group, can lead to a unique set of challenges during cross-coupling reactions.
This guide will focus on the most common issues encountered when using this reagent and provide scientifically grounded solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired product. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a sterically hindered boronic acid like this one often points to several critical factors that need careful optimization.
-
Catalyst and Ligand Choice: The steric bulk around the boronic acid necessitates the use of a palladium catalyst system specifically designed for challenging couplings. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with hindered substrates.
-
-
Base Selection: The choice of base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species. For sterically hindered boronic acids, a stronger base may be required to facilitate transmetalation.
-
Recommendation: Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
-
Solvent and Temperature: The reaction kinetics can be significantly influenced by the solvent and temperature.
-
Recommendation: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used. Often, a mixture with water is necessary to solubilize the base. Due to the steric hindrance, higher reaction temperatures (e.g., 80-110 °C) may be required to achieve a reasonable reaction rate.
-
-
Degassing: Oxygen can lead to the oxidative degradation of the palladium(0) catalyst and promote the homocoupling of the boronic acid.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Q2: I am observing a significant amount of a byproduct that appears to be 1-bromo-3-fluoro-5-methoxybenzene. What is this side reaction, and how can I prevent it?
A2: The formation of 1-bromo-3-fluoro-5-methoxybenzene is a classic case of protodeboronation , a common side reaction for arylboronic acids. In this process, the C-B bond is cleaved and replaced with a C-H bond.
Mechanism of Protodeboronation: Protodeboronation can be catalyzed by both acid and base. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the mechanism involves the formation of an arylboronate anion, which can then be protonated by a proton source in the reaction mixture (e.g., water). The electron-donating methoxy group on your boronic acid can increase the electron density on the aromatic ring, making it more susceptible to this side reaction.
Troubleshooting Protodeboronation:
-
Use of Anhydrous Conditions: While many Suzuki protocols call for aqueous base, minimizing the amount of water can reduce the rate of protodeboronation. Consider using anhydrous bases like potassium fluoride (KF) or carefully dried potassium phosphate.
-
Protecting the Boronic Acid: Conversion of the boronic acid to a boronate ester (e.g., a pinacol ester) can significantly enhance its stability and reduce the likelihood of protodeboronation. The boronate ester can then be used directly in the coupling reaction.
-
Slow Addition of the Boronic Acid: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the side reaction relative to the desired cross-coupling.
-
Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Experiment with different bases to find the optimal balance between activating the boronic acid for transmetalation and minimizing protodeboronation.
Q3: My reaction mixture contains a symmetrical biaryl byproduct, 2,2'-dibromo-4,4'-dimethoxy-6,6'-difluorobiphenyl. What causes this, and what steps can I take to avoid it?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This is another prevalent side reaction in Suzuki-Miyaura couplings.
Mechanism of Homocoupling: Homocoupling is often promoted by the presence of oxygen. The mechanism typically involves the palladium catalyst. A palladium(0) species can be oxidized by oxygen to a palladium(II) species. This Pd(II) species can then undergo two successive transmetalations with the arylboronic acid, followed by reductive elimination to yield the homocoupled product.
Troubleshooting Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling. Ensure that your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential.
-
Catalyst Pre-activation: Using a pre-formed, active Pd(0) catalyst can sometimes reduce the propensity for side reactions that are initiated by Pd(II) species.
-
Reaction Stoichiometry: Ensure that the aryl halide coupling partner is present in a slight excess or at least in a 1:1 ratio. If the concentration of the boronic acid is significantly higher than the aryl halide, the likelihood of homocoupling increases.
Troubleshooting Guide: A Tabular Summary
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield | Ineffective catalyst/ligand combination for a sterically hindered substrate. | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Insufficient activation of the boronic acid. | Employ a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Sluggish reaction kinetics due to steric hindrance. | Increase the reaction temperature (80-110 °C). | |
| Protodeboronation | Presence of a proton source (e.g., water) under basic conditions. | Minimize water content; consider using anhydrous bases (e.g., KF). |
| (Formation of 1-bromo-3-fluoro-5-methoxybenzene) | Inherent instability of the boronic acid. | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| High concentration of the boronic acid. | Use slow addition of the boronic acid to the reaction mixture. | |
| Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| (Formation of symmetrical biaryl) | Imbalance in stoichiometry. | Ensure the aryl halide is not the limiting reagent. |
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring in your reaction vessel, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation Side Reaction
Caption: The pathway for the protodeboronation of an arylboronic acid.
Homocoupling Side Reaction
Caption: The oxygen-mediated homocoupling of an arylboronic acid.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a degassed solvent (e.g., dioxane). Add this solution to the reaction vial via syringe.
-
Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- While no direct citations for the use of this compound in Suzuki reactions were found during the literature survey for this guide, the following references provide the foundational knowledge for the principles and troubleshooting str
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, Hydroxide, and Amide Intermediates in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
Technical Support Center: Optimizing Solubility of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-4-methoxy-6-fluorophenylboronic acid and encountering challenges with its solubility in reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Solubility Challenge of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] However, their amphiphilic nature—a polar boronic acid group attached to a nonpolar aryl ring—can lead to solubility issues in many common organic solvents. Furthermore, boronic acids can undergo dehydration to form cyclic boroxines, which often exhibit significantly different solubility profiles than the parent acid, leading to inconsistencies in reaction performance.[3] The solubility of a specific arylboronic acid, such as this compound, is further influenced by the unique combination of its substituents.
This guide will provide a systematic approach to understanding and improving the solubility of this compound in your reaction systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The solubility of arylboronic acids is highly dependent on the solvent system. While ethers (like THF, 1,4-dioxane) and ketones are often good solvents for boronic acids, hydrocarbons (like hexane, toluene) are generally poor choices.[3] The substituents on your specific boronic acid (a bromo, a methoxy, and a fluoro group) create a unique electronic and steric environment that influences its crystal lattice energy and its interaction with solvent molecules. If you are using a nonpolar solvent, you will likely face solubility challenges.
Q2: I've noticed that my boronic acid seems to "crash out" of the solution as the reaction proceeds. What is happening?
A2: This can be due to several factors. One common reason is the formation of the corresponding boroxine, the dehydrated trimer of the boronic acid, which may be less soluble in the reaction mixture.[4] Another possibility is a change in the polarity of the reaction medium as the reactants are consumed and products are formed. Finally, temperature fluctuations can also significantly impact solubility.
Q3: Can I just add more solvent to dissolve the boronic acid?
A3: While increasing the solvent volume can help, it may not be the optimal solution. Diluting the reaction mixture can significantly decrease the reaction rate. It is often more effective to choose a more appropriate solvent system or employ other strategies to enhance solubility without excessive dilution.
Q4: How does the choice of base affect the solubility of my boronic acid?
A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, but it can also influence the solubility of the boronic acid.[5] Strong aqueous bases (e.g., NaOH, K2CO3) can deprotonate the boronic acid to form a more polar and water-soluble boronate salt. This is a key reason why aqueous-organic biphasic systems are often successful for Suzuki-Miyaura couplings. The choice of base should be carefully considered in conjunction with the solvent system to ensure both solubility and optimal catalytic activity.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If you are encountering solubility issues with this compound, follow this systematic guide to identify and resolve the problem.
Step 1: Solvent System Optimization
The first and most critical step is to evaluate and optimize your solvent system.
Protocol for Solvent Screening:
-
Small-Scale Solubility Test: Before setting up your reaction, perform small-scale solubility tests. In separate vials, add a small, known amount of this compound to a measured volume of different solvents.
-
Observe at Room Temperature: Agitate the vials and observe the solubility at ambient temperature.
-
Gentle Heating: If the boronic acid is not soluble at room temperature, gently heat the vials to your intended reaction temperature and observe any changes in solubility.
-
Consider Co-solvents: If a single solvent does not provide adequate solubility, explore the use of co-solvents. A common and effective approach for Suzuki-Miyaura reactions is to use a mixture of an organic solvent with water.[6]
Data Presentation: Solvent Selection Table
Use the following table to guide your solvent selection and to record your experimental observations.
| Solvent Class | Example Solvents | Expected Solubility of Arylboronic Acids | Your Observations for this compound |
| Ethers | THF, 1,4-Dioxane, DME | Good to Moderate | |
| Ketones | Acetone, 2-Butanone | Good to Moderate[3] | |
| Aromatic Hydrocarbons | Toluene, Xylene | Poor to Moderate | |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poor[3] | |
| Amides | DMF, DMAc | Good | |
| Alcohols | Isopropanol, Ethanol | Moderate to Good | |
| Aqueous Mixtures | Toluene/Water, THF/Water | Variable, depends on base |
Step 2: The Impact of pH and Base Selection
The acidity of the boronic acid group (pKa) plays a significant role in its solubility, particularly in aqueous or protic media.[7] By adjusting the pH of the reaction mixture with a suitable base, you can often dramatically improve solubility.
Workflow for Optimizing Base and pH:
Caption: Decision workflow for base and pH optimization.
Step 3: Phase-Transfer Catalysis for Biphasic Systems
If you are using a biphasic system (e.g., toluene and water) and still observing poor reaction rates, it may be due to the low concentration of the boronate salt in the organic phase where the catalyst resides. A phase-transfer catalyst (PTC) can facilitate the transport of the anionic boronate from the aqueous phase to the organic phase.[8]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium chloride (TBAC)
-
Aliquat 336
Experimental Protocol for PTC Application:
-
To your optimized biphasic solvent and base system, add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).
-
Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Monitor the reaction progress and compare it to a control reaction without the PTC.
Step 4: Derivatization to a Boronic Ester
If the above methods fail to provide a satisfactory solution, consider converting the boronic acid to a more soluble boronic ester. Pinacol esters are a common choice as they are generally much more soluble in a wider range of organic solvents and are often more stable.[9][10]
Experimental Workflow for Boronic Ester Formation and Use:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. d-nb.info [d-nb.info]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with Electron-Donating Groups
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the influence of electron-donating groups (EDGs). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this otherwise robust and versatile C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying organometallic principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Section 1: Foundational Principles & FAQs
This section addresses the most common questions regarding the mechanistic impact of electron-donating substituents on the efficiency of the Suzuki coupling.
Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?
A: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.[2][3] This step is often the rate-determining step of the entire cycle.[4]
-
Transmetalation: An organic group is transferred from the organoboron reagent (activated by a base) to the Pd(II) center, displacing the halide.[4][5] The base is crucial for activating the boronic acid, making the organic moiety more nucleophilic and facilitating this transfer.[5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][5]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: How do electron-donating groups on the ARYL HALIDE partner affect coupling efficiency?
A: This is a critical point of failure in many Suzuki reactions. Electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) on the aryl halide decrease the reaction rate and efficiency.[7][8]
-
Causality (The "Why"): The oxidative addition step involves the insertion of the electron-rich Pd(0) catalyst into the C-X bond. EDGs increase the electron density on the aromatic ring and at the carbon atom of the C-X bond. This makes the bond less electrophilic and therefore less reactive towards the nucleophilic Pd(0) catalyst, slowing down or even inhibiting the rate-limiting oxidative addition step.[7][8][9] Consequently, aryl halides with electron-withdrawing groups are more reactive in this step.[8][9]
Q3: How do electron-donating groups on the ORGANOBORON partner affect coupling efficiency?
A: In direct contrast to their effect on the aryl halide, electron-donating groups on the arylboronic acid or ester are generally beneficial and increase the reaction rate.[1][9][10]
-
Causality (The "Why"): The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. EDGs on the arylboronic acid increase the electron density of the carbon atom attached to boron, making it more nucleophilic.[11] This enhanced nucleophilicity facilitates the transfer of the aryl group to the electrophilic Pd(II) center, thereby accelerating the transmetalation step.[1][11]
The following table summarizes these opposing electronic effects.
| Coupling Partner | Substituent | Effect on Key Step | Overall Impact on Reaction Rate |
| Aryl Halide | Electron-Donating Group (EDG) | Slows Oxidative Addition | DECREASE |
| Aryl Halide | Electron-Withdrawing Group (EWG) | Accelerates Oxidative Addition | INCREASE |
| Organoboron | Electron-Donating Group (EDG) | Accelerates Transmetalation | INCREASE [1][10] |
| Organoboron | Electron-Withdrawing Group (EWG) | Slows Transmetalation | DECREASE [10][11] |
Section 2: Troubleshooting Guide for Electron-Rich Substrates
This section provides actionable solutions to common problems encountered when working with electron-rich coupling partners.
Q: My reaction with an electron-rich aryl chloride/bromide is extremely slow or provides no product. What should I do?
A: This is the most common challenge and directly relates to a sluggish oxidative addition step. The C-X bond is not being activated effectively.
Troubleshooting Steps:
-
Switch to a More Active Halide: If possible, synthesize the corresponding aryl iodide or triflate. The reactivity order for the leaving group (X) is I > OTf > Br >> Cl.[4] The weaker C-I bond will undergo oxidative addition much more readily.
-
Optimize the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating electron-rich aryl halides. You need to increase the electron density on the palladium catalyst to promote its insertion into the C-X bond.
-
Solution: Employ bulky, electron-rich phosphine ligands.[8][9] These ligands are designed to be potent electron donors, making the Pd(0) center more nucleophilic and reactive. Examples include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, and other biaryl phosphines.[7] N-Heterocyclic Carbenes (NHCs) are also excellent, highly electron-donating ligands for these challenging couplings.[6][12]
-
-
Increase Temperature: While not always ideal for sensitive substrates, increasing the reaction temperature provides the necessary activation energy to overcome the high barrier of oxidative addition. Monitor for thermal decomposition if you choose this route.
-
Change the Catalyst Precursor: Some palladium sources are more easily reduced to the active Pd(0) state. If you are using Pd(OAc)₂, which requires in-situ reduction, consider switching to a pre-catalyst like Pd₂(dba)₃ or a specialized pre-catalyst that incorporates the bulky ligand (e.g., SPhos G3).
The following flowchart outlines a logical troubleshooting workflow for this specific problem.
Caption: Troubleshooting workflow for unreactive electron-rich aryl halides.
Q: I am using an electron-rich boronic acid, which should be reactive, but my yields are poor and I see side products. What is happening?
A: While electron-rich boronic acids are excellent for transmetalation, their high reactivity can also make them susceptible to side reactions, primarily protodeboronation and homocoupling.
Potential Issues & Solutions:
-
Protodeboronation: This is the proton-mediated cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, effectively destroying your starting material. Electron-rich arylboronic acids can be particularly prone to this side reaction.[13]
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are rigorously dried, as water is the typical proton source.
-
Choose a Non-Aqueous Base: Use a base like potassium fluoride (KF) or cesium fluoride (CsF) which can activate the boronic acid without requiring large amounts of water.[6]
-
Use a Boronic Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or MIDA boronate.[12] These are generally more resistant to protodeboronation.[8][12]
-
-
-
Homocoupling (Glaser Coupling): Two molecules of the boronic acid can couple with each other to form a symmetrical biaryl. This is often promoted by the presence of Pd(II) species at the start of the reaction or by oxygen.[7]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is meticulously degassed (e.g., via several vacuum/argon cycles) to remove all oxygen, which can promote this side reaction.[1][7]
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ to minimize the initial concentration of oxidative Pd(II) species.
-
-
Section 3: Experimental Protocols
The following protocols are provided as a starting point. Optimization will be necessary for specific substrates.
Protocol 1: General Procedure for Coupling an Electron-Rich Aryl Chloride
This protocol employs a highly active catalyst system designed to overcome the challenge of oxidative addition.
Reagents & Equipment:
-
Electron-rich aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask and perform three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a high temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl chloride is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Which conditions are favorable for the efficient Suzuki coupling?.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- The Suzuki Reaction. Myers Group, Harvard University.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Ortho-Substituted Boronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a special focus on sterically hindered substrates such as ortho-substituted boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving desired outcomes in these powerful C-C bond-forming reactions. Here, we address common failure modes in a direct question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with an ortho-substituted boronic acid is giving very low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in Suzuki couplings involving sterically hindered partners is a common challenge. The primary reason is often the steric hindrance impeding one or more key steps in the catalytic cycle.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[3] You need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the crucial, and often rate-limiting, reductive elimination step for hindered biaryls.[1]
-
Expert Insight: The steric bulk on the ligand not only stabilizes the palladium center but also forces the two organic partners into a conformation that facilitates bond formation.
-
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4][5] For hindered substrates, a stronger, non-nucleophilic base is often required to drive the reaction forward.
-
Causality: A stronger base can more effectively generate the boronate, increasing its concentration and facilitating the transmetalation, which can be sluggish due to steric clash.
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents or mixtures are generally preferred.
-
Practical Tip: Ensure your solvents are thoroughly degassed. Oxygen can lead to the oxidative degradation of your phosphine ligands and the homocoupling of your boronic acid.[1]
-
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. However, excessive heat can also promote side reactions like protodeboronation.
Q2: I am observing a significant amount of a side product that corresponds to the protonated starting material of my boronic acid. What is happening and how can I prevent it?
A2: This side reaction is known as protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[6] This is a major competing pathway, especially with electron-deficient or sterically hindered boronic acids.[7][8]
Key Causes and Solutions:
-
Presence of Water: Water is often the proton source for this unwanted reaction.[1]
-
Solution: While some Suzuki reactions benefit from aqueous conditions, for substrates prone to protodeboronation, switching to anhydrous conditions can be highly effective.[1] Use dry solvents and consider adding a drying agent.
-
-
Base Strength and Type: Strong bases in aqueous media can accelerate protodeboronation.[6]
-
Elevated Temperatures: High reaction temperatures can increase the rate of protodeboronation.[7]
-
Solution: If possible, try to run the reaction at a lower temperature for a longer duration. This can be enabled by using a more active catalyst system.
-
-
Boronic Acid Stability: Some boronic acids are inherently less stable.
-
Solution: Consider converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol boronate) or an MIDA boronate, which can be more resistant to protodeboronation.[11]
-
Q3: My reaction is sluggish and stalls even with extended reaction times. How can I accelerate the coupling of my ortho-substituted boronic acid?
A3: A stalled reaction with sterically hindered substrates often points to a high activation energy barrier for one of the elementary steps in the catalytic cycle, typically transmetalation or reductive elimination.
Strategies to Overcome a Sluggish Reaction:
-
Ligand Choice: This is the most critical parameter. Switch to a state-of-the-art, bulky, and electron-rich biarylphosphine ligand. These ligands are designed to accelerate the key steps in the catalytic cycle for challenging substrates.
-
Stronger Base: A more robust base can significantly accelerate the transmetalation step.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker carbonate bases for hindered couplings.[7]
-
-
Higher Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor for decomposition or side reactions.
-
Use of Additives: In some cases, additives can facilitate the reaction. For instance, the use of silver oxide (Ag₂O) has been reported to promote challenging Suzuki couplings.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to diagnosing issues in your experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Ortho-Substituted Boronic Acids
When faced with a failed reaction, a structured approach is essential. The following workflow can guide your optimization efforts.
Caption: A decision-making workflow for troubleshooting.
Recommended Reaction Conditions for a Challenging Ortho-Substituted Coupling
For a generic, sterically demanding Suzuki coupling between an ortho-substituted aryl bromide and an ortho-substituted boronic acid, consider the following as a robust starting point.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Air- and moisture-stable, highly active for hindered substrates.[1] |
| Ligand | XPhos (if not using a precatalyst) | A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that effectively promotes transmetalation without degrading sensitive functional groups.[7] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF | Aprotic solvents that are excellent for Suzuki couplings. 2-MeTHF is a greener alternative.[12][13] Ensure solvents are degassed. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric barrier.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and phosphine ligand.[1] |
Experimental Protocol Example:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and potassium phosphate (2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the degassed solvent (e.g., 2-MeTHF, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Protodeboronation - Wikipedia. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]
-
Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions | Request PDF - ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry - ACS Publications. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Purification of Biaryl Products from Fluorinated Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of biaryl products derived from fluorinated precursors, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve optimal purity for your target compounds.
Introduction: The Unique Challenge of Fluorinated Biaryls
The introduction of fluorine into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, the synthesis of fluorinated biaryls is a common objective in medicinal chemistry. The Suzuki-Miyaura coupling reaction stands out as one of the most powerful methods for forming the crucial C-C bond in these structures due to its functional group tolerance and generally mild conditions.[3]
However, the very properties that make fluorine attractive in drug design introduce significant purification challenges. The high electronegativity of fluorine alters the polarity, solubility, and intermolecular interactions of both the desired biaryl product and potential impurities.[4][5] This often leads to difficult separations, where the product co-elutes with unreacted fluorinated starting materials or byproducts like homo-coupled species, which possess very similar physical properties.[6] This guide is designed to help you navigate these complexities.
Troubleshooting Guides: A Problem-and-Solution Approach
This section directly addresses common issues encountered in the purification of fluorinated biaryl products. Each problem is followed by a series of questions to diagnose the root cause and a detailed, step-by-step protocol for resolution.
Problem 1: My fluorinated biaryl product co-elutes with the unreacted fluorinated aryl halide during column chromatography.
This is a frequent challenge, as the polarity difference between the starting material and the product can be minimal, especially with polyfluorinated systems.
Diagnostic Questions:
-
What does your TLC analysis show? Are the spots completely overlapping, or is there a slight separation?
-
What solvent system are you currently using for chromatography? A standard hexane/ethyl acetate system may not be sufficient.
-
Have you confirmed the identity of the co-eluting species? Use LC-MS or NMR of the mixed fraction to confirm it is the starting material.
Troubleshooting Workflow: Co-elution of Product and Starting Material
Caption: Troubleshooting workflow for co-elution issues.
Detailed Protocol: Modifying Chromatographic Selectivity
-
Optimize the Mobile Phase:
-
Introduce Dichloromethane (DCM): Replace ethyl acetate with DCM. A gradient of DCM in hexanes can alter the selectivity. DCM has a different interaction profile with the silica surface and the analytes compared to ethyl acetate.
-
Employ a Ternary System: A mix of Hexane/DCM/Ethyl Acetate can provide fine control over the elution. Start with a high hexane percentage and gradually increase the ratio of the more polar solvents.
-
Consider Toluene: For some biaryl systems, the π-π interactions offered by toluene in the mobile phase can improve separation from less aromatic starting materials.
-
-
Change the Stationary Phase:
-
Pentafluorophenyl (PFP) or Phenyl-Hexyl Columns: These stationary phases are designed to offer alternative selectivity compared to standard C18 or silica columns. They can separate compounds based on subtle differences in aromaticity, polarizability, and dipole moment, which are often modulated by fluorine substitution.[7]
-
Fluorous Solid-Phase Extraction (F-SPE): If your product has a significantly higher fluorine content than the starting material, F-SPE can be highly effective. The principle relies on the high affinity of highly fluorinated compounds for a perfluorinated stationary phase.[4][8]
-
Problem 2: I have a persistent impurity that I suspect is the homo-coupled product of my fluorinated boronic acid.
Homo-coupling of boronic acids is a common side reaction in Suzuki couplings, producing a symmetrical biaryl.[9] When the boronic acid is fluorinated, this byproduct can have very similar chromatographic properties to the desired unsymmetrical fluorinated biaryl.
Diagnostic Questions:
-
What is the mass of the impurity? LC-MS analysis should show a mass corresponding to the dimer of your boronic acid's aryl group.
-
How was the reaction set up? Was the reaction mixture thoroughly degassed? Oxygen can promote homo-coupling.
-
What are the Rfs of your product and the impurity? How close are they on TLC?
Detailed Protocol: Recrystallization for Removing Homo-Coupled Impurities
Recrystallization is often the most effective method for removing closely related impurities like homo-coupled byproducts. The key is finding a solvent system where the desired product and the impurity have slightly different solubilities.[10]
-
Solvent Screening (Small Scale):
-
Select a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane).
-
In small vials, attempt to dissolve a small amount of the impure product in a minimal amount of each hot solvent.
-
Let the solutions cool slowly to room temperature, then in an ice bath.
-
Observe which solvent provides good crystal formation for the desired product while ideally keeping the impurity in the mother liquor (or vice-versa). A two-solvent system (e.g., Toluene/Heptane or DCM/Hexane) is often effective.[4]
-
-
Step-by-Step Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the primary (more soluble) solvent in portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]
-
If using a two-solvent system, add the hot anti-solvent (less soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Remove from heat, cover the flask, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for selective crystallization.[1]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.
-
Dry the crystals and analyze their purity by HPLC, LC-MS, or NMR.
-
Table 1: Common Recrystallization Solvent Systems for Biaryl Compounds
| Compound Polarity | Recommended Single Solvents | Recommended Two-Solvent Systems |
| Non-polar | Heptane, Cyclohexane | Toluene/Heptane, Dichloromethane/Hexane |
| Intermediate Polarity | Isopropanol, Ethanol, Toluene | Ethyl Acetate/Hexane, Acetone/Water |
| Polar | Ethanol/Water, Methanol | Acetonitrile/Water |
Note: The presence of fluorine can alter expected polarity. Empirical screening is always recommended.
Problem 3: How do I effectively remove residual boronic acid and palladium catalyst?
These are common impurities from any Suzuki reaction, but their removal is critical, especially in a drug development context where palladium levels are strictly regulated.[3][12]
Detailed Protocols for Impurity Removal
A. Boronic Acid Removal via Basic Liquid-Liquid Extraction
Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts under basic conditions.[7][13]
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. A typical wash would be 1-3 times with a volume equal to about one-third of the organic layer volume.
-
Caution: Check the stability of your fluorinated biaryl product to basic conditions. Some fluorine substitution patterns can make the molecule susceptible to nucleophilic substitution. A milder base like saturated sodium bicarbonate solution may be sufficient.
-
Separate the aqueous layer (which now contains the boronate salt).
-
Wash the organic layer with water and then with brine to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
B. Palladium Catalyst Removal
-
Filtration through Celite/Silica: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a short plug of Celite or silica gel. This can remove a significant portion of the precipitated palladium black.[6]
-
Aqueous Washes: Some palladium species can be removed with aqueous washes. A wash with a solution of sodium bisulfite (NaHSO₃) can be effective.[14]
-
Thiol-Based Scavengers: For removing trace amounts of palladium to meet regulatory limits (e.g., <10 ppm for APIs), solid-supported scavengers are highly effective. Thiol-functionalized silica (e.g., SiliaMetS Thiol) can be stirred with the crude product solution and then simply filtered off.[15]
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the chromatographic behavior of my biaryl product?
A1: Fluorine's high electronegativity creates a strong C-F dipole, which can increase the molecule's overall polarity. However, the effect on retention time is not always straightforward. Fluorinated compounds can exhibit unique interactions with the stationary phase. For instance, on silica gel, the fluorine atoms can interact with the silanol groups.[16] On fluorinated stationary phases (like PFP or fluorous silica), there can be favorable "fluorous-fluorous" interactions, leading to longer retention times for more highly fluorinated compounds.[8] This unique selectivity can be exploited to separate fluorinated and non-fluorinated compounds.
Q2: What is the best way to assess the purity of my final fluorinated biaryl product?
A2: A multi-technique approach is best.
-
¹⁹F NMR Spectroscopy: This is arguably the most powerful tool for assessing the purity of fluorinated compounds.[17] Since there is virtually no background signal in the ¹⁹F spectrum, every fluorine-containing species will give a distinct signal. By integrating the peaks corresponding to your product and any fluorine-containing impurities, you can get a very accurate molar ratio. Quantitative ¹⁹F NMR (qNMR) using an internal standard of known purity can provide an absolute purity value.[18]
-
LC-MS: This provides information on both the purity (by UV or other detectors) and the identity of impurities (by mass). It is excellent for detecting non-fluorinated impurities.
-
¹H NMR: Essential for confirming the overall structure of your biaryl product.
Q3: I am struggling to get my highly fluorinated biaryl to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, or when the cooling is too rapid.
-
Use a more non-polar solvent system: Highly fluorinated compounds can be less soluble in hydrocarbons. Try recrystallizing from a system like toluene/heptane or DCM/pentane.
-
Slow Down the Cooling: After dissolving your compound in the minimum hot solvent, ensure the flask cools as slowly as possible. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
Q4: Can I use normal-phase chromatography on silica gel for highly fluorinated compounds?
A4: Yes, but with some considerations. While reverse-phase chromatography is very common, normal-phase can be effective. The interaction between the C-F bonds and the acidic silanol groups (Si-OH) on the silica surface can influence retention.[16] Sometimes, deactivating the silica slightly by adding a small amount of triethylamine or methanol to the eluent can improve peak shape and prevent streaking, especially if your biaryl contains basic nitrogens.
References
- Benchchem. (2025). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem Technical Support.
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- University of Rochester, Department of Chemistry. (n.d.).
- Nishiyama, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Patel, K. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Discovery and Development.
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- Chinese Journal of Organic Chemistry. (2020).
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- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.
- ResearchGate. (2020).
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (2012). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
- ResearchGate. (2021).
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
- Furuya, T., et al. (2008). Carbon−Fluorine Reductive Elimination from a High-Valent Palladium Fluoride. SciSpace.
- Chemical Science (RSC Publishing). (2020).
- Reddit. (2025). Your trick to remove residual palladium. r/Chempros.
- More, V. S., et al. (2023). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Sami Publishing Company.
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- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI.
- ResearchGate. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- ResearchGate. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
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- Forgó, P., & Forgó, D. (2024). Studies on fluorofunctionalization of some functionalized alkene scaffolds. Journal of Fluorine Chemistry.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
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- Furuya, T., et al. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. DASH (Harvard).
- Google Patents. (n.d.).
- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion.
- Benchchem. (2025). Dealing with co-eluting compounds in Triglochinin analysis.
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- Rielly, M., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
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- Benchchem. (2025).
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Validation & Comparative
A Researcher's Guide to the NMR Analysis of Suzuki Coupling Products from 2-Bromo-4-methoxy-6-fluorophenylboronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of the product obtained from the Suzuki coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid. We will delve into the expected spectral features, offer a comparative analysis with alternative coupling methods, and provide a detailed experimental protocol.
The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[1][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boronic acid reagents compared to other organometallic compounds.[1]
Deciphering the NMR Spectrum: A Predictive Analysis
A thorough understanding of the expected NMR signals of both the starting material and the product is crucial for reaction monitoring and final product confirmation. The unique substitution pattern of this compound and its resulting biaryl product gives rise to a distinctive set of signals in ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
¹H NMR Spectroscopy
In the starting material, this compound, the two aromatic protons will appear as distinct doublets due to coupling with the adjacent fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating methoxy group, will influence their chemical shifts. Upon successful Suzuki coupling to form a biaryl product, a new set of aromatic signals will appear from the coupled phenyl group, typically in the range of 7.3-7.7 ppm.[5][6] The original aromatic protons of the substituted ring will experience a shift due to the change in the electronic environment and the anisotropic effect of the newly introduced aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework. In the starting material, the carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts. The C-Br signal is typically found around 110-125 ppm, while the C-F bond will result in a large C-F coupling constant. Following the Suzuki reaction, the disappearance of the C-Br signal and the appearance of a new quaternary carbon signal at the point of coupling, along with the signals from the new phenyl ring, confirms the formation of the biaryl product. The chemical shifts of the carbons in the original ring will also be perturbed.
¹⁹F NMR Spectroscopy: A Key Indicator of Reaction Success
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive tool for monitoring this reaction.[7][8][9][10][11] It offers a wide chemical shift range and is often free from the signal overlap that can complicate ¹H NMR spectra.[7][9] The fluorine signal in the starting material will have a specific chemical shift. Upon conversion to the biaryl product, this signal will shift, providing a clear and quantitative measure of reaction progress and purity.[8][12]
¹¹B NMR Spectroscopy: Tracking the Boronic Acid
¹¹B NMR spectroscopy is essential for monitoring the consumption of the boronic acid starting material.[13][14][15][16] Boronic acids typically show a broad signal in the ¹¹B NMR spectrum.[15][17] As the reaction proceeds, the intensity of this signal will decrease, indicating the consumption of the starting material. This technique is also useful for identifying the formation of boronic acid-derived byproducts.[13][14]
Comparative Analysis: Suzuki Coupling vs. Alternative Methods
While the Suzuki coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. Understanding the advantages and disadvantages of each is key to selecting the optimal synthetic route.
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron | Mild conditions, commercially available reagents, low toxicity, broad functional group tolerance.[1][2] | Potential for protodeborylation (loss of the boronic acid group). |
| Stille | Organotin | High yields, tolerant of many functional groups. | Toxic tin reagents and byproducts that can be difficult to remove.[18] |
| Heck | Alkene | No need for pre-formed organometallic reagents.[19] | Limited to the formation of aryl-alkene or vinyl-vinyl bonds. |
| Negishi | Organozinc | High reactivity, good for sterically hindered substrates. | Moisture and air sensitive reagents.[20] |
| Hiyama | Organosilicon | Low toxicity, stable reagents.[18][21][22] | Often requires activation with fluoride.[22] |
Experimental Protocol: Suzuki Coupling and NMR Analysis
This section provides a detailed, self-validating protocol for the Suzuki coupling of this compound with a generic aryl halide, followed by NMR analysis.
Step-by-Step Suzuki Coupling Procedure
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired aryl halide (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).[4]
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio).[4]
-
Catalyst Addition: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).[4]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for ¹⁹F NMR analysis.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative ¹⁹F NMR, add a known amount of an internal standard containing fluorine.[7][11]
-
¹H, ¹³C, and ¹⁹F NMR Acquisition: Acquire the spectra on a high-resolution NMR spectrometer.
-
¹¹B NMR Acquisition: If monitoring starting material consumption, acquire a ¹¹B NMR spectrum of the crude reaction mixture. Note that quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[15][16]
-
Data Analysis: Process and analyze the spectra to confirm the structure of the product and assess its purity.
Visualizing the Suzuki Coupling Mechanism
The catalytic cycle of the Suzuki coupling reaction is a well-established three-step process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a comprehensive framework for the NMR analysis of the Suzuki coupling product derived from this compound. By understanding the nuances of the NMR spectra and considering alternative synthetic strategies, researchers can confidently and efficiently advance their synthetic chemistry and drug discovery programs.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. PubMed. Available at: [Link]
-
11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
-
Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. Available at: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
19F NMR Spectroscopy: Applications in Pharmaceutical Studies. ResearchGate. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
19F Solid-state NMR characterization of pharmaceutical solids. PubMed. Available at: [Link]
-
Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. SciSpace. Available at: [Link]
-
Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. ACS Publications. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. Available at: [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. Available at: [Link]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]
-
Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]
-
Conformational analysis of biphenyls using 13 C NMR spectroscopy. Scilit. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Human Metabolome Database. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... ResearchGate. Available at: [Link]
-
Organoboron coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry of Compounds Synthesized with 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Phenylboronic Acid Derivatives
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl scaffolds. The use of polysubstituted building blocks, such as 2-Bromo-4-methoxy-6-fluorophenylboronic acid, allows for the introduction of precise structural and electronic properties into the target molecules. The resulting halogenated and methoxylated biphenyls are of significant interest due to their potential biological activities and unique material properties. However, the unambiguous characterization of these synthesized compounds is paramount to ensure their identity, purity, and to understand their chemical behavior.
This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the characterization of compounds synthesized using this compound. We will delve into the expected fragmentation patterns in mass spectrometry, supported by experimental data from analogous compounds, and contrast this with the structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Our focus is to equip researchers with the knowledge to make informed decisions on the most appropriate analytical strategies for their specific research needs.
Mass Spectrometry: Unraveling Molecular Structure Through Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. For the compounds synthesized from this compound, typically through Suzuki coupling to form substituted biphenyls, Electron Ionization (EI) mass spectrometry is a common and informative technique.
Predicted Fragmentation Pathways
The fragmentation of a molecule in an EI-MS experiment is a highly reproducible process that yields a unique "fingerprint" for a given compound. For a biphenyl derivative synthesized from this compound, the fragmentation is influenced by the interplay of the bromo, methoxy, and fluoro substituents on the phenyl ring.
A key characteristic to anticipate is the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive pair of peaks (M and M+2) of almost equal intensity for any fragment containing a bromine atom, providing a clear diagnostic marker.
Let's consider a hypothetical Suzuki coupling product: 2-bromo-4-methoxy-6-fluoro-1,1'-biphenyl .
Caption: Predicted major fragmentation pathways for a 2-bromo-4-methoxy-6-fluoro-substituted biphenyl under Electron Ionization.
Key Fragmentation Steps:
-
Molecular Ion Peak (M•+): The mass spectrum will exhibit a prominent molecular ion peak, which will be a doublet (M•+ and [M+2]•+) due to the bromine isotope pattern.
-
Loss of a Bromine Radical (•Br): A common and energetically favorable fragmentation for bromoaromatic compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This will produce a significant fragment ion at [M-79]+ and [M-81]+.
-
Loss of a Methyl Radical (•CH3): The methoxy group can undergo fragmentation through the loss of a methyl radical, leading to a fragment ion at [M-15]+. This is a characteristic fragmentation for anisole-type compounds.[1][2]
-
Sequential Loss of CO: Following the loss of the methyl radical, the resulting phenoxy-type ion can lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and anisoles, to give a fragment at [M-15-28]+.
-
Loss of a Hydrogen Radical (•H): The fragment resulting from the loss of bromine can further stabilize by losing a hydrogen radical, particularly from the biphenyl ring system.
Experimental Data from Analogous Compounds
| Compound | Key Fragments (m/z) and Interpretation | Source |
| 4-Bromoanisole | 186/188 (M•+, M+2) : Molecular ion with Br isotope pattern.171/173 : Loss of •CH3.143/145 : Loss of •CH3 and CO. | [1][3] |
| 2-Bromoanisole | 186/188 (M•+, M+2) : Molecular ion with Br isotope pattern.143/145 : Loss of •CH3 and CO. | [2] |
| 4-Bromo-2-fluorobiphenyl | 250/252 (M•+, M+2) : Molecular ion with Br isotope pattern.171 : Loss of •Br. | NIST |
This data confirms the predicted fragmentation pathways of methyl and bromine loss from the aromatic ring. The presence of a fluorine atom is less likely to result in a primary fragmentation due to the strength of the C-F bond, but it will influence the stability and further fragmentation of the resulting ions.
Comparative Analysis with Alternative Techniques
While mass spectrometry excels at providing molecular weight and fragmentation information, a comprehensive structural elucidation often requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For compounds synthesized from this compound, both 1H and 13C NMR would be indispensable.
1H NMR:
-
Chemical Shifts: The aromatic region (typically 6.5-8.5 ppm) will show a complex pattern of signals corresponding to the protons on both phenyl rings. The electron-donating methoxy group and the electron-withdrawing fluorine and bromine atoms will influence the chemical shifts of adjacent protons.
-
Coupling Constants: The coupling patterns (e.g., doublets, triplets, multiplets) and the magnitude of the coupling constants (J-values) will provide crucial information about the relative positions of the protons on the rings. For instance, ortho, meta, and para couplings have characteristic J-values.
13C NMR:
-
Chemical Shifts: The number of distinct signals in the 13C NMR spectrum will indicate the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached substituents. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to distinguish between CH, CH2, and CH3 groups, which is particularly useful for confirming the presence of the methoxy group.
Comparison Summary: MS vs. NMR
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Information Provided | Molecular weight, elemental composition (from high resolution), fragmentation patterns. | Detailed atomic connectivity, stereochemistry, and conformational information in solution. |
| Sample Requirements | Small sample size, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | Larger sample size, requires pure sample in a suitable deuterated solvent. |
| Strengths | High sensitivity, rapid analysis, provides molecular formula. | Unambiguous structure elucidation, provides information on the 3D structure in solution. |
| Limitations | Isomers can have similar fragmentation patterns, does not provide stereochemical information. | Less sensitive than MS, can be time-consuming to acquire and interpret complex spectra. |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state.
Key Information from X-ray Crystallography:
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
-
Conformation: The exact spatial arrangement of the atoms, including the dihedral angle between the two phenyl rings of a biphenyl derivative.
-
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
Caption: A typical workflow for the synthesis and characterization of compounds derived from this compound.
Comparison Summary: MS vs. X-ray Crystallography
| Feature | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Molecular weight and fragmentation. | Precise 3D atomic coordinates in the solid state. |
| Sample Requirements | Small amount of sample, can be in a mixture. | A suitable single crystal of high quality. |
| Strengths | Rapid and sensitive for molecular weight determination. | Provides an unambiguous and highly detailed molecular structure. |
| Limitations | Does not provide 3D structural information. | Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution-phase conformation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Substituted Biphenyl
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with predicted pathways and library spectra of similar compounds.
Protocol 2: NMR Analysis (1H and 13C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions on the molecule.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum to determine the number of unique carbon environments.
-
Perform a DEPT-135 experiment to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons.
-
-
Data Analysis: Correlate the 1H and 13C data, potentially with the aid of 2D NMR experiments like COSY and HSQC, to build a complete structural assignment.
Conclusion: An Integrated Approach for Definitive Characterization
The comprehensive characterization of novel compounds synthesized from this compound necessitates a multi-faceted analytical approach. Mass spectrometry, particularly GC-MS with electron ionization, serves as a rapid and highly sensitive tool for determining molecular weight and gaining structural insights through fragmentation analysis. The characteristic isotopic signature of bromine provides a crucial diagnostic tool in this process.
However, for unambiguous structure elucidation and a deeper understanding of the molecule's three-dimensional nature, mass spectrometry should be used in concert with NMR spectroscopy and, when possible, X-ray crystallography. NMR provides the definitive map of atomic connectivity in solution, while X-ray crystallography offers an unparalleled view of the molecule's structure in the solid state. By integrating the data from these powerful techniques, researchers can confidently characterize their synthesized compounds, paving the way for further investigation into their potential applications in drug discovery and materials science.
References
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NIST Chemistry WebBook. ([Link])
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PubChem. National Center for Biotechnology Information. ([Link])
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Mass Spectrometry of Halogen-Containing Organic Compounds. Russian Chemical Reviews. ([Link])
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MassBank of North America (MoNA). 4-Bromoanisole. ([Link])
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MassBank of North America (MoNA). 2-Bromoanisole. ([Link])
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A Comparative Guide to Alternative Cross-Coupling Strategies for 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds is paramount. For drug development professionals and researchers, the ability to selectively and efficiently couple molecular fragments is a cornerstone of innovation. The Suzuki-Miyaura coupling, with its use of generally stable and readily available boronic acids, has become a workhorse in this field. However, challenges can arise, particularly with sterically hindered or electronically complex substrates such as 2-Bromo-4-methoxy-6-fluorophenylboronic acid. This guide provides an in-depth comparison of alternative cross-coupling methodologies, offering insights into their applicability, performance, and the strategic considerations necessary for successful implementation. We will delve into the mechanistic underpinnings of these alternatives and provide detailed experimental protocols to empower you, the senior application scientist, to make informed decisions in your synthetic endeavors.
The Challenge Presented by this compound
The structure of this compound presents a unique set of challenges for traditional cross-coupling reactions. The presence of two ortho-substituents (bromo and fluoro) to the boronic acid creates significant steric hindrance, which can impede the crucial transmetalation step in a Suzuki coupling. Furthermore, the electron-donating methoxy group and the electron-withdrawing fluorine atom modulate the electronic properties of the aromatic ring, influencing its reactivity.
While a Suzuki coupling remains a viable option, exploring alternative methods can unlock new synthetic pathways, improve yields, and provide access to a broader range of coupling partners. This guide will focus on a comparative analysis of Suzuki, Negishi, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, considering the necessary modifications to accommodate the boronic acid functionality.
Orthogonal Strategies: Protecting the Boronic Acid
A key consideration when employing non-Suzuki cross-coupling methods is the reactivity of the boronic acid moiety itself. In many of these alternative reactions, the conditions, particularly the presence of strong bases or nucleophiles, can lead to undesired side reactions involving the boronic acid. To circumvent this, a common and effective strategy is the protection of the boronic acid, most frequently as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1] These esters exhibit enhanced stability and can be unreactive under a variety of coupling conditions, only to be deprotected in a subsequent step to reveal the boronic acid for a sequential reaction.[2]
Comparative Analysis of Cross-Coupling Methodologies
Here, we present a detailed comparison of various cross-coupling methods, including a baseline Suzuki reaction, and explore how to adapt other named reactions for the substrate .
Suzuki-Miyaura Coupling: The Baseline
The Suzuki-Miyaura coupling is the most direct approach for utilizing this compound, as it employs the boronic acid as the coupling partner. The primary challenge, as mentioned, is the steric hindrance around the C-Br bond. Overcoming this often requires the use of specialized, bulky phosphine ligands that can facilitate both the oxidative addition of the palladium catalyst to the sterically encumbered aryl bromide and the subsequent transmetalation step.[3]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale & Remarks |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for coupling sterically hindered substrates.[4] |
| Base | K₃PO₄, Cs₂CO₃ | A strong inorganic base is required to activate the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are typical for Suzuki couplings. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier. |
| Expected Yield | Moderate to Good | Highly dependent on the specific coupling partner and optimization of the catalyst system. |
Negishi Coupling: A Powerful C-C Bond Formation Tool
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[5] To utilize this method with our substrate, the boronic acid would first need to be converted to an organozinc species. This can be achieved through a transmetalation from a corresponding organolithium or Grignard reagent, or in some cases, directly from the aryl bromide. The presence of the boronic acid during the formation of the organozinc reagent is generally not tolerated. Therefore, a two-step approach is necessary: first, protect the boronic acid, then perform the Negishi coupling. Alternatively, one could start from the corresponding bromo-aryl halide and introduce the boronic acid functionality after the Negishi coupling.
Key Advantages:
-
High functional group tolerance of organozinc reagents.
-
Generally high yields and reaction rates.
Key Disadvantages:
-
Requires the preparation of an organozinc reagent, adding a synthetic step.
-
Organozinc reagents can be sensitive to air and moisture.
Table 2: Representative Negishi Coupling Conditions (with protected boronic acid)
| Parameter | Condition | Rationale & Remarks |
| Organozinc Formation | Transmetalation from organolithium/Grignard with ZnCl₂ | A standard method for preparing arylzinc reagents.[6] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | A range of palladium catalysts are effective. |
| Ligand | Often no additional ligand needed | The catalyst itself provides the necessary coordination. |
| Solvent | THF, Toluene | Anhydrous solvents are essential. |
| Temperature | Room Temperature to 60 °C | Negishi couplings often proceed under mild thermal conditions. |
| Expected Yield | Good to Excellent | Typically provides high yields for a broad range of substrates. |
Stille Coupling: Utilizing Organotin Reagents
Similar to the Negishi coupling, the Stille reaction requires the preparation of an organometallic reagent, in this case, an organostannane.[7][8] The boronic acid group would need to be protected prior to the formation of the organotin species. Stille couplings are known for their excellent functional group tolerance, but the toxicity of organotin compounds is a significant drawback.[9]
Key Advantages:
-
Exceptional tolerance for a wide variety of functional groups.
-
Organostannanes are generally stable to air and moisture.
Key Disadvantages:
-
Toxicity of organotin reagents and byproducts.
-
Requires an additional step to synthesize the organostannane.
Table 3: Representative Stille Coupling Conditions (with protected boronic acid)
| Parameter | Condition | Rationale & Remarks |
| Organostannane Formation | From the corresponding aryl lithium/Grignard with Bu₃SnCl | A common route to aryltrialkylstannanes. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Standard palladium(0) sources are typically used. |
| Ligand | PPh₃, AsPh₃ | Triphenylphosphine is a common ligand. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-120 °C | Often requires heating to proceed at a reasonable rate. |
| Expected Yield | Good to Excellent | Known for providing high yields across a wide substrate scope. |
Heck Coupling: Arylation of Alkenes
The Heck reaction offers a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[10] The boronic acid functionality on the starting material may be compatible with some Heck reaction conditions, particularly if milder bases are used. However, to ensure chemoselectivity, protecting the boronic acid as a pinacol or MIDA ester is a prudent strategy. The steric hindrance at the ortho position of the aryl bromide can be a challenge, often necessitating the use of bulky, electron-rich phosphine ligands.[3]
Key Advantages:
-
Directly forms a C-C bond with an alkene, creating valuable structural motifs.
-
Does not require the pre-formation of an organometallic reagent from the aryl bromide.
Key Disadvantages:
-
Can be sensitive to steric hindrance on the aryl halide.
-
Regioselectivity of the alkene addition can sometimes be an issue.
Table 4: Representative Heck Coupling Conditions (with protected boronic acid)
| Parameter | Condition | Rationale & Remarks |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common palladium(II) precursors are effective. |
| Ligand | P(o-tol)₃, Buchwald ligands (e.g., SPhos) | Bulky phosphine ligands can improve yields for hindered substrates. |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required. |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | High temperatures are often necessary. |
| Expected Yield | Moderate to Good | Can be highly dependent on the alkene coupling partner and catalyst system. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[11] As with the Heck reaction, the compatibility of the free boronic acid is uncertain, and protection is recommended for a predictable outcome. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have been developed.
Key Advantages:
-
Provides direct access to synthetically versatile aryl alkynes.
-
Generally proceeds with high yields and selectivity.
Key Disadvantages:
-
The use of a copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling).
-
Can be sensitive to steric hindrance.
Table 5: Representative Sonogashira Coupling Conditions (with protected boronic acid)
| Parameter | Condition | Rationale & Remarks |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts are effective. |
| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst. |
| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the alkyne and neutralize the HX byproduct. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | Can often be performed under mild conditions. |
| Expected Yield | Good to Excellent | Generally a high-yielding reaction. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an aryl halide with an amine.[12][13] The strong bases typically employed in this reaction (e.g., NaOtBu, LHMDS) are generally incompatible with a free boronic acid. Therefore, protection of the boronic acid is essential. The steric hindrance of the 2-bromo-aryl substrate necessitates the use of specialized bulky, electron-rich phosphine ligands developed by the Buchwald and Hartwig groups.
Key Advantages:
-
A highly versatile method for the synthesis of a wide range of aryl amines.
-
Tolerant of a broad array of functional groups on both the amine and the aryl halide (with a protected boronic acid).
Key Disadvantages:
-
Requires the use of strong bases, which can limit the compatibility with sensitive functional groups.
-
The specialized ligands can be expensive.
Table 6: Representative Buchwald-Hartwig Amination Conditions (with protected boronic acid)
| Parameter | Condition | Rationale & Remarks |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precursors. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are critical for success with hindered substrates.[14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is typically required for catalyst turnover. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-120 °C | Elevated temperatures are usually necessary. |
| Expected Yield | Good to Excellent | High yields are achievable with proper ligand and base selection. |
Experimental Protocols
Protocol 1: Protection of this compound as a Pinacol Ester
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.5 M) is added pinacol (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude pinacol ester, which can be purified by column chromatography if necessary.
Protocol 2: Representative Heck Coupling of the Protected Aryl Bromide
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added the this compound pinacol ester (1.0 eq), Pd(OAc)₂ (0.02 eq), and a bulky phosphine ligand such as SPhos (0.04 eq).
-
The flask is evacuated and backfilled with the inert gas three times.
-
Anhydrous DMF (0.2 M), the alkene coupling partner (1.2 eq), and triethylamine (2.0 eq) are added via syringe.
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualization of Method Selection
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
The choice of cross-coupling methodology for a sterically hindered and electronically complex substrate like this compound is a critical decision in any synthetic campaign. While the Suzuki-Miyaura reaction offers the most direct route, its efficiency can be hampered by steric hindrance, necessitating careful optimization of the catalyst system.
Alternative methods such as Negishi, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination provide powerful avenues for C-C and C-N bond formation. However, the inherent reactivity of the boronic acid moiety under the conditions of these reactions often mandates a protection strategy. The conversion of the boronic acid to a more stable ester, such as a pinacol or MIDA ester, is a robust approach that enables a wider range of coupling chemistries to be employed in a sequential or orthogonal fashion.
Ultimately, the optimal choice of method will depend on the specific synthetic goals, the nature of the desired coupling partner, and the functional group tolerance required for the overall synthetic route. This guide provides the foundational knowledge and practical considerations to empower researchers to navigate these choices and successfully achieve their synthetic targets.
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Hartwig, J. F. Synlett2006 , 2006, 2003. [Link]
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reactivity comparison of boronic acids versus boronic esters
An In-Depth Guide to the Comparative Reactivity of Boronic Acids Versus Boronic Esters in Modern Synthesis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. Central to this transformation is the choice of the organoboron reagent. While boronic acids have historically been the workhorses of this chemistry, their boronic ester counterparts, particularly pinacol esters, have become increasingly popular. This guide provides an in-depth, data-driven comparison of these two classes of reagents, moving beyond simple generalizations to explore the nuanced interplay between reactivity, stability, and reaction mechanism that governs their performance in the lab.
The Reactivity-Stability Trade-Off: A Fundamental Paradigm
The core difference between boronic acids and boronic esters is a classic trade-off between reactivity and stability. Boronic acids are generally considered more reactive, which can translate to faster reaction times.[1][2] This heightened reactivity, however, is coupled with lower stability; they are notoriously susceptible to degradation pathways that can compromise shelf-life and reaction yields.[1][3]
Conversely, boronic esters are prized for their enhanced stability.[1][4] Often crystalline, bench-stable solids, they are easier to handle, purify, and store for long periods.[1] This robustness is a significant advantage in multi-step syntheses, medicinal chemistry campaigns, and high-throughput screening applications where reagent integrity is paramount.[1][5] The price for this stability was traditionally thought to be a lower reaction rate compared to the parent boronic acid.[1]
Chapter 1: Deconstructing Reactivity
The conventional wisdom that boronic acids are universally more reactive than their ester derivatives is an oversimplification. While often true, recent mechanistic studies have revealed a more complex reality where the structure of the ester can lead to significant rate enhancements.
Mechanistic Underpinnings of Reactivity
The reactivity of the organoboron species is primarily dictated by its Lewis acidity and the nucleophilicity of the organic group to be transferred. In the key transmetalation step of the Suzuki-Miyaura catalytic cycle, the organoboron reagent must be activated by a base to form a tetrahedral 'ate' complex.[6] This activation increases the electron density on the boron atom, enhancing the nucleophilicity of the migrating group and facilitating its transfer to the palladium center.
The hydroxyl groups of a boronic acid differ electronically from the alkoxy groups of a boronic ester. This difference in the electron-withdrawing ability of the substituents on the boron atom influences its Lewis acidity, generally making boronic acids more reactive.[2][3]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The Surprising Rate of Ester Transmetalation
Groundbreaking work by Denmark and others has challenged the assumption that esters are always slower. Through detailed kinetic, structural, and computational studies, it was revealed that certain boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[7][8] Furthermore, the rate of this direct transmetalation is highly dependent on the diol used to form the ester.
Kinetic studies on pre-transmetalation intermediates showed that while some esters (like pinacol) are less reactive than the parent boronic acid, others can be dramatically more reactive.[7] This is because the electronic properties of the oxygen atoms in the ester influence both the ability to form a necessary Pd-O-B linkage and the nucleophilicity of the carbon atom bound to boron.[7][8]
| Boron Reagent | Relative Rate of Aryl Transfer (k, s⁻¹) | Fold-Increase vs. Boronic Acid |
| Arylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.0x |
| Catechol Boronic Ester | (2.73 ± 0.12) × 10⁻³ | ~4.7x |
| Glycol Boronic Ester | (1.33 ± 0.07) × 10⁻² | ~23.0x |
| Boroxine | (5.39 ± 0.07) × 10⁻³ | ~9.3x |
| Data synthesized from kinetic analyses reported in J. Am. Chem. Soc. 2018, 140, 11, 4049–4062.[7] |
This data clearly demonstrates that electron-deficient esters (like catechol) and electron-rich esters (like glycol) can significantly accelerate the key transmetalation step compared to the free boronic acid.[7]
Caption: Boronic ester participation pathways in Suzuki-Miyaura coupling.
Chapter 2: The Stability Equation
While reactivity is complex, the stability advantages of boronic esters are more clear-cut, though not without exceptions. The primary instability of boronic acids stems from their propensity for protodeboronation and oxidative degradation.[3][4]
The Instability of Boronic Acids
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[3] This process converts the active reagent into an inactive arene, reducing yield and complicating purification. Certain substrates, like electron-rich heteroaryl and vinyl boronic acids, are particularly prone to this decomposition pathway.[7]
The Protective Nature of Esters
Esterification, particularly with bulky diols like pinacol, sterically shields the boron center and reduces its Lewis acidity, thereby increasing its resistance to degradation.[5] However, the degree of "protection" is highly dependent on the diol. Recent studies have shown that while five-membered ring esters (from pinacol, for example) offer enhanced stability, some six-membered ring esters can actually undergo protodeboronation faster than the parent boronic acid.[9][10] This counterintuitive finding highlights the importance of choosing the correct ester for a given application.
| Boron Reagent Type | General Stability Trend vs. Boronic Acid | Key Considerations |
| Boronic Acid | Baseline | Prone to protodeboronation and oxidation.[3] |
| Pinacol Boronic Ester | More Stable | The industry standard for stability and handling.[1][5] |
| MIDA Boronate Ester | Very Stable | Benchtop-stable indefinitely; requires specific deprotection. |
| Potassium Trifluoroborate | Very Stable | Stable to storage and many reaction conditions. |
| Six-Membered Ring Esters | Can be LESS Stable | Can undergo accelerated protodeboronation.[10] |
Chapter 3: Practical Guidance and Experimental Protocols
The choice between a boronic acid and a boronic ester is a nuanced decision based on a balance of reactivity, stability, cost, and the specific demands of the synthesis.[1]
Decision-Making Framework
Caption: Decision matrix for selecting an organoboron reagent.
Cost-Benefit Analysis
While boronic acids are often cheaper on a per-gram basis, this does not account for the hidden costs of reagent degradation, which can lead to wasted starting materials, failed reactions, and inconsistent results.[1] Boronic esters, despite a higher initial purchase price, can provide better long-term value through their extended shelf-life and improved reproducibility.[1]
Generalized Experimental Protocols
The following are starting-point protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Acid
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Ester (e.g., Pinacol Ester)
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.1-1.3 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, THF, DME)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid pinacol ester, and a stronger base like K₃PO₄.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the palladium catalyst and any additional ligands.
-
Heat the reaction mixture and monitor as described in Protocol 1.
-
Workup and purification are performed similarly to Protocol 1.
Note on causality: A stronger base (like K₃PO₄) is often used with boronic esters to facilitate the formation of the active boronate 'ate' complex, as the ester is less Lewis acidic than the corresponding acid.[6]
Conclusion
The choice between a boronic acid and a boronic ester is not a simple matter of reactivity versus stability. While boronic esters offer undeniable advantages in handling, storage, and purification, modern mechanistic insights have shown they are not merely "protected" versions of boronic acids.[7][8] The diol backbone of the ester plays an active and crucial role in the transmetalation step, with certain esters exhibiting far greater reactivity than their acid counterparts. For rapid, small-scale work with a robust boronic acid, the free acid may suffice.[1] However, for complex, multi-step syntheses, unstable substrates, or applications demanding high reproducibility, the superior performance and reliability of a well-chosen boronic ester often justify the investment.[1]
References
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Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. FASB. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4049–4062. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4049-4062. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Pipal, M., & Pospisil, J. (2014). Chemoselective boronic ester synthesis by controlled speciation. Angewandte Chemie International Edition, 53(45), 12077-12080. [Link]
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Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3436–3440. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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El-Fayyoumy, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1233–1246. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Biaryl Products from 2-Bromo-4-methoxy-6-fluorophenylboronic acid
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging these critical carbon-carbon bonds, with a diverse array of boronic acids available to the discerning chemist.[1][2] Among these, 2-Bromo-4-methoxy-6-fluorophenylboronic acid offers a unique combination of steric and electronic properties, making it a valuable building block for novel molecular architectures. However, the ultimate utility of the resulting biaryl products hinges on their purity. Even trace impurities can have profound impacts on downstream applications, from altering pharmacological activity to compromising material performance.
This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of biaryl product purity following Suzuki-Miyaura coupling with this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Chemistry of Impurity Formation: Beyond the Desired Coupling
The Suzuki-Miyaura reaction, while elegant, is not without its complexities. The specific substitution pattern of this compound, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom ortho to the boronic acid, introduces a nuanced reactivity profile. Understanding the potential side reactions is critical for developing a comprehensive purity assessment strategy.
The primary impurities of concern in this context are:
-
Homocoupling Products: The self-coupling of the boronic acid to form a symmetrical biphenyl is a common byproduct, often promoted by the presence of oxygen.[3]
-
Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom is a significant side reaction, particularly for boronic acids bearing electron-withdrawing substituents like fluorine.[4][5][6] This leads to the formation of 3-bromo-5-fluoroanisole.
-
Residual Starting Materials: Incomplete reaction can leave unreacted this compound and the coupling partner (an aryl halide) in the final product mixture.
-
Palladium Residues: Trace amounts of the palladium catalyst used in the coupling reaction may persist even after purification and can be detrimental in pharmaceutical applications.[7]
The following diagram illustrates the potential reaction pathways leading to the desired product and key impurities.
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A Senior Application Scientist's Guide: Stille Coupling as a Strategic Alternative to Suzuki Reactions for Fluorinated Compounds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and pharmacological properties. This has placed a premium on robust carbon-carbon bond-forming reactions capable of handling fluorinated substrates. While the Nobel Prize-winning Suzuki-Miyaura coupling is often the go-to method, its performance can be hampered when dealing with certain electron-deficient or sterically demanding fluorinated systems.
This guide provides an in-depth comparison of the Stille coupling as a powerful and sometimes superior alternative to the Suzuki reaction for the synthesis of fluorinated biaryls and other conjugated systems. We will move beyond a simple list of pros and cons to explore the mechanistic nuances, practical considerations, and experimental data that empower researchers to make informed decisions for their specific synthetic challenges.
The Catalytic Heart: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings are palladium-catalyzed reactions that share a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental difference, which dictates the reaction's scope and limitations, lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.
The Suzuki-Miyaura Coupling: Base-Activated Boron
The Suzuki reaction utilizes organoboron compounds, typically boronic acids or their esters.[2] A critical feature of its mechanism is the requirement of a base to activate the boronic acid.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: Neutral Tin Reagents
In contrast, the Stille reaction employs organostannanes (R-SnR'₃), which are generally neutral, air- and moisture-stable compounds.[4][5] The transmetalation step typically proceeds without the need for a base, involving the direct transfer of an organic group from the tin reagent to the palladium complex.[4] This fundamental difference makes the Stille coupling tolerant of base-sensitive functional groups that might pose a challenge in Suzuki reactions.
Caption: The catalytic cycle of the Stille coupling.
Head-to-Head Comparison for Fluorinated Systems
When synthesizing fluorinated compounds, the choice between Stille and Suzuki coupling is not merely one of preference but of strategic necessity. The electronic properties of highly fluorinated rings can significantly impact reaction outcomes.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Insight |
| Nucleophile | Organoboronic acids/esters | Organostannanes | Boronic acids are less toxic and their byproducts are easily removed.[6] However, some heteroaromatic and highly fluorinated boronic acids can be unstable.[7][8] Stannanes are robust and stable but pose significant toxicity concerns.[9][10] |
| Toxicity & Waste | Low toxicity; environmentally benign boron byproducts.[6] | High toxicity of organotin reagents and byproducts, which are difficult to remove.[9][11] | This is the primary driver for choosing Suzuki whenever possible. The need for meticulous purification to remove tin residues from APIs is a major drawback for Stille in pharmaceutical development. |
| Reaction Conditions | Requires a base (e.g., carbonates, phosphates, hydroxides).[2] | Generally base-free, though additives can be crucial.[4] | Stille's base-free nature is a distinct advantage for substrates with base-labile groups (e.g., esters), preventing potential saponification or epimerization. |
| Fluorinated Substrates | Can be challenging with electron-poor, highly fluorinated aryl boronates.[12] | Often performs well with a wide range of fluorinated stannanes and halides.[13] | Stille coupling often shows greater reliability and higher yields for coupling electron-deficient fluorinated aromatics, where the corresponding boronic acids might be sluggish or unstable.[14] |
| Key Additives | Fluoride ions (CsF, KF): Can accelerate transmetalation with fluorinated boronates via palladium-fluorido intermediates.[12][15] | Cu(I) salts & Fluoride ions: Synergistically accelerate the reaction, especially for challenging substrates.[16][17] | The role of fluoride is fascinatingly complex. In both reactions, it can form a more reactive trans-[ArPdF(L)₂] intermediate that accelerates transmetalation.[15][18] This is particularly beneficial for activating stubborn fluorinated partners. |
| Functional Group Tolerance | Very broad, but sensitive to strong bases.[19] | Excellent, particularly due to the absence of a strong base.[11] | For complex molecules with multiple sensitive functional groups, the milder, base-free conditions of the Stille reaction can be a deciding factor. |
Experimental Data: A Case Study
Direct comparisons in the literature highlight the performance differences. For instance, in the functionalization of diazocine photoswitches, both methods were tested with various aryl bromides.[20][21]
| Electrophile (Ar-Br) | Stille Coupling Yield (Diazocine-SnBu₃) | Suzuki Coupling Yield (Diazocine-B(pin)) |
| 4-Bromotoluene | 92% | 91% |
| 4-Bromoanisole | 90% | 95% |
| 1-Bromo-4-nitrobenzene | 89% | 80% |
| 4-Bromobenzonitrile | 94% | 88% |
Data adapted from M. Walke, et al., RSC Adv., 2023.[20]
These results demonstrate that while both reactions are highly effective, the Stille coupling showed slightly more consistent and higher yields with electron-deficient aryl bromides (nitro and cyano substituted), a common scenario when working with fluorinated aromatics which are also electron-deficient.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the synthesis of a fluorinated biaryl compound.
Protocol 1: Suzuki Coupling of a Fluorinated Aryl Bromide
This protocol is adapted from methodologies for coupling fluorinated pyridines and other aryl halides.[22][23]
Objective: Synthesize 4-fluoro-4'-methoxybiphenyl.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Stille Coupling of a Fluorinated Aryl Bromide
This protocol incorporates the use of synergistic additives known to enhance Stille couplings.[16][17]
Objective: Synthesize 4-fluoro-4'-methoxybiphenyl.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 mmol, 8 mol%), and copper(I) iodide (CuI) (0.2 mmol, 0.2 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (25 mL).
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate tin byproducts, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Senior Application Scientist's Verdict
The Suzuki coupling should be considered the first-line approach for the synthesis of fluorinated compounds. Its primary advantages are the low toxicity of its reagents and byproducts and the vast commercial availability of boronic acids.[6] For most applications, especially in early-stage discovery where material throughput and safety are paramount, the Suzuki reaction offers a practical and environmentally responsible path.
However, the Stille coupling is an indispensable tool and a powerful strategic alternative in specific, well-justified scenarios:
-
When Substrates Contain Base-Sensitive Functional Groups: The base-free conditions of the Stille reaction provide a crucial advantage for complex molecules where ester hydrolysis, epimerization, or other base-mediated side reactions are a concern.
-
For Electron-Deficient or Sterically Hindered Partners: Stille coupling often demonstrates superior performance and reliability with challenging, electron-poor fluoroaromatics where the corresponding boronic acids are unstable or exhibit low reactivity.[14]
-
When Boronic Acid Synthesis or Stability is Problematic: If a required fluorinated boronic acid is not commercially available and proves difficult to synthesize or handle due to protodeboronation, the corresponding stable organostannane may be a more viable reagent.
Ultimately, the decision is driven by the specific molecular target. While the toxicity of organotins is a significant and non-negotiable drawback for late-stage pharmaceutical manufacturing, the reliability and unique reactivity profile of the Stille coupling secure its place as a critical problem-solving reaction in the medicinal chemist's toolbox.
References
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Stille reaction - Wikipedia . Wikipedia. [Link]
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Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications . ACS Publications. [Link]
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Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing . Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews . ChemistryViews. [Link]
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On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - ResearchGate . ResearchGate. [Link]
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Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH . National Institutes of Health. [Link]
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Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions . Thieme. [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub . Sci-Hub. [Link]
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Stille Cross-Coupling - J&K Scientific LLC . J&K Scientific. [Link]
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Research | Willis Group - University of Oxford . University of Oxford. [Link]
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Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed . PubMed. [Link]
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Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - PubMed . PubMed. [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides - Sci-Hub . Sci-Hub. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI . MDPI. [Link]
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Suzuki reaction - Wikipedia . Wikipedia. [Link]
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The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate . ResearchGate. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) . Royal Society of Chemistry. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate . ResearchGate. [Link]
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Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion . Organic Chemistry Portal. [Link]
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Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion . Wiley Online Library. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH . National Institutes of Health. [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry . Michigan State University. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH . National Institutes of Health. [Link]
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The Stille Reaction - Myers Group, Harvard University . Harvard University. [Link]
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Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - ACS Publications . ACS Publications. [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate . ResearchGate. [Link]
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Suzuki cross-coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]
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Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI . Chemical.AI. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate . ResearchGate. [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH . National Institutes of Health. [Link]
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega . ACS Publications. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing . Royal Society of Chemistry. [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora . Quora. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls which are prevalent motifs in pharmaceuticals and functional materials.[1] The reaction's success is highly dependent on the judicious selection of the palladium catalyst, a choice that directly influences reaction yields, times, and selectivity.[2] This is particularly true when dealing with sterically hindered or electronically complex substrates such as 2-Bromo-4-methoxy-6-fluorophenylboronic acid. The presence of ortho-substituents on the boronic acid can significantly impact the efficiency of the transmetalation step in the catalytic cycle.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection and supported by a general experimental protocol for conducting a comparative study.
The Critical Role of the Palladium Catalyst
The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ancillary ligand, dictates the catalyst's stability, activity, and substrate scope. For challenging substrates, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[5]
Comparative Performance of Common Palladium Catalysts
| Catalyst System (Precatalyst + Ligand) | Key Characteristics & Expected Performance with this compound |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A classical, versatile catalyst. May show moderate to good yields, but can require higher temperatures and longer reaction times with sterically hindered substrates. Prone to decomposition at elevated temperatures. |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | A robust and reliable catalyst, often effective for a broad range of substrates, including those with challenging electronic properties. Expected to provide good to excellent yields.[2] |
| Pd(OAc)₂ + SPhos (Palladium(II) acetate + 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A highly active catalyst system known for its excellent performance with sterically demanding substrates and unactivated aryl chlorides.[5] Expected to give high yields under relatively mild conditions. |
| Pd(OAc)₂ + XPhos (Palladium(II) acetate + 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Another highly active Buchwald ligand-based system, often showing exceptional activity for a wide range of challenging couplings. Expected to provide excellent yields, potentially at lower catalyst loadings. |
| CataCXium® A Palladacycle | A preformed, air- and thermally stable palladacycle that can be highly effective for Suzuki-Miyaura couplings, including those with ortho-substituted anilines.[6] Expected to show good to excellent activity. |
Representative Comparative Yield Analysis
The following table presents a representative comparative yield analysis for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole). The presented yields are illustrative and based on the general performance of these catalysts with analogous substrates. Actual yields may vary depending on the specific reaction conditions.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | PdCl₂(dppf) (2) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 85 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 4 | 92 |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 |
| 5 | CataCXium® A (2) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 88 |
Experimental Protocol for Comparative Catalyst Analysis
This protocol provides a general procedure for the comparative analysis of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF)
-
Degassed water
-
Reaction vials or Schlenk tubes
-
Magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for yield determination (e.g., GC-MS, LC-MS, NMR with an internal standard)
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials, each equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the chosen base (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalysts and ligands. Add the appropriate amount of the palladium precatalyst and ligand to each respective reaction vial. For pre-formed catalysts like Pd(PPh₃)₄ and PdCl₂(dppf), add them directly as solids.
-
Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated aluminum heating block or oil bath set to the desired temperature and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction and compare the results.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the comparative analysis of palladium catalysts.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for achieving high yields in the Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound. While classical catalysts such as Pd(PPh₃)₄ may provide moderate results, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or robust palladacycles, are likely to offer superior performance. The provided experimental protocol offers a framework for researchers to conduct their own comparative analyses and identify the optimal catalyst for their specific needs, thereby accelerating drug discovery and development programs.
References
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
Cosimelli, B., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
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Bellina, F., & Lessi, M. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
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Patil, N. T., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
NRO. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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G. A. Molander, et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
M. R. Biscoe, et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Atropisomeric Products from Ortho-Substituted Biaryl Synthesis
Introduction: The Challenge and Significance of Axial Chirality
In the landscape of modern drug discovery and materials science, the synthesis of ortho-substituted biaryls represents a cornerstone for creating molecules with complex, three-dimensional architectures. A fascinating consequence of steric hindrance in these systems is the phenomenon of atropisomerism , a type of axial chirality arising from restricted rotation around a single bond.[1][2] Unlike point chirality, atropisomers can interconvert through bond rotation, and the stability of these isomers is dictated by the rotational energy barrier (ΔG‡). This stability is not merely an academic curiosity; it is a critical parameter in drug development, as different atropisomers can exhibit dramatically different pharmacological activities, potencies, and toxicological profiles.[1][3]
The challenge for researchers is twofold: first, to synthesize these molecules, often with a preference for a single atropisomer, and second, to rigorously validate the product. This validation process involves confirming the presence of atropisomers, quantifying their ratio, assessing their configurational stability, and, ultimately, assigning their absolute configuration.
Atropisomers are broadly categorized based on their rotational half-life (t₁/₂) at a given temperature, which is directly related to the rotational energy barrier[1][4][5]:
-
Class 1 (ΔG‡ < 20 kcal/mol): Rapidly interconverting rotamers, often treated as achiral.
-
Class 2 (20 kcal/mol < ΔG‡ < 28-30 kcal/mol): Interconvert on a timescale of hours to months. These can be a significant challenge, as they may be stable enough to be isolated but can racemize under physiological or storage conditions.[1]
-
Class 3 (ΔG‡ > 28-30 kcal/mol): Configurationally stable, with half-lives measured in years. These are typically developed as single stereoisomers.[1][3][4]
This guide provides a comparative analysis of the essential validation techniques, blending foundational principles with field-proven protocols to create a self-validating workflow for any researcher working with atropisomeric biaryls.
An Integrated Workflow for Atropisomer Validation
A robust validation strategy is not linear but cyclical, where predictive modeling informs experimental work, and analytical results refine our understanding. The following workflow illustrates how computational, chromatographic, and spectroscopic techniques should be integrated for a comprehensive analysis.
Caption: Integrated workflow for atropisomer validation.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography is the definitive method for physically separating atropisomers and accurately determining their relative abundance (enantiomeric or diastereomeric excess). The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) often depends on throughput needs, scale, and environmental considerations.
Comparison: Chiral HPLC vs. Chiral SFC
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Senior Scientist's Insight |
| Principle | Separation based on differential interaction with a Chiral Stationary Phase (CSP) using liquid mobile phases. | Uses supercritical CO₂ as the primary mobile phase with an organic co-solvent. | SFC's low viscosity mobile phase allows for higher flow rates and faster separations without significant pressure increases.[6][7] |
| Speed | Slower; typical run times are 10-30 minutes. Equilibration times can be long. | Faster; typical run times are 2-10 minutes. Very short equilibration times.[6][8] | For high-throughput screening of synthesis reactions, SFC is unparalleled in its efficiency. |
| Solvent Usage | High consumption of organic solvents (e.g., hexane, isopropanol, ethanol). | Significantly lower organic solvent usage. CO₂ is recycled in modern systems.[7] | SFC is the "greener" and more cost-effective option, especially at the preparative scale.[6] |
| Resolution | Excellent resolution, highly developed field with a vast range of CSPs. | Often provides superior or complementary selectivity to HPLC. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the workhorses for both techniques.[9] |
| Sample Recovery | Evaporation of aqueous or normal-phase solvents can be time-consuming. | CO₂ vaporizes post-collection, leaving the analyte in a small volume of co-solvent for rapid evaporation.[6] | This is a major advantage for preparative work, drastically reducing downstream processing time. |
Experimental Protocol: Chiral HPLC Method Development
Objective: To resolve the atropisomers of a novel ortho-substituted biaryl.
Methodology:
-
Solubilization: Prepare a stock solution of the biaryl sample at ~1 mg/mL in a suitable solvent (e.g., ethanol, isopropanol, or mobile phase).
-
Column Screening (The Causality): The choice of CSP is critical as recognition is based on forming transient, diastereomeric complexes between the analyte and the chiral selector. A screening approach is necessary because predicting the best CSP is notoriously difficult.
-
Screen a minimum of 4-6 columns with diverse polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Start with standard mobile phases:
-
Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) gradients.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water.
-
-
-
Initial Isocratic Run: For each column, run a simple isocratic method (e.g., 90:10 Hexane:IPA) to quickly assess if any separation occurs.
-
Gradient Optimization: If partial separation is observed, run a shallow gradient (e.g., 5-40% IPA over 20 minutes) to determine the optimal elution conditions.
-
Temperature Control (Self-Validation): For atropisomers, especially suspected Class 2 compounds, temperature is a critical parameter.
-
Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy as per standard guidelines.
Caption: Comparative workflow for chiral HPLC and SFC method development.
NMR Spectroscopy: Structure, Dynamics, and Configuration
While chromatography separates, NMR spectroscopy provides unparalleled insight into molecular structure and dynamics. It is an indispensable tool for confirming the presence of atropisomers, measuring their rate of interconversion, and determining their absolute configuration.[11]
Comparative Guide to NMR Techniques for Atropisomer Analysis
| Technique | Purpose | Principle | Senior Scientist's Insight |
| Standard 1D NMR (¹H, ¹³C) | Initial detection (for diastereomers) | If a second, stable chiral center exists in the molecule, the atropisomers are diastereomers and will exhibit two distinct sets of signals.[11][12] | The complexity of the spectrum (e.g., doubled signals) is often the first clue that you are dealing with a mixture of stable atropisomers. |
| Chiral Solvating Agents (CSAs) | Resolving enantiomeric signals | A chiral agent (e.g., a chiral phosphoric acid) is added to the NMR tube, forming transient diastereomeric complexes with the atropisomers, which induces chemical shift non-equivalence (ΔΔδ).[13][14] | This is a rapid and powerful method to confirm enantiomeric purity without requiring a chiral column. It's less prone to the racemization risks of a long chromatographic run. |
| Variable-Temperature (VT) NMR | Measuring rotational barrier (ΔG‡) | As temperature increases, the rate of interconversion increases. At the coalescence temperature (Tc), the two distinct signals for a given nucleus merge into one broad peak. ΔG‡ can be calculated from Tc.[11][15][16] | This is the most direct experimental method to classify an atropisomer. It provides the thermodynamic data needed to predict stability under various conditions. |
| NOE / ROESY | Assigning absolute configuration | The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å).[17][18] For an isolated atropisomer, an NOE between a substituent on one ring and a proton on the other confirms their spatial proximity, locking in the conformation. | This is the final piece of the puzzle. After isolating a single atropisomer via preparative chromatography, a 2D NOESY or ROESY experiment provides the definitive proof of its 3D structure in solution.[12][16] |
Experimental Protocol: Using VT-NMR to Determine Rotational Barrier
Objective: To experimentally measure ΔG‡ for a Class 2 atropisomeric biaryl.
Prerequisites: A sample showing two distinct, well-resolved signals in the ¹H NMR spectrum at room temperature (e.g., from ortho-methyl groups).
Methodology:
-
Sample Preparation: Prepare a sample in a high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆) to access a wide temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Heating: Increase the probe temperature in controlled increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Coalescence (The Causality): As the temperature rises, the rate of bond rotation increases. This chemical exchange causes the two sharp signals to broaden, move closer together, and eventually merge into a single broad peak. This point is the coalescence temperature (T_c).[11]
-
Post-Coalescence: Continue increasing the temperature past T_c. The single broad peak will gradually sharpen into a single time-averaged signal.
-
Calculation (Self-Validation): The free energy of activation (ΔG‡) can be calculated at the coalescence temperature using the Eyring equation. For a simple two-site exchange system, a simplified equation is often used:
-
ΔG‡ = R * T_c * [22.96 + ln(T_c / Δν)]
-
Where: R = gas constant, T_c = coalescence temperature (in Kelvin), and Δν = separation of the two peaks (in Hz) at a low temperature where exchange is slow.
-
-
Data Corroboration: The experimentally determined ΔG‡ should be compared with the value predicted by computational methods. A strong correlation provides high confidence in the validation.
Caption: Decision tree for selecting the appropriate NMR experiment.
Computational Methods: The Predictive Powerhouse
Before a single experiment is run, computational chemistry can provide critical insights into the likely behavior of an atropisomeric system. Density Functional Theory (DFT) is a powerful tool for predicting rotational energy barriers, guiding both synthetic strategy and analytical method development.[12][19]
Principle of Torsional Scan: The core of this method involves performing a constrained geometry optimization. The dihedral angle defining the axial chirality is systematically rotated in small increments (e.g., 10-15°), and the energy of the molecule is calculated at each step. This generates an energy profile that reveals the ground states (energy minima) and the transition state (energy maximum) for rotation. The difference between these energies is the predicted rotational barrier.
Data Comparison: Predicted vs. Experimental Barriers
| Compound Class | Predicted ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Method | Reference |
| N-Aryl Quinazolinone | >35 | N/A (stable >96h) | Chiral SFC | [20] |
| Biaryl Amide | 20-30 | 25.7 (t₁/₂ = 8.4 d) | Dynamic NMR | [11][21] |
| α-Naphthyl Tropone | 35.7 | ~32 | Racemization Study | [19] |
Expert Insight: While computational predictions are highly valuable, they are a model. The accuracy depends on the level of theory and basis set used, and solvation effects can be significant.[19] Therefore, computational data should always be used to guide and be validated by experimental results from techniques like VT-NMR or thermal racemization studies.[12]
Conclusion: A Triad of Techniques for Unimpeachable Validation
The robust validation of atropisomeric products from ortho-substituted biaryl synthesis is not achievable with a single technique. It requires a thoughtful and integrated application of chromatography, NMR spectroscopy, and computational modeling.
-
Chromatography (HPLC/SFC) serves as the ultimate arbiter of separation and purity.
-
NMR Spectroscopy provides the definitive structural and dynamic information, from confirming the presence of isomers to measuring their interconversion barrier and assigning their absolute configuration.
-
Computational Methods offer powerful predictive capabilities that streamline experimental design and provide a theoretical framework for understanding the observed results.
By employing this triad of techniques in a self-validating workflow, researchers, scientists, and drug development professionals can characterize their atropisomeric products with the highest degree of scientific integrity and confidence.
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Coley, C. W., et al. (2019). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. Available at: [Link]
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Drug Hunter Team. (2022). Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. Drug Hunter. Available at: [Link]
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Zhang, L., et al. (2015). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A. Available at: [Link]
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Fader, L. D., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. Available at: [Link]
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Fader, L. D., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed. Available at: [Link]
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LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2019). Separation of Bruton's Tyrosine Kinase Inhibitor Atropisomers by Supercritical Fluid Chromatography. Journal of Chromatography A. Available at: [Link]
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Cirilli, R., et al. (2005). Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. Journal of Chromatography A. Available at: [Link]
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He, B., et al. (2020). Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
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Song, R., et al. (1999). Illustrating atropisomerism in the porphyrin series using NMR spectroscopy. Analusis. Available at: [Link]
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van der Meijden, M., et al. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. Available at: [Link]
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Lanman, B. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research. Available at: [Link]
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Wang, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. Available at: [Link]
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Zhang, L., et al. (2015). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. Available at: [Link]
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Regalado, E. L., et al. (2015). Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research. Journal of Chromatography A. Available at: [Link]
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Beaver, M. G., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega. Available at: [Link]
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de la Cruz, P., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available at: [Link]
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Cirilli, R., et al. (2005). Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. ResearchGate. Available at: [Link]
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Beaver, M. G., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. PubMed Central. Available at: [Link]
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Vo, C. V., et al. (2018). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. Organic Process Research & Development. Available at: [Link]
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Casarini, D., et al. (2008). Stereodynamics and Conformational Chirality of the Atropisomers of Ditolyl Anthrones and Anthraquinone. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Interrogating the configurational stability of atropisomers. ResearchGate. Available at: [Link]
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Clayden, J., et al. (2023). Interrogating the configurational stability of atropisomers. Nature Protocols. Available at: [Link]
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ResearchGate. (n.d.). Ortho S- or N-substituted axially chiral biaryls. ResearchGate. Available at: [Link]
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Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]
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Wang, S., et al. (2023). Tri- and Tetra-ortho-Substituted Biaryls via Lithium Cuprate-Catalyzed Reductive Desymmetrization of Isophthaldehydes. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of ortho sulfonyl-substituted axially chiral biaryls. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Semantic Scholar. Available at: [Link]
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Lanman, B. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research. Available at: [Link]
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Al-Amin, M., et al. (2023). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. The Journal of Organic Chemistry. Available at: [Link]
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University of Regensburg. (n.d.). Nuclear Overhauser Effect (NOE). University of Regensburg. Available at: [Link]
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Le, D. N., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]
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Uemura, M., et al. (1995). Asymmetric synthesis of axially chiral biaryls: inversion of planar chirality vs axial isomerization and functionalization at the side chain of biaryl chromium complexes. Tetrahedron: Asymmetry. Available at: [Link]
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comparing aqueous vs. anhydrous conditions for Suzuki coupling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
A Comparative Guide to Aqueous vs. Anhydrous Suzuki Coupling for the Synthesis of Sterically Hindered Biaryls
By Dr. Evelyn Reed, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide focuses on a particularly challenging substrate: 2-Bromo-4-methoxy-6-fluorophenylboronic acid. The presence of ortho-substituents (bromo and fluoro) introduces significant steric hindrance, which can impede the catalytic cycle.[4][5][6][7] Furthermore, the electron-donating methoxy group influences the electronic properties of the aromatic ring.
This document provides a comparative analysis of aqueous and anhydrous conditions for the Suzuki coupling of this demanding substrate. We will explore the theoretical underpinnings of each approach, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal conditions for their synthetic goals.
The Challenge: Steric Hindrance and Electronic Effects
The substrate, this compound, presents a dual challenge. The ortho-bromo and ortho-fluoro groups create a sterically congested environment around the palladium catalyst's site of oxidative addition. This can slow down the reaction rate and necessitate carefully chosen ligands to facilitate the coupling.[4][5][6][7] The electronic nature of the substituents also plays a role; the electron-donating methoxy group can influence the reactivity of the aryl halide.
Aqueous Suzuki Coupling: A Greener Approach
Traditionally, Suzuki couplings were performed under strictly anhydrous conditions. However, the development of water-soluble ligands and catalysts has enabled the use of aqueous media, offering significant environmental and practical advantages.[8][9][10] Water is non-toxic, non-flammable, and inexpensive. Moreover, in some cases, water can accelerate the reaction rate.[11][12]
Mechanism in Aqueous Media
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][13] In aqueous conditions, the base activates the boronic acid, forming a boronate species that is more readily transferred to the palladium center during transmetalation.[14][15]
Figure 1. Simplified Catalytic Cycle of Aqueous Suzuki Coupling. This diagram illustrates the key steps, highlighting the role of the aqueous base in activating the boronic acid for the transmetalation step.
Experimental Protocol: Aqueous Conditions
This protocol is a representative starting point for the Suzuki coupling of this compound with a generic aryl halide (e.g., 4-bromoanisole) in an aqueous medium.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Water-soluble phosphine ligand (e.g., TPPTS, 4 mol%)[16]
-
Potassium carbonate (K₂CO₃, 2.5 equiv)[17]
-
Degassed solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and the water-soluble ligand.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Anhydrous Suzuki Coupling: The Traditional Method
Anhydrous conditions remain a reliable choice for many Suzuki couplings, particularly when dealing with water-sensitive functional groups or when aiming for precise control over the reaction environment.[18]
Mechanism in Anhydrous Media
The catalytic cycle in anhydrous conditions is similar to the aqueous counterpart. However, the choice of base and solvent is critical to ensure the formation of the active boronate species for transmetalation.[18] Stronger, non-nucleophilic bases are often employed.[17]
Figure 2. Simplified Catalytic Cycle of Anhydrous Suzuki Coupling. This diagram shows the catalytic cycle under anhydrous conditions, where a boronate ester and a non-aqueous base are typically used.
Experimental Protocol: Anhydrous Conditions
This protocol provides a general method for the Suzuki coupling of this compound pinacol ester with an aryl halide under anhydrous conditions.
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[19]
-
Base (e.g., Potassium phosphate, K₃PO₄, 2.0 equiv)[17]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid pinacol ester, potassium phosphate, and palladium catalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
After completion, cool the mixture and filter through a pad of celite to remove inorganic salts.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Performance Comparison: Aqueous vs. Anhydrous
The choice between aqueous and anhydrous conditions can significantly impact the yield, reaction time, and impurity profile of the Suzuki coupling of this compound. Below is a summary of expected outcomes based on general principles and literature precedents for similar sterically hindered substrates.
| Parameter | Aqueous Conditions | Anhydrous Conditions | Rationale |
| Reaction Yield | Potentially higher | Generally good to excellent | Water can sometimes enhance the rate of transmetalation and catalyst turnover.[11][12] |
| Reaction Time | Often faster | Can be slower | The enhanced solubility and reactivity of the boronate in water can lead to faster kinetics.[20] |
| Catalyst Loading | May allow for lower loading | May require higher loading | Efficient catalyst turnover in aqueous media can reduce the required amount of palladium.[10][21] |
| Substrate Scope | Broad | Broad, but may be limited by solubility | Aqueous conditions can accommodate a wider range of polar substrates. |
| Side Reactions | Protodeboronation | Hydrolysis of boronic esters (if water is present) | The presence of water can lead to the cleavage of the C-B bond in the boronic acid. |
| Work-up | Simple phase separation | Requires filtration of salts | Aqueous work-ups are often more straightforward. |
| "Green" Chemistry | More favorable | Less favorable | The use of water as a solvent is a key principle of green chemistry.[9][10] |
Discussion and Recommendations
For the Suzuki coupling of the sterically hindered this compound, aqueous conditions are often a preferable starting point for optimization. The potential for faster reaction times, higher yields, and the use of a more environmentally benign solvent system makes it an attractive choice.[8][22][23] The use of specialized water-soluble ligands can be crucial in overcoming the steric hindrance of the substrate.[16]
However, anhydrous conditions should not be discounted, especially if protodeboronation becomes a significant side reaction in aqueous media. In such cases, the use of a boronic ester under anhydrous conditions can provide better control and minimize this unwanted pathway.[18] The choice of a strong, non-nucleophilic base like potassium phosphate is often beneficial for sterically demanding couplings.[17]
Ultimately, the optimal conditions will depend on the specific coupling partner and the desired scale of the reaction. It is recommended to screen both aqueous and anhydrous conditions in parallel during the initial stages of process development to identify the most robust and efficient method.
References
- Pd/C and Other Heterogeneous Catalysts - Wordpress. (n.d.).
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Retrieved from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Palladium incorporated on carbonaceous catalyst for Suzuki coupling reaction in water. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid was carried out at 100 °C. (n.d.). ResearchGate. Retrieved from [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (n.d.). PMC - NIH. Retrieved from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. Retrieved from [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). NIH. Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews. Retrieved from [Link]
-
Suzuki cross-coupling in aqueous media. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). NIH. Retrieved from [Link]
-
What is the prominent role of water in the Suzuki reaction? (2023). Quora. Retrieved from [Link]
-
Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). ACS Publications. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]
-
Aqueous cross-coupling: Highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. (2025). ResearchGate. Retrieved from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved from [Link]
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- 23. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Bromo-4-methoxy-6-fluorophenylboronic Acid: Ensuring Safety and Compliance
As a Senior Application Scientist, my focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, including their safe and compliant disposal. The proper handling of waste, particularly for specialized compounds like 2-Bromo-4-methoxy-6-fluorophenylboronic acid, is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety standards and an understanding of its chemical properties.
Hazard Profile and Essential Precautions
Understanding the hazard profile of a chemical is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, data from analogous boronic acids and halogenated aromatics provide a reliable basis for risk assessment.[1] this compound should be handled as a hazardous substance.
Handling and disposal must always be conducted in accordance with the Occupational Safety & Health Administration (OSHA) Laboratory standard (29 CFR 1910.1450), which mandates the availability of a Chemical Hygiene Plan (CHP) and relevant safety information, including SDSs.[2]
Table 1: Representative Hazard Profile for Phenylboronic Acid Derivatives
| Hazard Classification | GHS Hazard Statement | Key Precautionary Actions |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash contaminated skin thoroughly with soap and water.[1][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles or a face shield. Rinse cautiously with water for several minutes if contact occurs.[1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] |
This data is a composite from SDSs for analogous boronic acid compounds and should be considered representative.
The Core Principle: Segregation of Halogenated Organic Waste
The molecular structure of this compound is the primary determinant of its disposal pathway. The presence of both a bromine (Bromo-) and a fluorine (fluoro-) atom classifies it unequivocally as a halogenated organic compound .[5][6] This classification is critical for two primary reasons:
-
Regulatory Compliance: The Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7][8] These compounds cannot be disposed of in standard landfills and require specific treatment methods.
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like HBr and HF).[9][10] Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complexity.[11]
Therefore, all waste containing this compound, including pure excess reagent, contaminated personal protective equipment (PPE), and materials from spill cleanups, must be collected in a designated halogenated organic waste container .[5][11]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a direct, step-by-step process for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Environment
Before handling the waste, ensure you are in a controlled environment and wearing the correct PPE.
-
Engineering Controls: All handling of the solid compound or its solutions must take place within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][12]
-
Eye Protection: Wear chemical safety goggles with side shields, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[13]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of the waste container are paramount for safety and compliance.
-
Container Type: Use a chemically compatible, leak-proof container with a secure, threaded screw cap.[9][12] Ensure the container is in good condition and free from cracks or damage.
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[11] The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer excess or expired solid this compound into the designated halogenated waste container using a spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a small spill, must also be placed in the same solid halogenated waste container.
-
Solution Waste: If the compound is in a solution with a halogenated solvent (e.g., dichloromethane), it should be added to a designated liquid halogenated waste container. If it is dissolved in a non-halogenated solvent, the entire mixture must still be treated as halogenated waste.[11]
Step 4: Storage and Final Disposal
Proper storage of the waste container while it is being filled is crucial.
-
Secure Storage: The waste container must be kept closed at all times except when waste is actively being added.[11]
-
Location: Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and under the control of laboratory personnel.[12]
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong bases or oxidizing agents.[14]
-
Disposal: Once the container is full or has reached the institutional time limit for accumulation (e.g., 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Small Spill (Solid): If you are trained and it is safe to do so, clean up small spills immediately. Wearing full PPE, gently sweep up the material to avoid creating dust and place it into the labeled hazardous waste container.[7][16]
-
Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or safety office immediately.[11]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][14]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[3][14]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]
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Material Safety Data Sheet - Boric Acid. (2008, May 14). Arbico Organics. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
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Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. YouTube. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Csun.edu. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Graz. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
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Comprehensive Guide to the Safe Handling of 2-Bromo-4-methoxy-6-fluorophenylboronic acid
This document provides essential safety and logistical information for the handling, storage, and disposal of 2-Bromo-4-methoxy-6-fluorophenylboronic acid (CAS No. 1315476-03-9).[1] As a valued researcher, your safety is paramount. This guide is designed to provide you with the necessary procedural steps and the scientific rationale behind them to ensure your well-being and the integrity of your work.
Understanding the Hazard Profile
Key Hazard Statements:
Organoboronic acids, as a class, can also be prone to decomposition through protodeboronation, oxidation, and the formation of boroxines (cyclic anhydrides), which can be accelerated by heat or the presence of a base.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations for the necessity of each item.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[5][6] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves are a good choice for incidental contact with acids and bases.[7] For prolonged handling or in the event of a spill, neoprene gloves offer broader protection against various chemicals.[5][8] Always inspect gloves for tears or degradation before use. |
| Body | Laboratory coat | A lab coat is essential to protect your skin and clothing from accidental spills.[8][9] |
| Respiratory | NIOSH-approved respirator | Given the potential for respiratory irritation from airborne dust, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[5][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear guide.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, chemical safety goggles, and gloves.
-
Work in a Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Gather Materials: Assemble all necessary glassware, spatulas, and reagents before opening the compound's container.
-
-
Handling:
-
Avoid Dust Generation: This compound is a solid. Handle it carefully to avoid creating dust. Use a spatula for transfers.[2]
-
Controlled Dispensing: When weighing, do so within the fume hood. Open the container slowly and away from your face.[7]
-
Secure Containers: Keep the container tightly sealed when not in use to prevent decomposition and contamination.[2][3]
-
-
Storage:
-
Location: Store the compound in a cool, dry, and well-ventilated area.[2][3] Refrigeration is often recommended for boronic acids to enhance stability.[3]
-
Incompatibilities: Keep it away from strong oxidizing agents, strong acids, and strong bases.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Emergency Procedures: Be Prepared
Accidents can happen. Knowing how to respond is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[12][13] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[3][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][15]
-
Spills:
-
Evacuate unnecessary personnel from the area.[16]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[2]
-
Place the spilled material into a labeled, sealed container for disposal.[2][16]
-
Clean the spill area with soap and water.[2]
-
Disposal Plan: Environmental Responsibility
Chemical waste must be handled in accordance with institutional and local regulations.
-
Waste Segregation: Dispose of this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled hazardous waste container.[7] Do not dispose of it in the regular trash or down the sink.[7][12]
-
Container Management: Ensure the waste container is kept closed and is stored in a safe, designated area.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence in your laboratory.
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- Safety D
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
